Marrubiin
Description
This compound has been reported in Marrubium globosum, Marrubium trachyticum, and other organisms with data available.
RN given for (2aS-(2aalpha,5abeta,6alpha,7alpha,8aalpha,8balpha))-isomer; often isolated from MARRUBIUM.
Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3/t13-,15-,16+,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLRHCTVDVUJB-OBHOOXMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963595 | |
| Record name | Marrubiin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465-92-9 | |
| Record name | Marrubiin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marrubiin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Marrubiin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Marrubiin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 465-92-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MARRUBIIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP086P88M4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Marrubiin Biosynthesis Pathway in Marrubium vulgare: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the marrubiin biosynthesis pathway in Marrubium vulgare (white horehound). This compound, a furanic labdane (B1241275) diterpenoid, is the principal bioactive compound in this medicinal plant, with a range of documented pharmacological activities. This document details the enzymatic steps from the primary precursor, geranylgeranyl diphosphate (B83284) (GGPP), to the final product, this compound. It includes information on the key enzymes identified to date, namely two diterpene synthases (MvCPS1 and MvELS) and a cytochrome P450 monooxygenase (CYP71AU87). Furthermore, this guide presents available quantitative data on metabolite accumulation, detailed experimental protocols for the characterization of the biosynthetic enzymes, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding and further research in this field.
Introduction
Marrubium vulgare L. is a perennial herb of the Lamiaceae family that has been used for centuries in traditional medicine. Its therapeutic properties are largely attributed to the presence of this compound, a bitter furanic labdane diterpene.[1] The biosynthesis of this compound is a specialized metabolic pathway that originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). This guide elucidates the known steps of this pathway, providing a technical resource for researchers interested in its study and potential biotechnological applications.
The this compound Biosynthesis Pathway
The biosynthesis of this compound in Marrubium vulgare proceeds via the non-mevalonate (MEP/DOXP) pathway for the formation of its isoprene (B109036) precursors.[1][2] The committed steps in the formation of the characteristic labdane skeleton and subsequent modifications are catalyzed by a series of specialized enzymes.
The pathway can be broadly divided into the following stages:
-
Formation of the Diterpene Scaffold: This stage is catalyzed by two distinct diterpene synthases (diTPS), MvCPS1 and MvELS.
-
Functionalization of the Scaffold: This involves a series of oxidative modifications, with the initial hydroxylation catalyzed by a cytochrome P450 monooxygenase, CYP71AU87.
-
Formation of the Final Product: The final steps are thought to involve further oxidations and lactonization to form prethis compound, which is then converted to this compound.
A diagram of the proposed biosynthetic pathway is presented below.
References
An In-depth Technical Guide on the Natural Sources and Distribution of Marrubiin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of marrubiin, a bioactive labdane (B1241275) diterpene. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Natural Sources and Distribution of this compound
This compound is predominantly found in plants belonging to the Lamiaceae (mint) family, with the genus Marrubium being the most significant source. It was first isolated in 1842 from Marrubium vulgare (white horehound), which remains the primary plant for its extraction.[1][2][3] this compound is considered a chemotaxonomic marker for the Marrubium genus.[4][5][6]
The compound has also been identified in other genera within the Lamiaceae family, including Leonotis and Phlomis.[1][3] A single report has also mentioned its isolation from Spiraea brahuica of the Rosaceae family.[1]
Distribution within the Plant:
This compound is primarily biosynthesized and accumulated in the aerial parts of the plants, particularly in the leaves and glandular trichomes.[7][8] The concentration of this compound can vary significantly depending on factors such as the plant's geographical origin, harvesting season, developmental stage, and post-harvest processing, including drying and storage methods.[5]
Quantitative Analysis of this compound Content
The concentration of this compound varies across different species and even within the same species depending on the extraction method and the part of the plant analyzed. The following table summarizes the quantitative data on this compound content from various studies.
| Plant Species | Plant Part | Extraction Method | This compound Content | Reference |
| Marrubium vulgare | Aerial Parts | Methanol Extraction | 156 mg/g of extract | [7][8][9] |
| Marrubium vulgare | Whole Plant | Soxhlet (Ethanol:Water 1:1) | 0.69 ± 0.08% in extract | [4] |
| Marrubium vulgare | Whole Plant | Microwave-Assisted (Ethanol:Water 1:1) | 1.35 ± 0.04% in extract | [4] |
| Marrubium vulgare | Leaves | Supercritical CO2 Extraction (200 bar, 60 °C) | 71.96% in extract | [5] |
| Marrubium vulgare | Leaves | Supercritical CO2 Extraction (300 bar, 60 °C, 1h) | 75.14% in extract | [5] |
| Marrubium alysson | - | Dry Extract | 14.09 mg/g of dry extract | [10] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound as cited in the literature.
3.1. Extraction of this compound
-
Conventional Solvent Extraction:
-
Protocol: Dried and powdered aerial parts of Marrubium vulgare are subjected to percolation with acetone (B3395972).[5][11] The resulting extract is then typically evaporated to dryness. For purification, the residue can be further extracted with a non-polar solvent like petroleum ether to remove lipophilic compounds.[11]
-
Yield: Conventional extraction with acetone can yield up to 1% this compound from the plant material.[5]
-
-
Microwave-Assisted Extraction (MAE):
-
Protocol: The whole plant of M. vulgare is extracted with a mixture of ethanol (B145695) and water (1:1) using MAE. Optimized conditions were found to be a microwave power of 539 W, an irradiation time of 373 seconds, and a solvent-to-drug ratio of 32 mL per gram.[4]
-
Advantage: MAE can significantly increase the yield of this compound compared to conventional methods.[4]
-
-
Supercritical CO2 Extraction:
-
Protocol: Supercritical fluid extraction using carbon dioxide is an effective method for obtaining a high concentration of this compound. The extraction yield and this compound content are influenced by pressure and temperature. Optimal conditions for maximizing this compound content were found to be 200 bar and 60 °C, and for maximizing extraction yield were 300 bar and 60 °C.[5]
-
Advantage: This method allows for the selective extraction of lipophilic compounds, including this compound, and avoids the use of organic solvents.[5]
-
3.2. Isolation of this compound
-
Chromatographic Separation:
-
Protocol: this compound can be successfully separated from complex plant extracts using column chromatography with chitin (B13524) as the stationary phase.[12] This method has been reported as an efficient and rapid way to obtain pure this compound.
-
3.3. Quantification of this compound
-
High-Performance Thin-Layer Chromatography (HPTLC):
-
Protocol: A HPTLC-densitometry method has been developed for the quantification of this compound in M. vulgare extracts. The analysis is performed on HPTLC plates (silica gel 60 F254) with a suitable mobile phase. Quantification is achieved by densitometric analysis of the chromatograms and comparison with a standard curve of pure this compound.[4][8] The reported Rf value for this compound is 0.82.[8] For visualization and quantification in M. alysson, derivatization with anisaldehyde/conc. sulfuric acid followed by heating has been used.[10]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Quantitative NMR (qNMR) can be used to determine the amount of this compound in a plant extract.[6] The intensity of specific proton signals of this compound (e.g., H-14 at 7.25 ppm, H-15 at 6.29 ppm, and H-16 at 7.38 ppm in the 1H NMR spectrum) is used to quantify its concentration in acetone extracts.[11]
-
Biosynthesis of this compound
The biosynthesis of this compound, a labdane diterpene, follows the non-mevalonate pathway, also known as the 1-deoxy-D-xylulose-5-phosphate/2-methyl-D-erythritol-4-phosphate (DOXP/MEP) pathway.[1][2][13][14] This pathway is responsible for the formation of the isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), in the plastids of plant cells.
Studies using 13C-labelled glucose have confirmed that the biosynthesis of this compound in Marrubium vulgare does not proceed via the acetate-mevalonate pathway, which is responsible for the synthesis of sterols.[13][14]
Caption: Non-mevalonate pathway for this compound biosynthesis.
The labdane skeleton, a precursor for this compound and many other diterpenes, is formed from geranylgeranyl pyrophosphate (GGPP).[13][14] The formation of some isoprenoids in plants via a non-mevalonate pathway is now considered to be quite common.[13] It is important to note that this compound can also be generated as an artifact from its precursor, prethis compound, during extraction procedures that involve heat.[8] However, the detection of this compound in fresh plant material suggests it is also a natural end product of a biosynthetic pathway.[2]
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supercritical CO 2 extraction of Marrubium vulgare : intensification of this compound - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10253A [pubs.rsc.org]
- 6. Marrubium vulgare L. Leave Extract: Phytochemical Composition, Antioxidant and Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marrubium vulgare L.: A Phytochemical and Pharmacological Overview [mdpi.com]
- 8. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbpsa.com [ijbpsa.com]
- 10. mdpi.com [mdpi.com]
- 11. pjoes.com [pjoes.com]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis of the labdane diterpene this compound in Marrubium vulgare via a non-mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of the labdane diterpene this compound in Marrubium vulgare via a non-mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacological Properties of Marrubiin
Introduction
This compound is a bioactive furanic labdane (B1241275) diterpenoid that serves as the primary bitter principle in various plants of the Lamiaceae family, notably Marrubium vulgare (white horehound).[1][2] First isolated in 1842, this compound has garnered significant scientific interest due to its extensive pharmacological profile and favorable characteristics for therapeutic development, such as high stability, low turnover, and minimal catabolism.[1] This compound is a key constituent in many traditional medicinal plants and is considered a valuable precursor for other potent derivatives like marrubiinic acid and marrubenol (B1251324).[1][3]
Extensive research has demonstrated that this compound possesses a wide array of pharmacological activities, including anti-inflammatory, analgesic, antidiabetic, vasorelaxant, antioxidant, cardioprotective, and gastroprotective properties.[1][3][4] This technical guide provides a comprehensive review of the pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action to support further research and drug development efforts.
Core Pharmacological Activities
Anti-inflammatory and Antioedematogenic Activity
This compound exhibits significant anti-inflammatory and antiedematogenic (anti-swelling) effects across various experimental models.[3] It has been shown to inhibit inflammation induced by agents like carrageenan and prostaglandin (B15479496) E2.[3][5] In a mouse model of peritoneal inflammation, this compound prevented the infiltration of inflammatory cells and the degranulation of mast cells.[6] This activity is further supported by the observed reduction in myeloperoxidase (MPO) activity, an enzyme released by inflammatory cells, in the peritoneal fluid of this compound-treated animals.[6]
Its antiedematogenic effects are dose-dependent and have been demonstrated against swelling induced by multiple phlogistic agents, including histamine, bradykinin, and carrageenan.[5][7][8] this compound also significantly inhibits allergic edema, indicating a broad inhibitory effect on microvascular leakage associated with the inflammatory process.[2][8][9]
Antinociceptive and Analgesic Activity
This compound displays potent, dose-related antinociceptive (pain-blocking) and analgesic (pain-relieving) properties.[7][10] Its efficacy has been confirmed in various chemically-induced pain models, such as the writhing test (acetic acid-induced), the formalin test, and the capsaicin (B1668287) test.[7][10] The high potency observed in these models suggests that this compound acts via a peripheral mechanism.[1][11] Notably, its analgesic effect is not reversed by naloxone, indicating that its mechanism of action does not involve the opioid system.[10] Structural modifications of this compound have led to derivatives, such as marrubiinic acid, which show even greater analgesic activity.[12][13]
Vasorelaxant and Cardioprotective Activity
The cardioprotective role of this compound is linked to its anti-inflammatory and antioxidant properties.[18] It has been found to dampen the hypercoagulable and inflammatory states associated with obesity.[1] Specifically, this compound can inhibit the secretion of RANTES (CCL5), a chemokine that recruits leukocytes to inflammatory sites, thereby providing cardioprotection during myocardial reperfusion.[1][2] Furthermore, it protects against apoptosis and oxidative stress in vascular endothelial cells, which is crucial for preventing atherosclerosis.[18]
Antidiabetic Activity
This compound has demonstrated significant potential in the management of diabetes. It acts as a potent inhibitor of α-glucosidase, a key enzyme in carbohydrate digestion, with an IC50 value of 16.62 µM.[19][20] By inhibiting this enzyme, this compound can delay glucose absorption and manage postprandial hyperglycemia. In vivo studies using an obese rat model showed that this compound increased insulin (B600854) secretion and the gene expression of insulin and glucose transporter-2 (GLUT2).[1][19] These findings suggest that this compound's antidiabetic effects may be mediated through both the inhibition of glucose absorption and the enhancement of insulin secretion and glucose uptake.[1][21]
Antioxidant Activity
This compound is a potent antioxidant that protects against oxidative damage by scavenging free radicals.[18][22] Its antioxidant capacity has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it demonstrated an EC50 value of 16.7 µM for free radical scavenging activity.[18] This property is fundamental to many of its other pharmacological effects, including its cardioprotective and anti-inflammatory actions.[18] In human umbilical vein endothelial cells (HUVECs), this compound was shown to counteract the depletion of glutathione (B108866) (GSH), a key intracellular antioxidant, induced by the pro-inflammatory cytokine TNF-α.[18]
Gastroprotective Activity
The gastroprotective activity of this compound has been established in vivo. In mouse models of gastric ulcers induced by ethanol/HCl and indomethacin/bethanecol, a 25 mg/kg dose of this compound produced a significant reduction in ulcer formation.[1][11] The mechanism is believed to involve an increase in the defensive mechanisms of the stomach, partly through the synthesis of prostaglandins.[1]
Mechanisms of Action
This compound exerts its diverse pharmacological effects by modulating key cellular signaling pathways.
One of the primary mechanisms for its anti-inflammatory action is the suppression of the NF-κB (nuclear factor kappa B) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines like RANTES (CCL5), and enzymes like COX-2. By inhibiting this pathway, this compound effectively reduces the production of these inflammatory mediators.
In the context of atherosclerosis, this compound demonstrates protective effects by modulating apoptosis in vascular endothelial cells. Treatment with TNF-α induces oxidative stress and apoptosis. This compound counteracts this by downregulating the expression of pro-apoptotic Caspase-3 and the ROS-producing enzyme Nox4, while upregulating the anti-apoptotic protein Bcl-xl.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound across different pharmacological assays.
Table 1: Anti-inflammatory and Antinociceptive Activity
| Activity | Assay | Model | Route | Value | Reference |
|---|---|---|---|---|---|
| Antinociceptive | Writhing Test | Mice | i.p. | ID50: 2.2 µmol/kg | [7],[10] |
| Formalin Test (Phase 1) | Mice | i.p. | ID50: 6.6 µmol/kg | [7],[10] | |
| Formalin Test (Phase 2) | Mice | i.p. | ID50: 6.3 µmol/kg | [7],[10] | |
| Capsaicin Test | Mice | i.p. | ID50: 28.8 µmol/kg | [7],[10] | |
| Antioedematogenic | Histamine-induced edema | Mice | i.p. | ID50: 13.84 mg/kg (73.7% inhib.) | [7],[8] |
| Bradykinin-induced edema | Mice | i.p. | ID50: 18.82 mg/kg (70.0% inhib.) | [7],[8] | |
| Carrageenan-induced edema | Mice | i.p. | ID50: 13.61 mg/kg (63.0% inhib.) | [7],[8] | |
| OVO-induced allergic edema | Mice | i.p. | 67.6% inhibition at 100 mg/kg | [2] |
| Anti-inflammatory | Carrageenan-induced peritonitis | Mice | i.p. | Most pronounced effect at 40 mg/kg |[6] |
Table 2: Vasorelaxant, Antidiabetic, and Other Activities
| Activity | Assay | Model | Value | Reference |
|---|---|---|---|---|
| Vasorelaxant | KCl-induced contraction | Rat Aorta | IC50: 24 ± 2.3 µM | [14] |
| Antidiabetic | α-Glucosidase Inhibition | In vitro | IC50: 16.62 µM | [19],[20] |
| Antioxidant | DPPH Radical Scavenging | In vitro | EC50: 16.7 µM | [18] |
| Gastroprotective | Ethanol/HCl induced ulcer | Mice | Significant reduction at 25 mg/kg | [1] |
| Neuroprotective | Acetylcholinesterase Inhibition | In vitro | IC50: 52.66 µM |[23],[24] |
Table 3: Toxicity Data
| Parameter | Model | Route | Value | Reference |
|---|---|---|---|---|
| Acute Toxicity | In vivo | - | LD50: 370 mg/kg | [1] |
| Safety Limit | Mice | Injection | Up to 100 mg/kg |[1],[23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound's properties.
Workflow for Bio-Guided Fractionation
The isolation of this compound and other active compounds often follows a bio-guided fractionation protocol, which systematically separates and tests crude extracts to identify the specific molecules responsible for a pharmacological effect.
In Vivo Anti-inflammatory and Analgesic Assays
-
Carrageenan-Induced Peritoneal Inflammation : Mice are treated with this compound (e.g., 1, 10, 20, 40 mg/kg, i.p.) or a control vehicle/drug (Indomethacin, Diclofenac).[6] One hour later, inflammation is induced by intraperitoneal injection of carrageenan. After a set period (e.g., 4 hours), animals are euthanized, and the peritoneal cavity is washed. The collected fluid (exudate) is analyzed for total and differential inflammatory cell counts, protein levels, and myeloperoxidase (MPO) activity.[6]
-
Writhing Test : This model assesses peripheral analgesic activity. Mice are pre-treated with this compound. After a short period, an intraperitoneal injection of an irritant like acetic acid is administered to induce abdominal constrictions (writhes). The number of writhes is counted for a specified duration, and a reduction in the number compared to the control group indicates an antinociceptive effect.[10]
-
Formalin Test : This test distinguishes between neurogenic (first phase) and inflammatory (second phase) pain. A dilute formalin solution is injected into the mouse's hind paw. The time the animal spends licking or biting the injected paw is recorded in two phases (e.g., 0-5 min and 15-30 min post-injection). This compound's effect on both phases provides insight into its mechanism of action.[10]
In Vitro Vasorelaxant Activity Assay
In Vitro α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which breaks down complex carbohydrates into glucose. The enzyme is incubated with a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) that produces a colored product (p-nitrophenol) upon cleavage. The reaction is performed in the presence and absence of this compound. The inhibitory activity is determined by measuring the decrease in the formation of the colored product spectrophotometrically. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity.[19]
Conclusion and Future Directions
This compound is a pharmacologically versatile diterpenoid with well-documented anti-inflammatory, analgesic, vasorelaxant, antidiabetic, and antioxidant properties.[1] Its mechanisms of action involve the modulation of fundamental cellular pathways such as NF-κB signaling and apoptosis. The comprehensive quantitative data and established experimental protocols provide a solid foundation for its continued investigation.
With its high safety margin and multifaceted activities, this compound stands out as a promising lead compound for the development of new therapeutics for a range of conditions, including inflammatory disorders, chronic pain, cardiovascular diseases, and type 2 diabetes. Future research should focus on clinical trials to validate these preclinical findings, further elucidate its molecular targets, and optimize its structure to enhance potency and specificity for drug development.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. botanyjournals.com [botanyjournals.com]
- 6. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbpsa.com [ijbpsa.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Anti-inflammatory Activities of Marrubium vulgare L. and Marrubium deserti de Noé Species Growing in Algeria | Cairn.info [stm.cairn.info]
- 10. Analysis of the antinociceptive properties of this compound isolated from Marrubium vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analgesic potential of this compound derivatives, a bioactive diterpene present in Marrubium vulgare (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. farm.ucl.ac.be [farm.ucl.ac.be]
- 15. The vasorelaxant activity of marrubenol and this compound from Marrubium vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Neurobehavioral and Biochemical Evidences in Support of Protective Effect of this compound (Furan Labdane Diterpene) from Marrubium vulgare Linn. and Its Extracts after Traumatic Brain Injury in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Atherosclerosis preventive effects of this compound against (TNF-α)-induced oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Anti-diabetic and anti-inflammatory activities of this compound isolated from Marrubium vulgare: Indications of its interaction with PPAR γ | CoLab [colab.ws]
- 22. sfera.unife.it [sfera.unife.it]
- 23. Analysis of this compound in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase Inhibitory Activity, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Marrubiin's Mechanism of Action in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marrubiin, a furanic labdane (B1241275) diterpenoid isolated from Marrubium vulgare (white horehound), has a long history in traditional medicine for treating various ailments. Modern pharmacological studies have begun to elucidate the scientific basis for its therapeutic effects, particularly its potent anti-inflammatory properties. This document provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory action. It details the key signaling pathways modulated by this compound, presents quantitative data from various experimental models, outlines detailed experimental protocols, and provides visual representations of the core mechanisms. The evidence presented herein highlights this compound as a promising natural compound for the development of novel anti-inflammatory therapeutics.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, influencing key signaling pathways and mediators involved in the inflammatory cascade. The primary mechanisms identified include the inhibition of the NF-κB signaling pathway, suppression of pro-inflammatory cytokine and chemokine production, reduction of inflammatory mediators, modulation of oxidative stress, and a novel inhibitory action on Cathepsin C.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes.[1][2] this compound has been shown to suppress the NF-κB signaling pathway, which is a cornerstone of its anti-inflammatory activity.[3][4] By inhibiting this pathway, this compound effectively downregulates the expression of a wide array of inflammatory molecules, including cytokines, chemokines, and adhesion molecules that are crucial for orchestrating the inflammatory response.
Modulation of Pro-inflammatory Cytokines and Chemokines
A direct consequence of NF-κB inhibition is the reduced production of pro-inflammatory cytokines and chemokines. In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound dose-dependently inhibited the release of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5] It also reduced the levels of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1) and Chemokine (C-X-C motif) ligand 2 (CXCL2), which are responsible for recruiting immune cells to the site of inflammation.[5]
Inhibition of Inflammatory Mediators
This compound effectively suppresses the production of key inflammatory mediators:
-
Nitric Oxide (NO): In LPS-stimulated macrophages, this compound is a potent inhibitor of NO release, with a reported IC50 of 0.83 μM.[5] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions.
-
Cyclooxygenase-2 (COX-2): Extracts of Marrubium vulgare containing this compound have shown inhibitory activity toward the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[6][7]
-
Lipoxygenase (LOX): this compound has been observed to exhibit moderate inhibitory activity against lipoxygenase, an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.[8][9]
Attenuation of Oxidative Stress
Inflammation and oxidative stress are intricately linked. This compound demonstrates significant antioxidant properties that contribute to its anti-inflammatory profile.
-
It reduces the activity of Myeloperoxidase (MPO), an enzyme released by neutrophils that generates reactive oxygen species (ROS).[8][9]
-
In TNF-α-stimulated Human Umbilical Vein Endothelial Cells (HUVECs), this compound counteracts oxidative stress by increasing intracellular levels of the antioxidant glutathione (B108866) (GSH) and downregulating the ROS-producing enzyme NADPH oxidase 4 (Nox4).[10][11]
-
It exhibits free radical scavenging activity, with a reported EC50 value of 16.7 µM in a DPPH assay.[10]
Inhibition of Cathepsin C (CTSC)
A novel mechanism for this compound's action is its potent and selective inhibition of Cathepsin C (CTSC), a lysosomal cysteine protease.[5] CTSC is crucial for the maturation and activation of several neutrophil serine proteases (NSPs), such as neutrophil elastase, cathepsin G, and proteinase 3, which are key drivers of tissue damage in chronic inflammatory diseases. This compound inhibits both recombinant human CTSC (IC50 = 57.5 nM) and intracellular CTSC (IC50 = 51.6 nM).[5] This inhibition prevents the activation of downstream NSPs, thereby reducing neutrophil-mediated inflammation.[5]
Modulation of Apoptosis
In the context of TNF-α-induced endothelial dysfunction, which is relevant to chronic inflammatory diseases like atherosclerosis, this compound has been shown to protect against apoptosis. It achieves this by upregulating the anti-apoptotic gene Bcl-xl and downregulating the pro-apoptotic gene caspase-3.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's bioactivity from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of this compound
| Target / Assay | Cell Line / System | IC50 / EC50 | Concentration / Dose | Result / % Inhibition | Reference(s) |
| Nitric Oxide (NO) Release | LPS-stimulated RAW264.7 | 0.83 µM | - | 50% inhibition | [5] |
| Nitric Oxide (NO) Production | LPS-stimulated macrophages | 35 µg/ml | 25 µg/ml | 40.7% inhibition | [12] |
| Cathepsin C (human recombinant) | Enzyme Assay | 57.5 nM | - | 50% inhibition | [5] |
| Cathepsin C (intracellular) | U937 cells | 51.6 nM | - | 50% inhibition | [5] |
| Free Radical Scavenging | DPPH Assay | 16.7 µM | - | 50% scavenging | [10] |
| Superoxide Anion Production | - | >100 µg/ml | 25 µg/ml | 22.85% suppression | [12] |
Table 2: In Vivo Anti-inflammatory and Antinociceptive Activity of this compound
| Experimental Model | Species | This compound Dose | Parameter Measured | Result / % Inhibition | Reference(s) |
| Adjuvant-Induced Arthritis | - | 60 mg/kg | Disease symptoms, CTSC/NSP activity | Therapeutic effect observed | [5] |
| Carrageenan-Induced Peritonitis | Mice | 40 mg/kg | Peritoneal inflammatory cells | Significant decrease | [8] |
| Carrageenan-Induced Ear Edema | Mice | 13.61 mg/kg (ID50) | Microvascular leakage | 63.0% (maximal inhibition) | [6][13] |
| Histamine-Induced Ear Edema | Mice | 13.84 mg/kg (ID50) | Microvascular leakage | 73.7% (maximal inhibition) | [6][13] |
| Bradykinin-Induced Ear Edema | Mice | 18.82 mg/kg (ID50) | Microvascular leakage | 70.0% (maximal inhibition) | [6][13] |
| Ovalbumin-Induced Allergic Edema | Mice | 100 mg/kg | Allergic edema | 67.6% inhibition | [4][14] |
| Acetic Acid-Induced Writhing | Mice | 2.2 µmol/kg (ID50) | Nociception | Potent antinociceptive effect | [14][15] |
| Formalin Test (Phase 1) | Mice | 6.6 µmol/kg (ID50) | Nociception | Potent antinociceptive effect | [14][15] |
| Formalin Test (Phase 2) | Mice | 6.3 µmol/kg (ID50) | Nociception | Potent antinociceptive effect | [14][15] |
| Capsaicin Test | Mice | 28.8 µmol/kg (ID50) | Nociception | Potent antinociceptive effect | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound's anti-inflammatory properties.
In Vitro Nitric Oxide (NO) Inhibition Assay in RAW264.7 Cells
This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent.
-
Cell Culture: Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Assay Procedure:
-
Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubate the cells for 1 hour.
-
Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
After incubation, collect 100 µL of the supernatant from each well.
-
Quantify the nitrite (B80452) concentration in the supernatant, which is a stable product of NO, using the Griess Reagent System. This involves adding 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A standard curve using sodium nitrite is used for quantification.
-
-
Cell Viability: A parallel assay (e.g., MTT or CCK-8) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
In Vivo Carrageenan-Induced Peritonitis Model
This model is used to assess the effect of a compound on acute inflammation, particularly on inflammatory cell infiltration into the peritoneal cavity.[8][9]
-
Animals: C57BL/6 or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Experimental Groups:
-
Control Group: Receives vehicle only.
-
Carrageenan Group: Receives vehicle followed by carrageenan injection.
-
This compound Treatment Groups: Receive different doses of this compound (e.g., 1, 10, 20, 40 mg/kg, administered intraperitoneally or orally) prior to carrageenan injection.
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
-
Procedure:
-
Administer this compound or the reference drug to the respective treatment groups. The vehicle is administered to the control and carrageenan groups.
-
After 1 hour, induce peritonitis by injecting 0.5 mL of a 1% carrageenan solution (in sterile saline) into the peritoneal cavity of all animals except the control group.
-
After 4 hours, euthanize the animals by a humane method (e.g., CO₂ asphyxiation).
-
Harvest the peritoneal exudate by washing the peritoneal cavity with 3-5 mL of sterile PBS containing heparin.
-
Measure the total volume of the recovered exudate.
-
Determine the total number of leukocytes in the peritoneal fluid using a hemocytometer or an automated cell counter.
-
Further analysis can be performed on the exudate, such as measuring protein levels (as an indicator of vascular permeability) and Myeloperoxidase (MPO) activity (as an index of neutrophil infiltration).
-
Conclusion and Future Directions
The collective evidence strongly supports this compound as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB and Cathepsin C pathways, reduce pro-inflammatory mediators, and counteract oxidative stress makes it a compelling candidate for further drug development. Its efficacy in various preclinical models of inflammation, including arthritis and peritonitis, underscores its therapeutic potential.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.
-
Clinical Trials: Well-designed clinical trials are required to establish the safety and efficacy of this compound in human inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Investigating derivatives of this compound could lead to the development of even more potent and selective anti-inflammatory agents.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [mdpi.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a Cathepsin C Inhibitor for Treating Rheumatoid Arthritis | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Marrubium vulgare L. methanolic extract inhibits inflammatory response and prevents cardiomyocyte fibrosis in isoproterenol-induced acute myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atherosclerosis preventive effects of this compound against (TNF-α)-induced oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ukaazpublications.com [ukaazpublications.com]
- 13. staff.univ-batna2.dz [staff.univ-batna2.dz]
- 14. ijbpsa.com [ijbpsa.com]
- 15. researchgate.net [researchgate.net]
The In Vitro Antioxidant Profile of Marrubiin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marrubiin, a labdane (B1241275) diterpene found in high concentrations in plants of the Marrubium genus, has garnered significant interest for its diverse pharmacological activities.[1] Among these, its antioxidant properties are of particular note, suggesting its potential as a therapeutic agent against pathologies underscored by oxidative stress. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, presenting quantitative data, detailed experimental protocols for key assays, and a discussion of its potential mechanisms of action. While much of the available research has focused on extracts of Marrubium vulgare (white horehound), this guide places a special emphasis on the data available for isolated this compound, providing a clearer picture of its intrinsic antioxidant capabilities.
Data Presentation: Quantitative Antioxidant Activity
The antioxidant capacity of this compound and extracts of Marrubium vulgare has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings, including 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, to facilitate a comparative assessment of their potency.
Table 1: In Vitro Antioxidant Activity of Isolated this compound
| Assay | Test System | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | EC50: 16.7 µM | [2] |
Table 2: In Vitro Antioxidant Activity of Marrubium vulgare Extracts
| Extract Type | Assay | Result | Reference |
| Methanolic Extract | DPPH Radical Scavenging | IC50: 8.24–12.42 µg/mL | [3] |
| Methanolic Extract | DPPH Radical Scavenging | EC50: 38.56 ± 0.10 μg/mL | [4] |
| Hydroethanolic Extract | DPPH Radical Scavenging | IC50: 52.04 ± 0.2 µg/mL | [5][6] |
| Hydroacetonic Extract | DPPH Radical Scavenging | IC50: 60.57 ± 0.6 µg/mL | [5][6] |
| Microwave-Assisted Extract (Ethanol:Water 1:1) | DPPH Radical Scavenging | IC50: 66.28 ± 0.6 μg/mL | [7] |
| Conventional Extract | DPPH Radical Scavenging | IC50: 84.14 ± 0.7 μg/mL | [7] |
| Ethanol-Water (70:30, v/v) Extract | DPPH Radical Scavenging | IC50: 13.41 µg/mL | [3] |
| 80% Ethanolic Crude Extract | DPPH Radical Scavenging | IC50: 0.349 ± 0.072 mg/mL | [8] |
| Ethyl Acetate (B1210297) Fraction | DPPH Radical Scavenging | IC50: 0.106 ± 0.008 mg/mL | [8] |
| 80% Ethanolic Crude Extract | ABTS Radical Scavenging | IC50: 1.473 ± 0.075 mg/mL | [8] |
| Ethyl Acetate Fraction | ABTS Radical Scavenging | IC50: 0.298 ± 0.015 mg/mL | [8] |
| Methanolic Extract | FRAP | 50.01 µg AAE/g of extract | [3] |
| Hydroethanolic Extract | FRAP | EC50: 4.51 ± 0.5 mg/mL | [5][6] |
| Hydroacetonic Extract | FRAP | EC50: 6.43 ± 0.0411 mg/mL | [5][6] |
| Ethanol-Water (70:30, v/v) Extract | Hydroxyl (OH) Radical Scavenging | IC50: 63.99 µg/mL | [3] |
| Ethanol-Water (70:30, v/v) Extract | Nitroso (NO) Radical Scavenging | IC50: 64.86 µg/mL | [3] |
| Methanol (B129727) and Acetone Extracts | Photochemiluminescence (PCL) Assay | 261.41 and 272.90 µmol TE/g, respectively | [9] |
| Isolated this compound | Photochemiluminescence (PCL) Assay | Lower activity than extracts | [3] |
| Aqueous Extract | Inhibition of LDL oxidation | Prolonged lag phase and lowered progression rate of lipid peroxidation | [10] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol (B145695). Store in a dark container at 4°C.
-
Prepare a series of dilutions of this compound or the test extract in the same solvent.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well plate or spectrophotometer cuvettes, add a defined volume of the sample or standard dilutions.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Prepare a blank containing the solvent and the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard dilutions to a defined volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.
Protocol:
-
Reagent Preparation:
-
Acetate buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare this reagent fresh before use and warm it to 37°C.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard to a pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is often expressed as µM Fe(II) equivalents or Trolox equivalents.
-
TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation
Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a red-colored complex that can be measured spectrophotometrically at 532 nm.
Protocol:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., PBS with a butylated hydroxytoluene-ethanol solution to prevent new lipid peroxidation during the assay).
-
-
Assay Procedure:
-
To the sample homogenate, add a solution of phosphoric acid (or another acid) and a TBA solution.
-
Incubate the mixture in a boiling water bath for 45-60 minutes.
-
Cool the samples on ice to stop the reaction.
-
Add a suitable solvent (e.g., n-butanol) to extract the MDA-TBA adduct.
-
Centrifuge to separate the organic layer.
-
-
Measurement:
-
Measure the absorbance of the upper organic layer at 532 nm.
-
-
Calculation:
-
A standard curve is generated using a standard such as 1,1,3,3-tetramethoxypropane (B13500) (which hydrolyzes to form MDA).
-
The concentration of MDA in the sample is calculated from the standard curve and is typically expressed as nmol/mg of protein.
-
Mandatory Visualization
Signaling Pathway
While direct evidence for this compound's interaction with the Nrf2 pathway is not yet established, its antioxidant properties suggest it may act through this critical cellular defense mechanism, similar to other natural antioxidants. The Keap1-Nrf2-ARE pathway is a primary regulator of endogenous antioxidant responses.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atherosclerosis preventive effects of this compound against (TNF-α)-induced oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sfera.unife.it [sfera.unife.it]
- 5. researchgate.net [researchgate.net]
- 6. ojs.openagrar.de [ojs.openagrar.de]
- 7. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UPLC‐ESI‐QTOF‐MS/MS Profiling, Antioxidant, and Cytotoxicity Potentials of Marrubium vulgare L. Extracts: Experimental Analysis and Computational Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. jmp.ir [jmp.ir]
Neuroprotective Effects of Marrubiin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marrubiin, a furanic labdane (B1241275) diterpenoid and the primary bitter compound isolated from Marrubium vulgare (white horehound), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Among these, its neuroprotective potential stands out as a promising area for the development of novel therapeutics for neurodegenerative diseases and brain injury. This technical guide provides a comprehensive overview of the existing research on the neuroprotective effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress and neuroinflammation, which are common pathological features of various neurological disorders.[3][4][5] Studies have demonstrated its efficacy in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury.[3][6][7][8]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neuronal damage. This compound has been shown to counteract oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[3][9]
Anti-inflammatory Action
Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, contributes significantly to the progression of neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties by reducing the levels of key inflammatory mediators.[3][4][5]
Modulation of Neurotransmitter Systems
This compound has also been found to modulate neurotransmitter systems, which are often dysregulated in neurological disorders. For instance, it has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for cognitive function.[10][11]
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: Effects of this compound in an MPTP-Induced Model of Parkinson's Disease in Rats
| Parameter | Control Group | MPTP-Induced Group | This compound (25 mg/kg) + MPTP | This compound (50 mg/kg) + MPTP | p-value | Reference |
| Behavioral Outcomes | ||||||
| Cognitive Performance (Time in sec) | Normal | Significantly increased | Significantly reduced | Significantly reduced | p < 0.05 | [3][4][5] |
| Open Field Test (Line crossings) | Normal | Significantly reduced | Significantly increased | Significantly increased | p < 0.05 | [3][4][5] |
| Rotarod Test (Latency to fall in sec) | Normal | Significantly reduced | Significantly increased | Significantly increased | p < 0.05 | [3][4][5] |
| Neurotransmitter Levels (Striatum) | ||||||
| Dopamine | Normal | Significantly reduced | Significantly restored | Significantly restored | p < 0.01 | [3] |
| Norepinephrine | Normal | Significantly reduced | Significantly restored | Significantly restored | p < 0.01 | [3] |
| Serotonin | Normal | Significantly reduced | Significantly restored | Significantly restored | p < 0.01 | [3] |
| Oxidative Stress Markers (Striatum & Hippocampus) | ||||||
| LPO (Lipid Peroxidation) | Normal | Significantly elevated | Significantly reduced | Significantly reduced | p < 0.01 | [3] |
| PCC (Protein Carbonyl Content) | Normal | Significantly elevated | Significantly reduced | Significantly reduced | p < 0.01 | [3] |
| XO (Xanthine Oxidase) | Normal | Significantly elevated | Significantly reduced | Significantly reduced | p < 0.01 | [3] |
| Antioxidant Enzyme Levels (Striatum & Hippocampus) | ||||||
| SOD (Superoxide Dismutase) | Normal | Significantly diminished | Significantly enhanced | Significantly enhanced | p < 0.01 | [3] |
| CAT (Catalase) | Normal | Significantly diminished | Significantly enhanced | Significantly enhanced | p < 0.01 | [3] |
| GPX (Glutathione Peroxidase) | Normal | Significantly diminished | Significantly enhanced | Significantly enhanced | p < 0.01 | [3] |
| Neuroinflammatory Markers (Striatum) | ||||||
| TNF-α | Normal | Significantly elevated | Significantly reduced | Significantly reduced | p < 0.05 | [3][4][5] |
| IL-1β | Normal | Significantly elevated | Significantly reduced | Significantly reduced | p < 0.05 | [3][4][5] |
| IL-6 | Normal | Significantly elevated | Significantly reduced | Significantly reduced | p < 0.05 | [3][4][5] |
Table 2: Effects of this compound in a Scopolamine-Induced Model of Cognitive Impairment in Rats
| Parameter | Control Group | Scopolamine-Induced Group | M. vulgare Extract + Scopolamine | p-value | Reference |
| Behavioral Outcome | |||||
| T-maze Correct Choices (%) | Normal | Significantly reduced | Increased by 38% | p < 0.05 | [12] |
| Biochemical Markers (Hippocampus) | |||||
| Acetylcholinesterase (AChE) Activity | Normal | Significantly increased | Reduced by 20% | p < 0.05 | [12] |
| Neurotransmitter Levels (Hippocampus) | |||||
| Acetylcholine (ACh) | Normal | Significantly decreased | Increased by 130.89% | p < 0.01 | [8] |
| Noradrenaline (NA) | Normal | Significantly decreased | Enhanced by 23.91% | p < 0.05 | [8] |
Table 3: Effects of this compound in a Traumatic Brain Injury (TBI) Model in Mice
| Parameter | Control Group | TBI-Induced Group | This compound (50 mg/kg) + TBI | This compound (100 mg/kg) + TBI | p-value | Reference |
| Oxidative Stress Markers | ||||||
| GSH (Glutathione) | Normal | Significantly reduced | Significantly increased | Significantly increased | p < 0.05 | [13] |
| MDA (Malondialdehyde) | Normal | Significantly enhanced | Significantly reduced | Significantly reduced | Not specified | [13] |
| Catalase | Normal | Significantly enhanced | Significantly reduced | Significantly reduced | Not specified | [13] |
| Neurotransmitter Levels | ||||||
| GABA | Normal | Significantly modulated | Significantly enhanced (at higher dose) | Significantly enhanced | p < 0.001 | [14] |
| Glutamate | Normal | Significantly modulated | Significantly modulated | Significantly modulated | p < 0.001 | [14] |
Experimental Protocols
This section details the methodologies employed in the key studies investigating the neuroprotective effects of this compound.
MPTP-Induced Parkinson's Disease Model in Rats
-
Animal Model: Male Wistar rats were used.
-
Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin, was administered intraperitoneally (i.p.) to induce Parkinson's disease-like symptoms.[3][4][5]
-
Treatment: this compound was administered to the rats after MPTP induction.
-
Behavioral Analysis: A battery of tests was conducted to assess cognitive and motor functions, including cognitive performance tests, open field test, rotarod test, grip strength test, and beam walking test.[3][4][5]
-
Biochemical Analysis: After the behavioral tests, the animals were sacrificed, and the striatum and hippocampal tissues were collected for the analysis of neurotransmitter levels (dopamine, norepinephrine, serotonin, and their metabolites), oxidative stress markers (LPO, PCC, XO), and antioxidant enzyme levels (SOD, CAT, GPX).[3]
-
Neuroinflammatory Marker Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) were measured in the brain striatum.[3][4][5]
-
Histological Analysis: The architecture of the brain striatum was examined to assess neuronal damage.[3][4][5]
Scopolamine-Induced Cognitive Impairment Model in Rats
-
Animal Model: Male Wistar rats were used.
-
Induction of Cognitive Impairment: Scopolamine, a muscarinic antagonist, was administered intraperitoneally to induce cognitive deficits.[8][12]
-
Treatment: A water extract of Marrubium vulgare, standardized for its this compound content, was administered orally for 21 days.[8][12]
-
Behavioral Analysis: The T-maze test was used to evaluate spatial working memory.[12]
-
Biochemical Analysis: The activity of acetylcholinesterase (AChE) and the levels of neurotransmitters (acetylcholine, noradrenaline, serotonin) were measured in the cortex and hippocampus.[8][12]
Traumatic Brain Injury (TBI) Model in Mice
-
Animal Model: Experimental mice were used.
-
Induction of TBI: A weight-drop method was used to induce traumatic brain injury.
-
Treatment: this compound and a hydroalcoholic extract of Marrubium vulgare were evaluated for their neuroprotective effects.[6][13][14]
-
Neurological Severity Score: The severity of the injury was assessed using a neurological severity score.[6][14]
-
Biochemical Analysis: Brain tissue was analyzed for oxidative stress parameters (GSH, MDA, catalase) and neurotransmitter levels (GABA and glutamate).[6][13][14]
-
Histopathological Study: Brain tissue was examined to assess the extent of neuronal damage.[6][14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed neuroprotective mechanisms of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed neuroprotective mechanisms of this compound.
Caption: General experimental workflow for evaluating this compound's neuroprotective effects.
Conclusion and Future Directions
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Neuroprotective effect of this compound against MPTP-induced experimental Parkinson's disease in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Neurobehavioral and Biochemical Evidences in Support of Protective Effect of this compound (Furan Labdane Diterpene) from Marrubium vulgare Linn. and Its Extracts after Traumatic Brain Injury in Experimental Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective Effect of Marrubium vulgare Extract in Scopolamine-Induced Cognitive Impairment in Rats: Behavioral and Biochemical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atherosclerosis preventive effects of this compound against (TNF-α)-induced oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Marrubium vulgare Extract Improves Spatial Working Memory and Oxidative Stress Damage in Scopolamine-Treated Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurobehavioral and Biochemical Evidences in Support of Protective Effect of this compound (Furan Labdane Diterpene) from Marrubium vulgare Linn. and Its Extracts after Traumatic Brain Injury in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Marrubiin for Metabolic Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic syndrome is a complex condition characterized by a cluster of risk factors, including insulin (B600854) resistance, hypertension, dyslipidemia, and central obesity, which collectively increase the risk of developing cardiovascular disease and type 2 diabetes. Marrubiin, a bioactive labdane (B1241275) diterpenoid predominantly found in Marrubium vulgare (white horehound), has emerged as a promising therapeutic candidate for managing metabolic syndrome. This document provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, and presenting key quantitative data and experimental methodologies to support further investigation and drug development efforts.
Introduction
This compound has demonstrated a range of pharmacological activities, including anti-diabetic, anti-inflammatory, antioxidant, and cardioprotective effects, all of which are highly relevant to the pathophysiology of metabolic syndrome.[1][2][3] Its multifaceted mechanism of action, which includes the modulation of key signaling pathways involved in inflammation and metabolism, makes it a compelling molecule for further research. This guide synthesizes the existing preclinical data on this compound, offering a foundational resource for scientists and researchers in the field.
Quantitative Data on the Bioactivities of this compound
The following tables summarize the key quantitative findings from various preclinical studies on this compound and extracts of Marrubium vulgare.
Table 1: Anti-diabetic and Hypolipidemic Effects of this compound and Marrubium vulgare Extracts
| Test System | Treatment | Dosage | Key Findings | Reference(s) |
| Alloxan-induced diabetic rats | M. vulgare aqueous extract | 100 mg/kg (oral, twice daily for 15 days) | 50% reduction in blood glucose. | [2] |
| Alloxan-induced diabetic rats | M. vulgare aqueous extract | 200 and 300 mg/kg (oral, twice daily for 15 days) | >60% reduction in blood glucose; significant dose-dependent decrease in total lipids, triglycerides, and cholesterol. | [2][4] |
| Streptozotocin-induced diabetic rats | M. vulgare methanolic extract | Not specified | Significant lowering of blood glucose, serum urea, uric acid, and creatinine; correction of lipid profiles; increased glucose uptake in liver and skeletal muscles. | [2] |
| Obese rat model | This compound | Not specified | Increased insulin secretion and LDL-cholesterol. | [1][3] |
| In vitro α-glucosidase inhibition assay | This compound | IC50: 16.62 µM | Strong inhibition of α-glucosidase. | [5][6] |
Table 2: Anti-inflammatory and Antioedematogenic Effects of this compound
| Test System | Treatment | Dosage/Concentration | Key Findings | Reference(s) |
| Carrageenan-induced paw edema in rats | M. vulgare methanolic extract | 200 mg/kg (oral) | 87.30% decrease in inflammation. | [2] |
| Microvascular leakage in mice ears | This compound | ID50: 13.84 mg/kg (i.p.) | Inhibition of histamine-induced edema (73.7% max inhibition). | [4] |
| Microvascular leakage in mice ears | This compound | ID50: 18.82 mg/kg (i.p.) | Inhibition of bradykinin-induced edema (70.0% max inhibition). | [4] |
| Microvascular leakage in mice ears | This compound | ID50: 13.61 mg/kg (i.p.) | Inhibition of carrageenan-induced edema (63.0% max inhibition). | [4] |
| OVO-induced allergic edema in mice | This compound | 100 mg/kg | 67.6 ± 4% maximal inhibition. | [1] |
| Carrageenan-induced peritoneal inflammation in mice | This compound | 40 mg/kg | Most pronounced decrease in peritoneal inflammatory cells. | [7] |
Table 3: Antioxidant and Toxicological Profile of this compound and Marrubium vulgare Extracts
| Assay | Treatment | Parameter | Value | Reference(s) |
| DPPH radical scavenging assay | M. vulgare methanol (B129727) extract | RC50 | 8.24 µg/mL | [8][9] |
| Acute toxicity in mice | This compound | LD50 | 370 mg/kg (body weight) | [1][10] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in metabolic syndrome.
Anti-inflammatory Effects via NF-κB Suppression
Chronic low-grade inflammation is a hallmark of metabolic syndrome. This compound has been shown to suppress the NF-κB signaling pathway, a central regulator of inflammation.[1][10] By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory state associated with metabolic dysfunction.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Potential for Insulin Sensitization via PPARγ
While direct evidence for this compound is still emerging, extracts of Marrubium vulgare containing other bioactive compounds like 6-octadecynoic acid have been shown to exhibit Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist activity.[11] PPARγ is a key regulator of glucose and lipid metabolism, and its activation can improve insulin sensitivity. This suggests a potential mechanism by which this compound-containing extracts may exert their anti-diabetic effects.
Caption: Potential activation of the PPARγ pathway by M. vulgare extracts.
Enhancement of Insulin Secretion and Glucose Transport
In vivo studies have indicated that this compound can increase insulin secretion.[1][3] Furthermore, it has been shown to significantly increase the gene expression of insulin and glucose transporter-2 (GLUT2).[1] This suggests a direct effect on pancreatic β-cell function and glucose uptake, contributing to its anti-hyperglycemic properties.
Caption: this compound's effects on insulin secretion and glucose transport.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature, providing a basis for study replication and further investigation.
In Vivo Anti-diabetic and Hypolipidemic Studies
-
Animal Model: Alloxan-induced or streptozotocin-induced diabetic rats are commonly used. An obese rat model has also been employed.
-
Treatment: Marrubium vulgare extracts or purified this compound are administered orally (gavage) or via intraperitoneal injection.
-
Dosage and Duration: Dosages typically range from 100 to 300 mg/kg of body weight for extracts, administered daily or twice daily for a period of 15 to 28 days.[2][12]
-
Parameters Measured:
-
Fasting blood glucose levels.
-
Serum lipid profile (total cholesterol, triglycerides, LDL-cholesterol, HDL-cholesterol).
-
Serum levels of urea, uric acid, and creatinine.
-
Oral glucose tolerance test (OGTT).
-
Histopathological examination of the pancreas, liver, and kidneys.
-
In Vitro α-Glucosidase Inhibition Assay
-
Enzyme: α-glucosidase from Saccharomyces cerevisiae.
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Procedure:
-
A solution of α-glucosidase is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of pNPG.
-
The mixture is incubated at 37°C.
-
The reaction is stopped by the addition of sodium carbonate.
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is often used as a positive control.[5][6]
-
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Model: Rats or mice.
-
Procedure:
-
The basal volume of the animal's hind paw is measured using a plethysmometer.
-
This compound or M. vulgare extract is administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group. Diclofenac or indomethacin (B1671933) can be used as a positive control.[2][4]
-
Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A suitable solvent system, such as a mixture of toluene, ethyl acetate, and formic acid.
-
Sample Preparation: Extracts of Marrubium vulgare are dissolved in a suitable solvent like methanol and filtered.
-
Standard: A standard solution of purified this compound is prepared.
-
Procedure:
-
Samples and standards are applied to the HPTLC plate as bands.
-
The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
After development, the plate is dried.
-
Densitometric scanning is performed at a specific wavelength (e.g., 210 nm) to quantify the amount of this compound in the samples by comparing the peak areas with those of the standard.[13][14][15]
-
Caption: Workflow for the quantification of this compound using HPTLC.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound is a promising candidate for the development of novel therapeutics for metabolic syndrome. Its ability to modulate key pathways involved in inflammation, glucose metabolism, and lipid regulation warrants further investigation. Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Conducting more extensive preclinical studies in various animal models of metabolic syndrome.
-
Investigating the potential synergistic effects of this compound with other phytochemicals present in Marrubium vulgare extracts.
-
Performing pharmacokinetic and toxicological studies to establish a comprehensive safety profile.
-
Ultimately, well-designed clinical trials are needed to translate these promising preclinical findings into tangible therapeutic benefits for patients with metabolic syndrome.[12]
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijbpsa.com [ijbpsa.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique [apb.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Reassessment of the Marrubium Vulgare L. Herb’s Potential Role in Diabetes Mellitus Type 2: First Results Guide the Investigation toward New Horizons | MDPI [mdpi.com]
- 13. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of Marrubiin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marrubiin, a labdane (B1241275) diterpene found in Marrubium vulgare (white horehound), and its derivatives have emerged as compounds of interest in oncology research. While extracts of M. vulgare have demonstrated significant cytotoxic effects against a multitude of cancer cell lines, the direct anticancer activity of purified this compound remains a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current state of research into the anticancer potential of this compound and its derivatives, with a focus on marrubenol (B1251324). It summarizes quantitative data on cytotoxic activity, details key experimental methodologies, and elucidates the known signaling pathways involved in their anticancer effects. This document is intended to serve as a resource for researchers and drug development professionals in the field of natural product-based cancer therapeutics.
Introduction
Natural products have historically been a rich source of novel therapeutic agents, particularly in the field of oncology. This compound, the primary bioactive component of Marrubium vulgare, has been investigated for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and analgesic properties.[1] Recently, attention has shifted towards the anticancer potential of M. vulgare extracts and purified compounds derived from it. These investigations have revealed promising cytotoxic and antiproliferative activities against various cancer cell lines, operating through mechanisms such as the induction of apoptosis and autophagy, and cell cycle arrest.[2][3] This guide will synthesize the available data to provide a clear and concise overview of the anticancer potential of this compound and its key derivative, marrubenol.
Cytotoxic Activity of Marrubium vulgare Extracts, this compound, and Marrubenol
The cytotoxic effects of Marrubium vulgare extracts and the this compound derivative, marrubenol, have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below. It is important to note that while extracts of M. vulgare show broad-spectrum activity, direct evidence for the cytotoxic effects of purified this compound against cancer cell lines is currently limited. In fact, some reports indicate a lack of significant cytotoxicity for pure this compound against a large panel of cancer cell lines.[4]
| Marrubium vulgare Extract | Cancer Cell Line | Cell Line Type | IC50 Value | Reference(s) |
| Methanolic Extract | SH-SY5Y | Human Neuroblastoma | 59.80 µg/mL | [5][6] |
| Methanolic Extract | U87 | Glioblastoma Multiforme | 270.3 µM | [7] |
| Methanolic Extract | LN229 | Glioblastoma Multiforme | 343.9 µM | [7] |
| Methanolic Extract | T98G | Glioblastoma Multiforme | 336.6 µM | [7] |
| Ethanolic Extract | B16 | Murine Melanoma | Not explicitly stated, but dose-dependent reduction in viability shown | [2][8] |
| Ethanolic Extract | U251 | Human Glioblastoma | Not explicitly stated, but dose-dependent reduction in viability shown | [2][8] |
| Methanolic Extract | MCF-7 | Human Breast Adenocarcinoma | 43.5 µg/mL | [9] |
| Methanolic Extract | MDA-MB-231 | Human Breast Adenocarcinoma | 46.5 µg/mL | [9] |
| Methanolic Extract | A549 | Human Lung Carcinoma | >250 µg/mL | [9] |
| Methanolic Extract | HepG2 | Human Liver Carcinoma | 223.5 µg/mL | [9] |
| Residual Aqueous Fraction | MCF7 | Human Breast Adenocarcinoma | 5.47 ± 1.32 µg/mL | [10] |
| Residual Aqueous Fraction | HT29 | Human Colorectal Adenocarcinoma | 17.48 ± 1.47 µg/mL | [10] |
| Residual Aqueous Fraction | SW480 | Human Colorectal Adenocarcinoma | 7.51 ± 0.36 µg/mL | [10] |
| This compound Derivative | Cancer Cell Line | Cell Line Type | IC50 Value | Reference(s) |
| Marrubenol | Saos-2 | Human Osteosarcoma | 45 µM | [3] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of Marrubium vulgare extracts and marrubenol are attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and death.
Marrubium vulgare Extracts: Induction of Apoptosis and Cell Cycle Arrest
Extracts from M. vulgare have been shown to induce apoptosis and cause cell cycle arrest in cancer cells through a multi-pronged mechanism.[2][8][11]
-
Mitochondrial Apoptotic Pathway: The ethanolic extract of M. vulgare triggers the intrinsic apoptotic pathway, characterized by mitochondrial depolarization.[2][11] This leads to the upregulation of pro-apoptotic proteins such as Bak1 and Puma, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[2][11] Concurrently, a downregulation of anti-apoptotic proteins like survivin and XIAP is observed.[2][11]
-
Cell Cycle Arrest: Treatment with M. vulgare extract leads to an arrest of the cell cycle in the S and G2/M phases.[2][8] This is associated with the activation of the p38 MAP kinase pathway and the upregulation of the tumor suppressor protein p53, along with the cyclin-dependent kinase inhibitors p21 and p27.[2][8]
Marrubenol: Induction of Autophagic Cell Death
The this compound derivative, marrubenol, has been demonstrated to induce autophagic cell death in osteosarcoma cells.[3] This process is mediated by the generation of reactive oxygen species (ROS).
-
ROS-Mediated Autophagy: Marrubenol treatment leads to an increase in intracellular ROS levels, which in turn triggers autophagy.[3] This is evidenced by the upregulation of key autophagy-related proteins, Beclin-1 and LC3-II, and the downregulation of p62 (sequestosome 1), a protein that is degraded during autophagy.[3]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the effect of this compound or its derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins in cancer cells treated with this compound or its derivatives.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Synthesis and Structure-Activity Relationship (SAR) of this compound Derivatives
While the synthesis of this compound has been achieved, there is a notable lack of extensive structure-activity relationship (SAR) studies focused on enhancing its anticancer activity.[4][12] Some derivatives, such as marrubiinic acid (formed by opening the lactone ring) and marrubenol (a reduction product of marrubiinic acid), have been synthesized.[4] However, the primary focus of the biological evaluation of these derivatives has been on other pharmacological properties like antinociceptive and vasorelaxant activities.[4] Future research should be directed towards the systematic synthesis of novel this compound analogs and the evaluation of their cytotoxic and mechanistic properties to identify key structural features required for potent anticancer activity.
Conclusion and Future Directions
The available evidence strongly suggests that extracts from Marrubium vulgare and the this compound derivative, marrubenol, possess significant anticancer potential. The mechanisms of action involve the induction of apoptosis, cell cycle arrest, and autophagy. However, a critical knowledge gap exists regarding the direct anticancer cytotoxicity and the specific molecular targets of pure this compound.
Future research should prioritize the following:
-
Systematic screening of pure this compound against a diverse panel of cancer cell lines to definitively establish its cytotoxic profile.
-
Elucidation of the specific signaling pathways modulated by pure this compound in cancer cells , including its potential effects on key oncogenic pathways such as NF-κB and PI3K/Akt.[13][14][15]
-
Synthesis and biological evaluation of novel this compound derivatives to establish a clear structure-activity relationship and to develop more potent and selective anticancer agents.
-
In vivo studies to validate the anticancer efficacy and to assess the safety profile of promising compounds in preclinical animal models.
By addressing these research questions, the full therapeutic potential of this compound and its derivatives as novel anticancer agents can be realized, potentially leading to the development of new and effective treatments for various malignancies.
References
- 1. Antioxidant and Anticancer Activities of Water Extracts from Flowers, Leaves and Stems of In Vitro Cultivated and Wild-Growing Marrubium vulgare Plants [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jbuon.com [jbuon.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Profile and Cytotoxicity Evaluation of Aerial Parts of Marrubium vulgare L. From Different Locations in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Marrubium vulgare ethanolic extract induces proliferation block, apoptosis, and cytoprotective autophagy in cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antiproliferative effects of <i>Marrubium vulgare, and</i> toxicity screening in zebrafish embryos - Journal of King Saud University - Science [jksus.org]
- 10. UPLC‐ESI‐QTOF‐MS/MS Profiling, Antioxidant, and Cytotoxicity Potentials of Marrubium vulgare L. Extracts: Experimental Analysis and Computational Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellmolbiol.org [cellmolbiol.org]
- 12. Total Syntheses of this compound and Related Labdane Diterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Bitter Guardian: A Technical Guide to the Traditional Uses of Marrubiin-Containing Marrubium Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the traditional medicinal uses of Marrubium species, with a specific focus on the bioactive diterpenoid, marrubiin. This document synthesizes ethnobotanical knowledge with modern pharmacological research, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support further scientific investigation and drug development.
Traditional Ethnomedicinal Applications of Marrubium Species
The genus Marrubium, commonly known as horehound, has a long and rich history of use in traditional medicine across various cultures, primarily due to its content of the bitter principle, this compound.[1][2] The most well-documented species is Marrubium vulgare L. (white horehound), native to Europe, North Africa, and Asia.[3] Traditional applications primarily target respiratory and digestive ailments.
Respiratory Tract Disorders:
-
Marrubium vulgare has been traditionally used as an expectorant to help clear mucus in coughs associated with the common cold.[4][5]
-
Its use extends to more severe respiratory conditions such as bronchitis, whooping cough, and asthma.[5][6] The herb is often prepared as a tea or decoction, frequently sweetened with honey to counteract its intense bitterness.[5]
Digestive System Complaints:
-
The bitter properties of Marrubium species have led to their use as a digestive tonic, stimulating appetite and alleviating symptoms of dyspepsia like bloating and flatulence.[5]
-
Traditional European herbalism prescribed Marrubium vulgare for various gastrointestinal issues, including indigestion and loss of appetite.[5] In some regions, it has been used to address diarrhea and gallbladder problems.[6]
Anti-inflammatory and Analgesic Uses:
-
Traditional medicine recognizes the anti-inflammatory properties of Marrubium, applying it for conditions such as joint pain and rheumatoid arthritis.[7]
-
It has also been used for its analgesic (pain-relieving) effects.[2]
Antimicrobial and Other Uses:
-
Marrubium preparations have been traditionally applied topically for wound healing and to treat skin infections.[6][8]
-
In some cultures, it has been used as an antipyretic (to reduce fever) and a diuretic.[9][10]
-
Ethnobotanical surveys in North Africa have documented its use in cancer therapy.[11]
Quantitative Analysis of this compound in Marrubium Species
This compound is the primary bioactive compound responsible for many of the therapeutic effects attributed to Marrubium species.[1] Its concentration can vary significantly depending on the species, geographical location, and extraction method. The following tables summarize the quantitative data on this compound content found in the scientific literature.
| Marrubium Species | Plant Part | Extraction Method | Quantification Method | This compound Content | Reference(s) |
| Marrubium vulgare | Aerial parts | Methanol extraction | HPTLC-densitometry | 156 mg/g of extract | [12] |
| Marrubium vulgare | Whole plant | Microwave-assisted extraction (Ethanol:water 1:1) | HPTLC | 1.35 ± 0.04% | [13] |
| Marrubium vulgare | Whole plant | Soxhlet extraction | HPTLC | 0.69 ± 0.08% | [13] |
| Marrubium vulgare | Aerial parts | Not specified | UPLC | 0.58–1.46% (dry weight) | [3] |
| Marrubium alysson | Not specified | Methanol extraction | HPTLC | 14.09 mg/g of dry extract | [10] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature that validate the traditional uses of Marrubium species and their active constituent, this compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a substance.[14][15]
Objective: To evaluate the ability of a test substance to reduce edema (swelling) induced by an inflammatory agent.
Materials:
-
Wistar rats
-
1% (w/v) carrageenan solution in saline
-
Test substance (e.g., Marrubium extract or this compound) dissolved in a suitable vehicle
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.[16]
-
Fasting: Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.[14]
-
Administration of Test Substance: Administer the test substance (e.g., orally or intraperitoneally) at a predetermined dose. The control group receives the vehicle only, and the positive control group receives the standard anti-inflammatory drug.
-
Induction of Inflammation: One hour after the administration of the test substance, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[15][17]
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[14][17]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Gastroprotective Activity: Ethanol-Induced Gastric Ulcer Model in Mice
This model is used to screen for compounds with potential anti-ulcer activity by assessing their ability to protect the gastric mucosa from damage induced by ethanol (B145695).[11][18]
Objective: To evaluate the gastroprotective effect of a test substance against ethanol-induced gastric lesions.
Materials:
-
Swiss mice
-
Absolute ethanol
-
Test substance (e.g., Marrubium extract or this compound)
-
Positive control (e.g., Omeprazole)
-
Vehicle for the test substance
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize mice and fast them for 24 hours before the experiment, with free access to water.[18]
-
Administration of Test Substance: Administer the test substance orally to the test group, the vehicle to the control group, and the positive control drug to its respective group.
-
Induction of Gastric Ulcers: One hour after the administration of the test substance, orally administer 1 mL/200 g body weight of absolute ethanol to each mouse to induce gastric ulcers.[18]
-
Euthanasia and Stomach Excision: One hour after ethanol administration, euthanize the mice.
-
Macroscopic Evaluation: Excise the stomachs, open them along the greater curvature, and rinse with saline to visualize the gastric lesions.
-
Ulcer Index Determination: Score the ulcers based on their number and severity.
-
Biochemical Analysis (Optional): Homogenize a portion of the gastric tissue to measure parameters such as mucus production, pH, and levels of oxidative stress markers.
Antimicrobial Activity: Disc Diffusion Assay
This method is a preliminary screening test to assess the antimicrobial activity of plant extracts.[5][19][20]
Objective: To determine the ability of a substance to inhibit the growth of a specific microorganism.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Agar (B569324) plates (e.g., Mueller-Hinton agar)
-
Sterile filter paper discs (6 mm diameter)
-
Test substance (e.g., Marrubium extract) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., standard antibiotic disc)
-
Negative control (solvent-impregnated disc)
-
Bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a sterile broth.
-
Inoculation of Agar Plates: Uniformly spread the bacterial suspension over the entire surface of the agar plate using a sterile cotton swab.[20]
-
Application of Discs: Aseptically place the sterile filter paper discs impregnated with the test substance, positive control, and negative control onto the surface of the inoculated agar plate.[21]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.[19]
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[20]
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Molecular Mechanisms
This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the putative points of intervention by this compound.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are, in part, attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[22]
Caption: this compound inhibits the NF-κB signaling pathway, likely by targeting the IKK complex, thereby preventing the transcription of pro-inflammatory genes.
Modulation of the Nrf2-Keap1 Antioxidant Pathway
The antioxidant properties of Marrubium species may be linked to the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[6][8][23]
Caption: this compound may promote the dissociation of Nrf2 from Keap1, leading to the expression of antioxidant genes and enhanced cellular protection against oxidative stress.
Conclusion
This technical guide has provided a comprehensive overview of the traditional uses of this compound-containing Marrubium species, supported by quantitative data and detailed experimental protocols. The elucidation of the molecular mechanisms, particularly the modulation of the NF-κB and Nrf2-Keap1 signaling pathways, offers a scientific basis for the ethnobotanical claims. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development, encouraging further investigation into the therapeutic potential of these remarkable medicinal plants.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of this compound in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase Inhibitory Activity, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Marrubiin: A Technical Guide for Researchers
For Immediate Release
This document provides a comprehensive technical overview of Marrubiin, a bioactive diterpenoid lactone, intended for researchers, scientists, and professionals in drug development. This guide details its chemical properties, biological activities, and mechanisms of action, supported by experimental data and protocols.
Core Chemical and Physical Properties
This compound, derived from Marrubium vulgare (white horehound), is a key bioactive compound with the chemical formula C₂₀H₂₈O₄.[1][2][3][4] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 465-92-9 | [1][2][3][4][5] |
| Molecular Weight | 332.43 g/mol | [2][4][6] |
| Molecular Formula | C₂₀H₂₈O₄ | [1][2][3][4] |
| Synonyms | Marrubin, (+)-Marrubiin, NSC 36693 | [1][7] |
| Appearance | White Powder | [4] |
| Melting Point | 159-160.5 °C | [2][6] |
| Storage Temperature | 2-8°C | [6] |
Biological Activity and Pharmacological Effects
This compound has demonstrated a range of pharmacological activities, positioning it as a compound of interest for further investigation.
Vasorelaxant Effects
Studies have shown that this compound exhibits vasorelaxant properties. It has been observed to inhibit potassium chloride-induced contractions in rat aortic rings, with a reported half-maximal inhibitory concentration (IC₅₀) of 24 µM.[1]
Anti-inflammatory and Antinociceptive Activities
This compound has shown significant anti-inflammatory and pain-relieving effects in animal models. It has been found to inhibit ovalbumin-induced allergic ear edema in mice at a dose of 100 mg/kg.[1] Furthermore, it demonstrates antinociceptive properties by inhibiting acetic acid-induced writhing and capsaicin-induced paw licking in mice, with half-maximal effective dose (ID₅₀) values of 2.2 and 28.8 µmol/kg, respectively.[1]
Experimental Protocols
To facilitate further research, this section outlines a general methodology for investigating the vasorelaxant effects of this compound, based on established experimental models.
Vasorelaxant Activity Assay
This protocol describes the procedure for assessing the vasorelaxant effect of this compound on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7)
-
Potassium Chloride (KCl)
-
This compound
-
Organ bath system
-
Isometric force transducer
Procedure:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective and adipose tissues and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O₂ and 5% CO₂ gas mixture.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g. During this period, replace the bath solution every 15 minutes.
-
Induce a sustained contraction by adding a high concentration of KCl (e.g., 80 mM) to the organ bath.
-
Once the contraction has stabilized, add this compound in a cumulative manner at increasing concentrations to determine its relaxant effect.
-
Record the relaxation as a percentage of the maximal contraction induced by KCl.
-
Calculate the IC₅₀ value, which represents the concentration of this compound required to produce 50% of the maximal relaxation.
Signaling Pathways
The precise signaling pathways through which this compound exerts its diverse effects are still under investigation. However, its vasorelaxant activity likely involves modulation of ion channels in vascular smooth muscle cells.
This technical guide provides a foundational understanding of this compound for research and development purposes. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CAS 465-92-9: this compound | CymitQuimica [cymitquimica.com]
- 4. standards.chromadex.com [standards.chromadex.com]
- 5. This compound | 465-92-9 | Benchchem [benchchem.com]
- 6. This compound | 465-92-9 | XM36381 | Biosynth [biosynth.com]
- 7. Marrubin | C20H28O4 | CID 235392 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility Profile of Marrubiin: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals detailing the solubility of the diterpenoid marrubiin in various solvents. This document provides a summary of available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for the experimental process.
Introduction
This compound is a labdane (B1241275) diterpenoid and the primary bitter compound isolated from the white horehound plant (Marrubium vulgare). It is recognized for a range of pharmacological activities, including anti-inflammatory, expectorant, and vasorelaxant effects[1]. The therapeutic potential of this compound is intrinsically linked to its physicochemical properties, with solubility being a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into suitable dosage forms. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents based on available scientific literature.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₄ | [1] |
| Molecular Weight | 332.43 g/mol | [1] |
| Melting Point | 159-162 °C | [2] |
| LogP (estimated) | 3.40 - 3.7 | [2][3] |
| pKa (predicted) | 14.66 ± 0.70 | [2] |
Solubility of this compound
This compound is generally characterized as a lipophilic compound, which is reflected in its solubility profile. It exhibits good solubility in various organic solvents but has limited solubility in aqueous solutions[4][5].
Quantitative Solubility Data
The following table summarizes the available quantitative and semi-quantitative solubility data for this compound in different solvents. It is important to note that comprehensive, systematic studies on the solubility of this compound across a wide range of solvents and temperatures are limited in publicly available literature. The data presented here is compiled from various sources, including chemical supplier information and experimental procedures in published research.
| Solvent | Temperature (°C) | Solubility | Data Type | Reference |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (300.82 mM) | Quantitative | [2][6] |
| Chloroform | Not Specified | Soluble | Qualitative | [7] |
| Dichloromethane | Not Specified | Soluble | Qualitative | [8] |
| Ethanol | Not Specified | Soluble | Qualitative | [7] |
| Acetone | Not Specified | Soluble | Qualitative | [8] |
| Ethyl Acetate | Not Specified | Soluble | Qualitative | [8] |
| Methanol | Not Specified | ≥ 1 mg/mL | Semi-quantitative | [9][10] |
| Diethyl Ether | Not Specified | ≥ 0.6 mg/mL | Semi-quantitative | [11] |
| Water | Not Specified | Limited/Poor Solubility | Qualitative | [4] |
Note: "Soluble" indicates that the source states solubility without providing a specific quantitative value. "Semi-quantitative" values are derived from concentrations of solutions prepared in experimental settings and represent a minimum solubility, not necessarily the saturation point.
The high solubility in DMSO makes it a suitable solvent for in vitro assays[6][10]. The qualitative data indicates good solubility in common organic solvents like chloroform, dichloromethane, ethanol, and acetone, which are often used for extraction and purification of this compound from its natural source[12][8][13]. The limited aqueous solubility is a critical consideration for the development of oral and parenteral formulations.
Experimental Protocols for Solubility Determination
The "shake-flask" method is a standard and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a generalized procedure based on this method.
Shake-Flask Method for Equilibrium Solubility Determination
1. Materials:
-
This compound (pure compound)
-
Solvent of interest (e.g., water, ethanol, buffer solution)
-
Glass vials with screw caps
-
Shaker or rotator capable of constant agitation and temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
3. Analytical Method Validation:
It is crucial to use a validated analytical method for the quantification of this compound. This typically involves establishing the method's linearity, accuracy, precision, and specificity. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Conclusion
The solubility of this compound is a key parameter influencing its biopharmaceutical properties and formulation development. While it demonstrates good solubility in several organic solvents, its limited aqueous solubility presents a challenge that may require formulation strategies such as the use of co-solvents, surfactants, or advanced drug delivery systems to enhance its bioavailability. The lack of comprehensive quantitative solubility data highlights an area for future research that would be highly valuable for the scientific and pharmaceutical communities. The standardized shake-flask method provides a reliable approach for systematically determining the solubility of this compound in a variety of solvents and conditions.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 465-92-9 [chemicalbook.com]
- 3. This compound | C20H28O4 | CID 73401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 465-92-9: this compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | CAS:465-92-9 | Manufacturer ChemFaces [chemfaces.com]
- 9. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
- 12. Supercritical CO 2 extraction of Marrubium vulgare : intensification of this compound - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10253A [pubs.rsc.org]
- 13. ashs.confex.com [ashs.confex.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Labdane (B1241275) Diterpenes from Horehound (Marrubium vulgare)
Introduction
Marrubium vulgare L. (Lamiaceae), commonly known as horehound, is a perennial herb with a long history of use in traditional medicine, particularly for respiratory and digestive ailments.[1][2] Its therapeutic properties are largely attributed to a class of bicyclic diterpenoids known as labdane diterpenes.[2][3] Marrubiin, the principal labdane diterpene in horehound, is a bitter furanic labdanoid that has been the subject of extensive phytochemical and pharmacological investigation.[1][3] This technical guide provides a comprehensive overview of the labdane diterpenes found in M. vulgare, detailing their biosynthesis, methods for isolation and structural elucidation, and their significant pharmacological activities and underlying mechanisms of action. The information is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Major Labdane Diterpenes in Marrubium vulgare
The primary bitter components in horehound are labdane-type diterpenes, which can accumulate up to 3 mg/g of the plant's fresh weight.[3] this compound is the most abundant of these compounds.[3] Other significant labdane diterpenes have also been isolated and characterized from the plant, including precursors and derivatives of this compound.
Table 1: Key Labdane Diterpenes Identified in Marrubium vulgare
| Compound Name | Key Structural Features / Notes | References |
|---|---|---|
| This compound | Furanic labdane diterpene lactone; the principal bitter compound. | [1][3] |
| Marrubenol (B1251324) | A furanic labdane diterpene, also shows significant biological activity. | [3][4][5] |
| Prethis compound | A precursor to this compound. | [3] |
| 11-Oxothis compound | An oxidized derivative of this compound. | [3] |
| 12(S)-hydroxythis compound | A novel hydroxylated derivative of this compound. | [6] |
| Peregrinol | A labdane diterpene also found in the plant. | [3] |
| Vulgarol | A labdane diterpene identified in M. vulgare. | [3] |
| 3-deoxo-15-methoxyvelutine C | A novel labdane diterpenoid isolated from the whole plant. |[6] |
Biosynthesis of this compound
Contrary to early assumptions that isoprenoids are synthesized exclusively via the mevalonate (B85504) (MVA) pathway, studies using 13C-labeled glucose have demonstrated that this compound biosynthesis in Marrubium vulgare occurs through the non-mevalonate pathway, also known as the 1-deoxy-D-xylulose-5-phosphate/2-methyl-D-erythritol-4-phosphate (DOXP/MEP) pathway.[4][7][8] This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and leads to the formation of the isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the universal precursors for all isoprenoids.[9] These units are subsequently condensed to form geranylgeranyl diphosphate (GGPP), the precursor to diterpenes.[9]
Experimental Protocols
Extraction, Isolation, and Purification
General Protocol:
Structural Elucidation
The structures of isolated compounds are determined using a combination of spectroscopic techniques.[6][12][13]
-
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D and 2D NMR experiments is crucial for determining the complete chemical structure and stereochemistry. This includes:
-
1H NMR : Provides information on the number and environment of protons.
-
13C NMR : Shows the number and type of carbon atoms.
-
NOESY : Helps determine the relative stereochemistry by identifying protons that are close in space.[6]
-
-
X-ray Crystallography : For compounds that can be crystallized, single-crystal X-ray analysis provides unambiguous confirmation of the structure and absolute stereochemistry.[4][13]
Pharmacological Activities and Mechanisms of Action
Labdane diterpenes from horehound exhibit a wide range of pharmacological effects, including vasorelaxant, anti-inflammatory, antinociceptive, and gastroprotective activities.[1][4][10]
Vasorelaxant Activity
Experimental Protocol (KCl-induced Rat Aorta Contraction):
-
The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), aerated with 95% O2 / 5% CO2 at 37°C.
Mechanism of Action : The vasorelaxant effect of this compound and marrubenol is primarily attributed to the blockade of L-type voltage-operated Ca2+ channels in vascular smooth muscle cells.[14][16] This inhibits the influx of extracellular Ca2+, leading to muscle relaxation and vasodilation.[14] Some evidence also suggests an endothelium-dependent mechanism involving nitric oxide (NO).[4]
Table 2: Vasorelaxant Activity of this compound and Marrubenol on KCl-Induced Contraction in Rat Aorta
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Marrubenol | 7.7 ± 1.9 | [5] |
| This compound | 24.0 ± 2.3 | [5] |
Anti-inflammatory and Antinociceptive Activity
This compound has demonstrated significant anti-inflammatory and antinociceptive (pain-relieving) properties in various animal models.[4][17]
Experimental Protocols:
-
Antinociceptive - Acetic Acid-Induced Writhing Test : Mice are injected intraperitoneally (i.p.) with acetic acid to induce abdominal constrictions (writhing). The test compound is administered prior to the acetic acid, and the number of writhes is counted. A reduction in writhing indicates an analgesic effect.[17]
-
Antinociceptive - Formalin Test : Formalin is injected into a mouse's paw, causing a biphasic pain response (an early neurogenic phase and a later inflammatory phase). The time the animal spends licking the paw is measured. The test compound's ability to reduce licking time in either phase provides insight into its mechanism (central vs. peripheral/anti-inflammatory).[17]
-
Anti-inflammatory - Carrageenan-Induced Peritonitis : Carrageenan is injected into the peritoneal cavity of mice to induce inflammation, characterized by the infiltration of immune cells (like neutrophils) and increased protein levels in the peritoneal fluid.[18][19] this compound is administered before the carrageenan, and its effect on cell migration and myeloperoxidase (MPO) activity (an enzyme marker for neutrophils) is assessed.[18][19]
Mechanism of Action : The anti-inflammatory effects of this compound are mediated through multiple pathways. It has been shown to inhibit the infiltration of inflammatory cells and prevent the degranulation of peritoneal mast cells.[18][19] this compound also suppresses the NF-κB signaling pathway, a key regulator of inflammation.[4] Its antinociceptive effects are potent and suggest a peripheral mechanism of action, as it is highly effective in chemically induced pain models but not in thermal pain models, and its action is not reversed by the opioid antagonist naloxone.[17]
Table 3: Antinociceptive Activity of this compound in Mice
| Test Model | Route | ID50 (µmol/kg) | Reference |
|---|---|---|---|
| Acetic Acid Writhing | i.p. | 2.2 | [17] |
| Formalin Test (1st Phase) | i.p. | 6.6 | [17] |
| Formalin Test (2nd Phase) | i.p. | 6.3 | [17] |
| Capsaicin Test | i.p. | 28.8 |[17] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Marrubium vulgare L.: A Phytochemical and Pharmacological Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of the labdane diterpene this compound in Marrubium vulgare via a non-mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of the labdane diterpene this compound in Marrubium vulgare via a non-mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. botanyjournals.com [botanyjournals.com]
- 11. Isolation, structural elucidation, and integrated biological and computational evaluation of antidiabetic labdane diterpenes from Curcuma zedoaria rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation, structural elucidation, and integrated biological and computational evaluation of antidiabetic labdane diterpenes from Curcuma zedoaria rhizomes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The vasorelaxant activity of marrubenol and this compound from Marrubium vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurobehavioral and Biochemical Evidences in Support of Protective Effect of this compound (Furan Labdane Diterpene) from Marrubium vulgare Linn. and Its Extracts after Traumatic Brain Injury in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Marrubiin Extraction from Marrubium vulgare: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marrubiin, a labdane (B1241275) diterpene, is the principal bioactive compound found in Marrubium vulgare (white horehound). It is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, vasorelaxant, and antihypertensive effects. The growing interest in this compound for therapeutic applications necessitates efficient and high-yield extraction methods. This document provides detailed application notes and protocols for various extraction techniques to obtain this compound from M. vulgare, tailored for research, and drug development purposes.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following tables summarize quantitative data from various studies, offering a comparative overview of different extraction techniques.
Table 1: Comparison of this compound Yield and Total Extract Yield by Different Extraction Methods
| Extraction Method | Solvent | Key Parameters | Total Extract Yield (%) | This compound Content in Extract (%) | Source |
| Soxhlet Extraction | Ethanol | 80°C | 11.27 ± 1.45 | 0.69 ± 0.08 | [1][2] |
| Hexane | Not specified | 3.23 | Not detected | [3][4] | |
| Microwave-Assisted Extraction (MAE) | Ethanol:Water (1:1) | 539 W, 373 s, 32 mL/g | 20.23 | 1.35 ± 0.04 | [1][5][6] |
| Ethanol (100%) | 120°C, 15 min | Not specified | High yield reported | [6] | |
| Ultrasound-Assisted Extraction (UAE) | Ethanol:Water (1:1) | 467 W, 47 min, 33 mL/g | 14.2 ± 0.9 | 0.91 ± 0.04 | [7][8] |
| **Supercritical CO₂ Extraction (SC-CO₂) ** | Supercritical CO₂ | 300 bar, 60°C | 3.51 | High, but not quantified in total extract | [3][4][9] |
| Supercritical CO₂ | 200 bar, 60°C | Not specified | 71.96 (as area %) | [3][4] | |
| Supercritical CO₂ | 300 bar, 60°C (fractionated) | Not specified | 75.14 (in fraction after 1h) | [3][9] | |
| Maceration | Methanol (B129727) | Room temperature | 17.8 (w/w) | 15.6 (156 mg/g) | [10] |
Table 2: Optimized Parameters for Modern Extraction Techniques
| Method | Parameter | Optimized Value | Source |
| MAE | Microwave Power | 539 W | [1][2][5] |
| Irradiation Time | 373 seconds | [1][2][5] | |
| Solvent to Drug Ratio | 32 mL/g | [1][2][5] | |
| UAE | Ultrasound Power | 467 W | [7][8] |
| Sonication Time | 47 minutes | [7][8] | |
| Solvent to Drug Ratio | 33 mL/g | [7][8] | |
| SC-CO₂ | Pressure | 200-300 bar | [3][4][9] |
| Temperature | 60°C | [3][4][9] |
Experimental Protocols
Detailed methodologies for the key extraction and quantification techniques are provided below.
Plant Material Preparation
-
Drying: Air-dry the aerial parts of Marrubium vulgare in the shade to remove moisture.
-
Pulverization: Grind the dried plant material into a fine powder using a mechanical grinder.
-
Sieving: Sieve the powder to a uniform particle size (e.g., 60-80 mesh) to ensure consistent extraction efficiency.[2]
Extraction Protocols
This method serves as a baseline for comparison with modern techniques.
-
Place 10 g of powdered plant material into a cellulose (B213188) thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of ethanol.[2]
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point (approximately 80°C for ethanol).[2]
-
Allow the extraction to proceed for a sufficient duration (e.g., until the solvent in the siphon tube runs clear), typically several hours.
-
Concentrate the resulting extract using a rotary evaporator under reduced pressure to obtain the crude extract.
A green and efficient alternative to conventional methods.
-
Place a specified amount of powdered plant material (e.g., 1 g) into the extraction vessel.
-
Add the solvent, ethanol:water (1:1 v/v), at an optimized solvent-to-drug ratio of 32 mL/g.[1][2][5]
-
Set the microwave power to 539 W and the irradiation time to 373 seconds.[1][2][5]
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator.
This method utilizes ultrasonic waves to enhance extraction efficiency.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Maintain a constant temperature if required by the specific protocol.
-
Filter the extract and concentrate it using a rotary evaporator.
A highly selective and environmentally friendly method for lipophilic compounds.
-
Load the powdered plant material into the extractor vessel.
-
Pressurize the system with CO₂ to the desired pressure (e.g., 200-300 bar).[3][4][9]
-
Heat the system to the target temperature (e.g., 60°C).[3][4][9]
-
Maintain a constant flow of supercritical CO₂ through the plant material.
-
Collect the extract by depressurizing the CO₂ in a separator, causing the this compound to precipitate.
-
Fractional collection at different time intervals can be employed to concentrate this compound.[3][9]
A simple extraction method suitable for preliminary studies.
-
Soak 200 g of powdered plant material in methanol (e.g., 2 L, repeated 4 times) at room temperature.[10]
-
Allow the mixture to stand for a specified period (e.g., several days) with occasional agitation.
-
Filter the mixture to separate the extract.
-
Combine the filtrates and concentrate under vacuum at 40°C using a rotary evaporator.[10]
Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)
-
Standard and Sample Preparation:
-
Prepare a standard stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Dissolve the dried plant extracts in methanol to a known concentration (e.g., 5 mg/mL) and filter through a 0.45 µm membrane filter.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.
-
Mobile Phase: Toluene: Ethyl Acetate: Acetic Acid (5:4:1, v/v/v).
-
Application: Apply standard and sample solutions as bands on the HPTLC plate using an automated applicator.
-
-
Development and Detection:
-
Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
After development, dry the plate.
-
Visualize the spots under UV light at 254 nm.
-
Quantify the this compound content by densitometric scanning and comparison with the calibration curve of the this compound standard.
-
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: General workflow for this compound extraction and quantification.
Signaling Pathway: this compound's Anti-inflammatory Action via NF-κB Inhibition
This compound has been reported to exert its anti-inflammatory effects through the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Conclusion
This document provides a comprehensive guide for the high-yield extraction of this compound from Marrubium vulgare. Modern techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical CO₂ (SC-CO₂) extraction offer significant advantages over conventional methods in terms of yield, efficiency, and environmental impact. The provided protocols and comparative data will aid researchers, scientists, and drug development professionals in selecting and optimizing the most suitable extraction strategy for their specific needs, thereby facilitating further research and development of this compound-based therapeutics.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-diabetic and anti-inflammatory activities of this compound isolated from Marrubium vulgare: Indications of its interaction with PPAR γ | CoLab [colab.ws]
- 6. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Extraction of Marrubiin
Introduction
Marrubiin, a labdane (B1241275) diterpenoid, is the principal bioactive compound found in Marrubium vulgare (white horehound). It is recognized for a variety of pharmacological activities, making its efficient extraction a key objective for research and drug development. Microwave-Assisted Extraction (MAE) presents a modern and efficient alternative to conventional methods like Soxhlet extraction.[1][2][3] This "Green Chemistry" approach significantly reduces extraction time, solvent consumption, and energy usage while often increasing the yield of target compounds.[2][4] The mechanism relies on the direct interaction of microwaves with polar molecules in the solvent and plant matrix, generating rapid localized heating that enhances mass transfer and disrupts plant cell walls, thereby releasing the desired phytochemicals.
This document provides a detailed protocol for the microwave-assisted extraction of this compound from M. vulgare, summarizing key quantitative data from various studies and outlining a comprehensive experimental workflow.
Data Presentation: Comparison of MAE Protocols
The efficiency of Microwave-Assisted Extraction is influenced by several parameters, including microwave power, irradiation time, solvent composition, and the solvent-to-solid ratio. The following table summarizes quantitative data from different optimized protocols.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Plant Material | Whole Plant | Dry Leaves | Air-dried Leaves |
| Solvent | Ethanol:Water (1:1 v/v)[1][2][4] | 100% Ethanol[5][6] | Methanol:Water (80:20 v/v)[7] |
| Solvent-to-Solid Ratio | 32 mL/g[1][2][3][8] | Not specified | 30 mL/g (60 mL per 2 g)[7] |
| Microwave Power | 539 W[1][2][3][8] | Not specified | 800 W[7] |
| Irradiation Time | 373 seconds (approx. 6.2 min)[1][2][3][8] | 15 minutes (3 cycles of 5 min)[5][6] | 10 minutes[7] |
| Temperature | Not specified | 120 °C[5][6] | 60 °C[7] |
| Resulting this compound Yield | 1.35 ± 0.04%[1][3][4][8] | Not specified | 6.62%[7] |
| Analytical Method | HPTLC[1][2] | HPLC-UV/PAD[5][6] | qNMR[7] |
Note: Yields can vary based on plant origin, harvesting time, and specific equipment used. The MAE technique has been shown to nearly double the this compound concentration compared to traditional Soxhlet extraction (0.69 ± 0.08% vs. 1.35 ± 0.04%).[1][2][3][8]
Experimental Protocol: Microwave-Assisted Extraction of this compound
This protocol is a generalized procedure based on established methodologies.[1][6][7] Researchers should optimize parameters based on their specific equipment and plant material.
1. Materials and Reagents
-
Plant Material: Dried aerial parts of Marrubium vulgare, ground into a fine powder (e.g., 60-80 mesh size).
-
Extraction Solvents (HPLC Grade):
-
Ethanol:Water (1:1, v/v)
-
Methanol:Water (80:20, v/v)
-
Ethanol (100%)
-
-
Equipment:
-
Microwave extraction system (e.g., multimode microwave apparatus)
-
Extraction vessels
-
Analytical balance
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper or equivalent)
-
Centrifuge
-
Rotary evaporator
-
Analytical instrumentation for quantification (e.g., HPLC, HPTLC).
-
2. Preparation of Plant Material
-
Ensure the M. vulgare plant material is thoroughly dried to a constant weight.
-
Grind the dried material into a fine, homogenous powder to increase the surface area available for extraction. Sieve the powder to achieve a consistent particle size.
3. Microwave-Assisted Extraction Procedure
-
Weigh a precise amount of the powdered plant material (e.g., 2 g) and place it into the microwave extraction vessel.
-
Add the selected extraction solvent at the desired solvent-to-solid ratio (e.g., 30:1, which is 60 mL of solvent for 2 g of plant material).[7]
-
Securely seal the extraction vessel and place it inside the microwave extractor.
-
Set the extraction parameters. Based on the data, a starting point could be:
-
Power: 600-800 W
-
Temperature: 60-120 °C (if temperature control is available)
-
Time: 10-15 minutes. This may be a single irradiation period or divided into cycles.
-
-
Start the microwave program.
-
After the extraction is complete, allow the vessels to cool to room temperature before opening to avoid solvent flashing.
4. Post-Extraction Processing
-
Separate the extract from the solid plant residue. This can be achieved by:
-
Filtration: Filter the mixture through a Buchner funnel under vacuum. Wash the solid residue with a small volume of fresh solvent (e.g., 3 x 5 mL) to ensure complete recovery of the extract.[7]
-
Centrifugation: Alternatively, centrifuge the mixture at high speed (e.g., 2000 rpm for 5 minutes) and decant the supernatant.[2][3]
-
-
Combine the liquid fractions (filtrate or supernatant).
-
Concentrate the extract to dryness or a smaller volume using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 35-60 °C).[2][7]
-
The resulting crude extract can be further purified if necessary.
5. Quantification of this compound
-
Dissolve a known weight of the dried extract in a suitable solvent (e.g., methanol) to a final concentration (e.g., 1 mg/mL).[2]
-
Filter the solution through a 0.45 µm membrane filter before analysis.[3]
-
Quantify the this compound content using a validated analytical method such as High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) with a UV detector, comparing the results against a standard curve prepared with pure this compound.[2]
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the Microwave-Assisted Extraction protocol for this compound.
Caption: Workflow for Microwave-Assisted Extraction of this compound.
References
- 1. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. The use of a microwave-assisted solvent extraction coupled with HPLC-UV/PAD to assess the quality of Marrubium vulgare L. (white horehound) herbal raw material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marrubium vulgare L. Leave Extract: Phytochemical Composition, Antioxidant and Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Supercritical CO2 Extraction of Marrubiin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marrubiin, a labdane (B1241275) diterpene found in Marrubium vulgare (white horehound), is a bioactive compound with a range of pharmacological activities, including anti-inflammatory, antioxidant, analgesic, and vasorelaxant properties.[1][2][3] Traditional methods for its extraction often involve organic solvents and high temperatures, which can lead to thermal degradation and low yields.[4][5] Supercritical fluid extraction (SFE) with carbon dioxide (CO2) presents a green and efficient alternative, offering high selectivity and preserving the thermal-sensitive nature of this compound.[4][5] This document provides detailed application notes and protocols for the supercritical CO2 extraction of this compound, including optimal parameters, analytical quantification methods, and insights into its molecular mechanisms of action.
Data Presentation: Supercritical CO2 Extraction Parameters for this compound
The efficiency of this compound extraction using supercritical CO2 is highly dependent on parameters such as pressure, temperature, and extraction time. The following tables summarize quantitative data from studies on the SFE of this compound from Marrubium vulgare.
Table 1: Effect of Pressure and Temperature on Total Extraction Yield and this compound Content. [6]
| Pressure (bar) | Temperature (°C) | CO2 Density ( kg/m ³) | Total Yield (%) | This compound in Extract (%) |
| 100 | 40 | 628.7 | 1.55 | Not Detected |
| 100 | 50 | 451.1 | 0.78 | Not Reported |
| 200 | 40 | 839.9 | 2.15 | 62.60 |
| 200 | 50 | 780.1 | 2.45 | 68.41 |
| 200 | 60 | 723.8 | 2.89 | 71.96 |
| 300 | 40 | 909.5 | 2.85 | 23.74 |
| 300 | 50 | 868.9 | 3.15 | 45.91 |
| 300 | 60 | 828.7 | 3.51 | 58.39 |
Table 2: Fractional Supercritical CO2 Extraction for this compound Intensification at 300 bar and 60°C. [6]
| Extraction Time (hours) | This compound in Extract (%) |
| 0.5 | 68.23 |
| 1.0 | 75.14 |
| 1.5 | 70.15 |
| 2.0 | 65.43 |
| 3.0 | 55.89 |
| 4.0 | 44.39 |
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction of this compound
This protocol is based on methodologies aimed at maximizing the yield and concentration of this compound from dried and ground Marrubium vulgare.
1. Materials and Equipment:
- Dried and ground aerial parts of Marrubium vulgare (particle size ~0.4 mm).
- Supercritical Fluid Extraction (SFE) system equipped with an extractor vessel, pumps, a back-pressure regulator, and a collection vessel.
- High-purity CO2 (99.9%).
2. SFE Procedure:
- Load the extractor vessel with a known quantity of the ground plant material.
- Pressurize the system with CO2 to the desired pressure (e.g., 200 bar).
- Heat the extractor to the desired temperature (e.g., 60°C).
- Maintain a constant CO2 flow rate (e.g., 0.3 kg/h ).
- Set the separator conditions to a lower pressure and temperature (e.g., 15 bar and 25°C) to facilitate the precipitation of the extract.
- For fractional extraction, collect the extract at different time intervals (e.g., every 30 minutes for the first 2 hours, then hourly).
- After the extraction is complete, carefully depressurize the system and collect the extracts.
- Store the extracts at -20°C for further analysis.
Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
1. Materials and Equipment:
- This compound extract obtained from SFE.
- GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
- Helium as carrier gas.
- Methanol (B129727) or other suitable solvent for sample dilution.
- This compound standard for calibration.
2. GC-MS Analysis Procedure:
- Prepare a stock solution of the this compound standard in methanol.
- Prepare a dilution series of the standard to create a calibration curve.
- Dissolve a known amount of the SFE extract in methanol.
- Set the GC-MS parameters:
- Injector Temperature: 250°C
- Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 10 minutes.
- Carrier Gas Flow Rate: 1 mL/min (Helium)
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Mass Range: 40-550 m/z
- Inject the standard solutions and the extract sample into the GC-MS.
- Identify the this compound peak based on its retention time and mass spectrum compared to the standard.
- Quantify the amount of this compound in the extract using the calibration curve.[7]
Protocol 3: Quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC)
1. Materials and Equipment:
- HPTLC system with a sample applicator, developing chamber, and densitometric scanner.
- HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
- This compound standard.
- Methanol for sample and standard preparation.
- Mobile phase: Toluene: Ethyl Acetate: Acetic Acid (5:4:1, v/v/v).[8]
2. HPTLC Analysis Procedure:
- Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).
- Prepare a stock solution of the SFE extract in methanol (e.g., 10 mg/mL).
- Apply different volumes of the standard solution to the HPTLC plate to create a calibration curve (e.g., in the range of 40-400 ng/spot).[8]
- Apply a known volume of the extract solution to the plate.
- Develop the plate in the developing chamber with the mobile phase until the solvent front reaches a desired distance.
- Dry the plate in an oven.
- Scan the plate using a densitometer at a suitable wavelength (e.g., 254 nm).
- Identify the this compound spot based on its Rf value compared to the standard.
- Quantify the amount of this compound in the extract by comparing the peak area with the calibration curve.[8][9]
Visualizations: Workflows and Signaling Pathways
Mechanism of Action: Anti-inflammatory Effects
This compound has been reported to exert its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][10] In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[11][12][13] this compound has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[1][10] This ultimately leads to a reduction in the production of inflammatory mediators.
This compound also exhibits antioxidant properties, which may contribute to its anti-inflammatory effects by reducing the oxidative stress that can activate the NF-κB pathway.[2][14] While the precise mechanisms of its antioxidant action are still under investigation, it is known to scavenge free radicals. The potential modulation of other antioxidant pathways, such as the Nrf2 signaling pathway, by this compound warrants further research.[15][16][17][18]
References
- 1. This compound [mdpi.com]
- 2. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marrubium vulgare L. methanolic extract inhibits inflammatory response and prevents cardiomyocyte fibrosis in isoproterenol-induced acute myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supercritical CO2 extraction of Marrubium vulgare: intensification of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supercritical CO 2 extraction of Marrubium vulgare : intensification of this compound - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10253A [pubs.rsc.org]
- 8. journaljamps.com [journaljamps.com]
- 9. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant and antifungal activities of this compound, extracts and essential oil from Marrubium vulgare L. against pathogenic dermatophyte strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Editorial: Modulation of oxidative stress and inflammation via the NRF2 signaling pathway [frontiersin.org]
- 18. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of Marrubiin via Column Chromatography: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marrubiin, a furanic labdane (B1241275) diterpene primarily isolated from Marrubium vulgare (white horehound), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. The purification of this compound from crude plant extracts is a critical step in pre-clinical and clinical research to ensure the quality, safety, and efficacy of this potential therapeutic agent. This document provides detailed application notes and protocols for the purification of this compound using silica (B1680970) gel column chromatography, a robust and scalable method for obtaining high-purity this compound.
Introduction
This compound is recognized as a key bioactive constituent of Marrubium vulgare.[1] Its therapeutic potential is linked to its ability to modulate various cellular pathways, notably through the suppression of the NF-κB signaling pathway, a key regulator of inflammatory responses.[1] To facilitate further investigation into its mechanism of action and potential drug development, a reliable and efficient purification method is essential. Column chromatography, particularly using silica gel as the stationary phase, offers an effective means of separating this compound from other phytochemicals present in the crude extract.
Data Presentation
The following table summarizes quantitative data related to the extraction and purification of this compound from Marrubium vulgare. The yield and purity are dependent on the extraction method and the efficiency of the chromatographic separation.
| Parameter | Soxhlet Extraction | Microwave-Assisted Extraction (MAE) | Supercritical CO2 Extraction | Column Chromatography Purification |
| Extraction Solvent | Ethanol | Ethanol:Water (1:1) | Supercritical CO2 | Varies (e.g., Hexane (B92381), Ethyl Acetate (B1210297), Methanol) |
| This compound Yield in Crude Extract (%) | 0.69 ± 0.08 | 1.35 ± 0.04 | Not specified, but high this compound content | - |
| This compound Content in Extract (mg/g) | Not specified | Not specified | Up to 71.96% in extracts | - |
| Purity after Column Chromatography (%) | - | - | - | >95% (expected) |
| Final Yield of Pure this compound | Dependent on initial extract yield and purification efficiency | Dependent on initial extract yield and purification efficiency | Dependent on initial extract yield and purification efficiency | Dependent on crude extract quality and loading |
Experimental Protocols
Extraction of this compound from Marrubium vulgare
This protocol describes a standard laboratory-scale extraction method.
Materials:
-
Dried aerial parts of Marrubium vulgare
-
Methanol (B129727) (analytical grade)
-
Soxhlet apparatus
-
Rotary evaporator
-
Filter paper
Procedure:
-
Grind the dried aerial parts of Marrubium vulgare into a coarse powder.
-
Accurately weigh a desired amount of the powdered plant material.
-
Place the powdered material in a thimble and insert it into the Soxhlet apparatus.
-
Extract the plant material with methanol for 6-8 hours.
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Store the crude extract at 4°C until further use.
Purification of this compound by Silica Gel Column Chromatography
This protocol outlines the purification of this compound from the crude methanolic extract.
Materials:
-
Crude methanolic extract of Marrubium vulgare
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Anisaldehyde-sulfuric acid spray reagent
-
Collection tubes
-
Rotary evaporator
Procedure:
a. Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
Wash the column with hexane until the packing is stable.
b. Sample Loading:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Dry the silica gel-adsorbed sample to a free-flowing powder.
-
Carefully load the dried sample onto the top of the packed column.
c. Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or gradient manner. A suggested gradient is as follows:
-
100% Hexane
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
Hexane:Ethyl Acetate (1:1)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.
d. Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v).
-
Visualize the spots under a UV lamp at 254 nm and by spraying with anisaldehyde-sulfuric acid reagent followed by heating. This compound will appear as a distinct spot.
-
Pool the fractions containing pure this compound based on the TLC analysis.
e. Isolation of Pure this compound:
-
Combine the pure fractions.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.
-
Determine the yield and purity of the isolated this compound using analytical techniques such as HPLC or HPTLC.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound inhibits the NF-κB inflammatory pathway.
References
Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Quantification of Marrubiin in Botanical Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marrubiin is a bioactive furan (B31954) labdane (B1241275) diterpenoid found in plants of the Marrubium genus, most notably in Marrubium vulgare (white horehound). It is associated with a range of pharmacological activities, including antioxidant, analgesic, and vasorelaxant properties.[1][2] Consequently, accurate and precise quantification of this compound is crucial for the quality control and standardization of herbal extracts and formulations containing this compound. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and reliable method for this purpose.[1][3] This application note provides a detailed protocol for the quantification of this compound in extracts using HPTLC.
Principle
This HPTLC method utilizes the principle of adsorption chromatography on a silica (B1680970) gel stationary phase. A specific mobile phase is used to separate this compound from other components in the plant extract. The quantification is achieved through densitometric analysis after visualization, comparing the peak area of this compound in the sample to that of a certified reference standard.
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound (purity ≥95%)
-
Solvents: Methanol (B129727), Toluene, Ethyl Acetate, Acetic Acid (all analytical grade)[4]
-
Stationary Phase: HPTLC plates with silica gel 60 F254[1][4]
-
Derivatization Reagent: Anisaldehyde-sulfuric acid reagent. To prepare, mix 0.5 mL of anisaldehyde with 10 mL of glacial acetic acid, followed by 85 mL of methanol, and then carefully add 5 mL of concentrated sulfuric acid.
2. Instrumentation
-
HPTLC applicator (e.g., CAMAG Automatic TLC Sampler)
-
HPTLC developing chamber (e.g., CAMAG Twin Trough Chamber)
-
TLC Plate Heater or oven
-
TLC Scanner (densitometer) with control and data analysis software
-
Ultrasonic bath
-
Rotary evaporator (optional, for extract concentration)
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in methanol to create a calibration curve. A typical concentration range is 40 ng/spot to 400 ng/spot.[4] For example, to get concentrations of 40, 80, 120, 160, and 200 ng/µL, dilute the stock solution accordingly.
-
Sample Solution:
-
Accurately weigh about 1 g of the dried plant extract.
-
Add 10 mL of methanol and sonicate for 15-20 minutes.
-
Filter the solution through a 0.45 µm syringe filter.
-
The final concentration of the extract solution for application may need to be adjusted based on the expected this compound content. A concentration of 10 mg/mL is often a good starting point.[1]
-
4. Chromatographic Conditions
-
Stationary Phase: HPTLC plates silica gel 60 F254 (20 x 10 cm)
-
Mobile Phase: Toluene: Ethyl Acetate: Acetic Acid (5:4:1, v/v/v)[4]
-
Chamber Saturation: Saturate the developing chamber with the mobile phase vapor for at least 20 minutes before plate development.[5]
-
Application: Apply the standard and sample solutions as 8 mm bands, at least 10 mm from the bottom edge of the plate, using an automated applicator.
-
Development: Develop the plate in the saturated chamber up to a distance of 80 mm.
-
Drying: After development, dry the plate using a plate heater or in an oven at a controlled temperature (e.g., 60°C) for 5-10 minutes to completely remove the mobile phase.
5. Derivatization and Densitometric Analysis
-
Derivatization: Dip the dried plate into the anisaldehyde-sulfuric acid reagent for 1-2 seconds or spray evenly with the reagent.
-
Heating: Heat the derivatized plate at 105-110°C for 5-10 minutes until the colored spots are clearly visible. This compound will appear as a distinct spot.
-
Densitometric Scanning: Scan the plate using a TLC scanner in absorbance mode. The optimal wavelength for scanning after derivatization with anisaldehyde-sulfuric acid should be determined, though scanning at 510 nm has been reported.[5]
-
Quantification: The this compound content in the sample is calculated by the software based on the calibration curve generated from the reference standards.
Method Validation Summary
The described HPTLC method should be validated according to ICH guidelines.[4] Key validation parameters are summarized in the tables below, based on reported data for similar methods.
Table 1: Linearity and Range
| Parameter | Value |
| Linearity Range | 40 - 400 ng/spot[4] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/spot) |
| Limit of Detection (LOD) | 15[4] |
| Limit of Quantification (LOQ) | 40[4] |
Table 3: Precision
| Parameter | % RSD |
| Intraday Precision | < 2%[4] |
| Interday Precision | < 2%[4] |
Table 4: Accuracy (Recovery)
| Spike Level | Recovery (%) |
| 50% | > 95%[4] |
| 100% | > 95%[4] |
| 150% | > 95%[4] |
Results and Discussion
The HPTLC method provides a well-resolved band for this compound, with a typical Rf value of approximately 0.47 ± 0.05 when using the specified mobile phase.[4] The amount of this compound in a methanolic extract of Marrubium vulgare has been reported to be around 156 mg/g of the extract.[1][3][6][7] The validation data confirms that the method is linear, sensitive, precise, and accurate for the quantification of this compound in herbal extracts.
Visualization of the HPTLC Workflow
References
- 1. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journaljamps.com [journaljamps.com]
- 5. Analysis of this compound in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase Inhibitory Activity, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique [apb.tbzmed.ac.ir]
- 7. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated HPLC-UV Method for the Quantitative Analysis of Marrubiin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Marrubiin using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The described methodology is essential for the quality control, standardization, and pharmacokinetic studies of this compound, a major bioactive diterpenoid lactone found in Marrubium vulgare (horehound). The protocol includes comprehensive details on sample and standard preparation, chromatographic conditions, and method validation parameters in accordance with International Council for Harmonisation (ICH) guidelines. All quantitative data from the method validation are summarized in structured tables for clarity and ease of comparison.
Introduction
This compound is a labdane (B1241275) diterpenoid that serves as a chemotaxonomic marker for the Marrubium genus. It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Accurate and reliable quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for research and development, ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, precise, and widely accessible technique for this purpose. This document outlines a validated HPLC-UV method for the quantitative determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Acetic acid, analytical grade
-
Methanol (B129727), HPLC grade
-
Marrubium vulgare extract (or other sample matrix)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions for the analysis of this compound.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and Water with 0.2% Acetic Acid (B) |
| Gradient Program | 0-12 min: 15% A / 85% B12-14 min: 40% A / 60% B14-18 min: 60% A / 40% B18-20 min: 80% A / 20% B20-24 min: 90% A / 10% B24-28 min: 100% A |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm or 280 nm[1] |
| Run Time | Approximately 30 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired linear range (e.g., 1-100 µg/mL).
Preparation of Sample Solutions
-
Extraction from Plant Material (if applicable): A microwave-assisted solvent extraction (MASE) can be employed for efficient extraction of this compound from Marrubium vulgare leaves.[2] A recommended method involves extracting the dried plant material with 100% ethanol (B145695) at 120 °C for 15 minutes.[2]
-
Sample Solution Preparation: Accurately weigh a known amount of the plant extract and dissolve it in a suitable volume of methanol.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The HPLC-UV method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters included system suitability, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. The parameters are typically evaluated by injecting a standard solution multiple times.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% |
Linearity and Range
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
Table 3: Linearity and Range Data
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
Table 4: Precision Data (%RSD)
| Concentration Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Low | < 2.0% | < 2.0% |
| Medium | < 2.0% | < 2.0% |
| High | < 2.0% | < 2.0% |
Accuracy (Recovery)
Accuracy is determined by recovery studies, where a known amount of this compound standard is spiked into a sample matrix.
Table 5: Accuracy (Recovery) Data
| Spiking Level | Mean Recovery (%) | %RSD |
| Low (80%) | 98 - 102% | < 2.0% |
| Medium (100%) | 98 - 102% | < 2.0% |
| High (120%) | 98 - 102% | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Table 6: LOD and LOQ Data
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | [Insert experimentally determined value] |
| Limit of Quantification (LOQ) | [Insert experimentally determined value] |
Experimental Workflow and Diagrams
The following diagram illustrates the overall workflow for the HPLC-UV analysis of this compound.
Caption: Experimental workflow for this compound analysis by HPLC-UV.
The logical relationship for method validation is depicted in the following diagram, showcasing the key parameters assessed.
Caption: Key parameters for HPLC-UV method validation.
Conclusion
The described HPLC-UV method is demonstrated to be suitable for the quantitative analysis of this compound in various samples. The method is linear, precise, and accurate over the specified concentration range. The provided protocols and validation data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, quality control, and drug development, enabling reliable and reproducible quantification of this important bioactive compound.
References
Application Note: High-Throughput Quantification of Marrubiin in Human Plasma via LC-MS/MS
Abstract
This application note describes a sensitive, specific, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of marrubiin in human plasma. This compound, a labdane (B1241275) diterpenoid and the primary active constituent of Marrubium vulgare (white horehound), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, analgesic, and antidiabetic effects.[1][2] The described method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. This robust and reproducible assay is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments of this compound in clinical and preclinical research settings.
Introduction
This compound is a bicyclic furanolabdane diterpene with the molecular formula C₂₀H₂₈O₄ and a molecular weight of 332.4 g/mol .[3][4][5] It is recognized as the principal bitter compound in white horehound (Marrubium vulgare), a plant with a long history of use in traditional medicine. Recent pharmacological studies have highlighted its potential as a therapeutic agent, necessitating the development of sensitive and reliable analytical methods for its quantification in biological matrices. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for bioanalytical assays. This application note provides a detailed protocol for the analysis of this compound in human plasma, from sample preparation to data acquisition and analysis.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Labetalol (B1674207) (or other suitable internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA as anticoagulant)
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from plasma samples.
-
Allow all samples and reagents to thaw to room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., Labetalol at 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following are recommended starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate to 20% B for 2 minutes. |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following MRM transitions are proposed based on the structure of this compound. The collision energies should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 333.2 | 149.1 | 100 | 25 |
| This compound (confirm.) | 333.2 | 95.1 | 100 | 35 |
| Labetalol (IS) | 329.2 | 162.1 | 100 | 20 |
Method Validation (Hypothetical Data)
The method should be validated according to regulatory guidelines. The following table presents hypothetical but realistic performance characteristics for this assay.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
| Stability | Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Results and Discussion
This LC-MS/MS method provides excellent sensitivity and specificity for the quantification of this compound in human plasma. The simple protein precipitation sample preparation is rapid and amenable to high-throughput analysis. The chromatographic conditions provide good peak shape and resolution from endogenous plasma components. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision, but a structurally similar compound like labetalol can also be effective.
Conclusion
The described LC-MS/MS method is a reliable and robust tool for the quantitative analysis of this compound in human plasma. Its high sensitivity and throughput make it ideal for supporting pharmacokinetic and other clinical studies aimed at elucidating the therapeutic potential of this promising natural product.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: Proposed fragmentation pathway of this compound for MRM analysis.
References
- 1. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C20H28O4 | CID 73401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Marrubin | C20H28O4 | CID 235392 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis and Bioactivity Screening of Marrubiin Derivatives
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marrubiin, a labdane (B1241275) diterpene lactone, is a major bioactive constituent of plants from the Marrubium genus, notably Marrubium vulgare (white horehound).[1][2] This natural product has garnered significant attention for its broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, vasorelaxant, and antidiabetic properties.[1][2][3] Its unique chemical scaffold, high natural abundance, and favorable characteristics like high stability and low catabolism make it an excellent starting point for semi-synthetic modifications.[1][4] By creating derivatives of this compound, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties, thereby generating novel lead compounds for drug discovery. This document provides detailed protocols for the synthesis of this compound derivatives and the subsequent screening of their biological activities, with a focus on anticancer and anti-inflammatory effects.
Synthesis of this compound Derivatives
Structural modifications of this compound often target the lactone ring and other functional groups to modulate its bioactivity.[4] A common and effective strategy is the hydrolysis of the lactone to form marrubiinic acid, which can then be esterified to produce a series of derivatives.[4][5] The free carboxylic group of marrubiinic acid has been shown to be crucial for its anti-inflammatory and analgesic activities.[1][4]
General Experimental Workflow for Synthesis and Screening
The overall process involves the extraction of the parent compound, semi-synthesis of derivatives, and subsequent evaluation of their biological effects.
Caption: General workflow from this compound extraction to bioactivity screening.
Protocol: Synthesis of Marrubiinic Acid
This protocol describes the alkaline hydrolysis of the γ-lactone ring in this compound to yield marrubiinic acid.[4]
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl), 2M
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an aqueous solution of potassium hydroxide (e.g., 5% w/v).
-
Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the solution by slowly adding 2M HCl until the pH reaches approximately 2-3. This will precipitate the marrubiinic acid.
-
Perform a liquid-liquid extraction using a separatory funnel. Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude marrubiinic acid.
-
The product can be further purified by recrystallization or column chromatography.
Protocol: Esterification of Marrubiinic Acid
This protocol employs a dicyclohexylcarbodiimide (B1669883) (DCC) coupling method for the esterification of marrubiinic acid with various alcohols.[6]
Materials:
-
Marrubiinic acid
-
Desired alcohol (e.g., methanol, ethanol, propanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve marrubiinic acid, the selected alcohol (3 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Cool the flask in an ice bath to 0°C.[6]
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.[6]
-
Remove the ice bath after 15 minutes and allow the reaction to stir at room temperature for 3-5 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.
-
Wash the filtrate with a dilute acid solution (e.g., 5% HCl), followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the resulting ester derivative using column chromatography on silica (B1680970) gel.
Bioactivity Screening Protocols
This compound and its derivatives have shown promise in several therapeutic areas, particularly as anticancer and anti-inflammatory agents.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][8][9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.[8][9]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound derivatives dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)[12]
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9][12]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity and Potential Mechanism
This compound exerts anti-inflammatory effects by inhibiting various inflammatory mediators.[1][3] Studies suggest it can reduce the production of pro-inflammatory cytokines and interfere with pathways involving cyclooxygenase (COX) enzymes.[13]
Caption: Inhibition of the Prostaglandin synthesis pathway by this compound.
Quantitative Bioactivity Data
The biological activity of this compound and its derivatives can be quantified and compared. The following table summarizes representative data from the literature.
| Compound | Bioactivity | Assay/Model | Result (IC₅₀ / Effect) | Reference |
| This compound | Anticancer | HeLa Cell Line | IC₅₀: 0.258 µg/mL (Essential Oil) | [2] |
| Marrubenol | Anticancer | Saos-2 Osteosarcoma Cells | IC₅₀: 45 µM | [11] |
| This compound | Anti-inflammatory | Carrageenan-induced edema | Significant inhibition at 40 mg/kg | [3] |
| Marrubiinic Acid | Analgesic | Writhing Test (mice) | ID₅₀: 12 µM/kg (more potent than this compound) | [4][5] |
| This compound | Acetylcholinesterase Inhibition | In vitro enzyme assay | IC₅₀: 52.66 µM | [14] |
Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a biological process by 50%. ID₅₀ (Inhibitory Dose 50%) is the dose required to produce a 50% inhibition.
Conclusion
This compound serves as a versatile and valuable natural scaffold for the development of new therapeutic agents. Simple chemical modifications, such as the synthesis of marrubiinic acid and its subsequent esterification, can lead to derivatives with enhanced or altered biological profiles.[5] The protocols outlined in this document provide a foundational framework for researchers to synthesize and screen this compound derivatives, facilitating the discovery of novel compounds with significant potential in areas such as oncology and inflammatory diseases. The systematic evaluation of these derivatives is a critical step in translating the therapeutic promise of this natural product into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic potential of this compound derivatives, a bioactive diterpene present in Marrubium vulgare (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. jbuon.com [jbuon.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vivo Anti-inflammatory Activities of Marrubium vulgare L. and Marrubium deserti de Noé Species Growing in Algeria | Cairn.info [stm.cairn.info]
- 14. Analysis of this compound in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase Inhibitory Activity, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Activity of Marrubiin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the anti-inflammatory properties of Marrubiin, a bioactive diterpenoid found in plants of the Marrubium genus. The following protocols and data summaries are intended to facilitate the investigation of this compound's mechanism of action and its potential as a therapeutic agent for inflammatory diseases.
Introduction to this compound's Anti-inflammatory Potential
This compound has been identified as a promising natural compound with a range of pharmacological activities, including significant anti-inflammatory effects.[1][2][3] Its mechanism of action is multifaceted, primarily involving the modulation of key inflammatory pathways. Notably, this compound has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[4] This inhibition, in turn, downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are crucial mediators of inflammation.[3][5] Furthermore, this compound exhibits antioxidant properties by scavenging free radicals, which contributes to its anti-inflammatory profile.[6]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the anti-inflammatory and related activities of this compound from various studies.
Table 1: Inhibitory Concentrations (IC50/ID50/EC50) of this compound in Various Assays
| Assay Type | Target/Model | IC50/ID50/EC50 | Reference |
| Lipoxygenase Inhibition | Enzyme Assay | Moderate Inhibition (IC50 not specified) | [2] |
| Free Radical Scavenging | DPPH Assay | EC50: 16.7 µM | [6] |
| Acetylcholinesterase Inhibition | Enzyme Assay | IC50: 52.66 µM | [1] |
| Antiedematogenic Activity | Histamine-induced ear edema in mice | ID50: 13.84 mg/kg | [7] |
| Antiedematogenic Activity | Bradykinin-induced ear edema in mice | ID50: 18.82 mg/kg | [7] |
| Antiedematogenic Activity | Carrageenan-induced ear edema in mice | ID50: 13.61 mg/kg | [7] |
Table 2: Effect of this compound on Pro-inflammatory Markers (Qualitative and Semi-Quantitative Data)
| Cell Line/Model | Inflammatory Stimulus | Marker Inhibited | Observed Effect | Reference |
| Peritoneal Macrophages | Carrageenan | TNF-α, IL-1β | Inhibition of production | [1] |
| Various (in vivo) | Obesity | RANTES (CCL5) | Reduced secretion | [4] |
| Peritoneal Cavity (in vivo) | Carrageenan | Mast Cell Degranulation | Significant decrease | [3] |
| Peritoneal Fluid (in vivo) | Carrageenan | Myeloperoxidase (MPO) | Lower activity | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound's anti-inflammatory activity are provided below.
Protocol 1: Determination of Pro-inflammatory Cytokine Inhibition in Macrophages
This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a 2X concentration of LPS (e.g., 200 ng/mL for a final concentration of 100 ng/mL) in complete DMEM. Add 100 µL of the LPS solution to each well, except for the unstimulated control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes. Carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
ELISA: Perform the ELISA for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the kits.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of each cytokine in the samples by interpolating from the standard curve. Determine the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure the effect of this compound on intracellular ROS levels in human umbilical vein endothelial cells (HUVECs) under oxidative stress.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
Oxidative stress inducer (e.g., H₂O₂ or TNF-α)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere and reach confluence.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound in fresh medium for a specified period (e.g., 24 hours). Include a vehicle control.
-
Loading with DCFH-DA: Remove the medium and wash the cells once with warm PBS. Add 100 µL of PBS containing 10 µM DCFH-DA to each well. Incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with PBS. Add 100 µL of medium containing the oxidative stress inducer (e.g., 100 µM H₂O₂) to the wells. Incubate for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Calculate the percentage reduction in ROS levels in this compound-treated cells compared to the cells treated with the oxidative stress inducer alone.
Protocol 3: Western Blot Analysis of COX-2 and iNOS Expression
This protocol outlines the procedure for determining the effect of this compound on the protein expression levels of COX-2 and iNOS in LPS-stimulated macrophages using Western blotting.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
LPS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat with different concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Collect the cell lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL detection reagent.
-
Visualize the protein bands using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software. Normalize the band intensity of COX-2 and iNOS to the corresponding loading control.
-
Calculate the percentage inhibition of protein expression at different this compound concentrations relative to the LPS-stimulated control.
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by this compound and the general experimental workflows for the described assays.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for cytokine inhibition assay.
Caption: Workflow for intracellular ROS measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atherosclerosis preventive effects of this compound against (TNF-α)-induced oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Marrubiin's Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marrubiin, a bioactive diterpenoid lactone found in plants of the Lamiaceae family, has demonstrated significant anti-inflammatory properties.[1][2] Research indicates that this compound can modulate the immune response by inhibiting the production of key pro-inflammatory cytokines.[3][4] This is particularly relevant in conditions characterized by excessive inflammation. The primary mechanism of action for this compound's anti-inflammatory effects is believed to be the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][5]
These application notes provide detailed protocols for an in-vitro assessment of this compound's effect on cytokine production using a well-established model of lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line). The protocols cover cell culture, this compound treatment, and the quantification of cytokine levels at both the protein (ELISA) and mRNA (RT-qPCR) levels.
Data Presentation
The following tables summarize the expected dose-dependent inhibitory effects of this compound on the production of key pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages. The data presented here is a qualitative representation based on existing literature, and researchers should generate their own quantitative data using the protocols provided.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Protein Levels (ELISA)
| Treatment Group | This compound Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 0 | Baseline | Baseline | Baseline |
| LPS Control | 0 | ++++ | ++++ | ++++ |
| This compound + LPS | Low | +++ | +++ | +++ |
| This compound + LPS | Medium | ++ | ++ | ++ |
| This compound + LPS | High | + | + | + |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine mRNA Expression (RT-qPCR)
| Treatment Group | This compound Concentration (µM) | TNF-α (Fold Change) | IL-6 (Fold Change) | IL-1β (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| LPS Control | 0 | High | High | High |
| This compound + LPS | Low | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| This compound + LPS | Medium | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound + LPS | High | Strongly Reduced | Strongly Reduced | Strongly Reduced |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the implicated signaling pathway and the overall experimental workflow for assessing the effect of this compound on cytokine production.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for assessing this compound's effect.
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
This protocol outlines the standard procedure for culturing and maintaining the RAW 264.7 murine macrophage cell line.[4]
Materials:
-
RAW 264.7 cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of RAW 264.7 cells rapidly in a 37°C water bath.
-
Transfer the cells to a T-75 flask containing 15 mL of pre-warmed complete DMEM.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For sub-culturing, aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5 mL of complete DMEM.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete DMEM and seed into new flasks at a ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
In-Vitro Model of Inflammation: LPS Stimulation
This protocol describes the induction of an inflammatory response in RAW 264.7 cells using Lipopolysaccharide (LPS).[6]
Materials:
-
RAW 264.7 cells in culture
-
Complete DMEM
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in media)
-
96-well or 6-well tissue culture plates
Procedure:
-
Seed RAW 264.7 cells into 96-well plates (for ELISA) at a density of 5 x 10⁴ cells/well or 6-well plates (for RT-qPCR) at a density of 1 x 10⁶ cells/well.
-
Incubate the plates overnight at 37°C and 5% CO₂ to allow for cell adherence.
-
Prepare serial dilutions of this compound in complete DMEM from a stock solution. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
Remove the culture medium from the wells and replace it with medium containing the desired concentrations of this compound. Include a vehicle control group (medium with solvent only).
-
Pre-treat the cells with this compound for 1-2 hours.
-
Following pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL. Include a control group with no LPS stimulation.
-
Incubate the plates for the desired time period:
-
For cytokine protein analysis (ELISA): 24 hours.
-
For cytokine mRNA analysis (RT-qPCR): 4-6 hours.
-
-
After incubation, collect the cell culture supernatants for ELISA and/or lyse the cells for RNA extraction.
Quantification of Cytokine Protein Levels by ELISA
This protocol provides a general guideline for a sandwich ELISA to measure the concentration of TNF-α, IL-6, and IL-1β in cell culture supernatants.[7][8] It is recommended to use commercially available ELISA kits and follow the manufacturer's instructions.
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β (including capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Cell culture supernatants
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer (as per kit instructions)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark until color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by plotting a standard curve.
Quantification of Cytokine Gene Expression by RT-qPCR
This protocol describes the measurement of TNF-α, IL-6, and IL-1β mRNA levels using a two-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[3]
Materials:
-
Cell pellets from the in-vitro inflammation model
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Primers for mouse TNF-α, IL-6, IL-1β, and a reference gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM), and diluted cDNA.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the this compound-treated groups to the LPS-only control group.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Macrophage Nuclear Factor-κB Leads to a Dominant Anti-Inflammatory Phenotype that Attenuates Glomerular Inflammation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 8. Quantification of cytokine mRNA by real-time quantitative PCR (qPCR) [bio-protocol.org]
Application Notes and Protocols: Preparation of a Standard Solution of Marrubiin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of a standard solution of Marrubiin for use in various analytical and biological assays. It includes information on the chemical properties of this compound, necessary reagents and equipment, safety precautions, and a step-by-step procedure for preparing stock and working solutions.
Introduction
This compound is a labdane (B1241275) diterpenoid lactone that is the primary bitter compound found in white horehound (Marrubium vulgare).[1] It is recognized for a range of pharmacological properties, including anti-inflammatory, antioxidant, vasorelaxant, and gastroprotective effects.[1][2] Accurate and reproducible experimental results rely on the precise preparation of standard solutions. This protocol outlines the standardized procedure for preparing this compound solutions for research and development purposes.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₈O₄ | [3] |
| Molecular Weight | 332.43 g/mol | [4][5] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Melting Point | 159-160.5 °C | [4][5] |
| Solubility | Soluble in ethanol, chloroform, methanol (B129727), and DMSO.[2][6][7] Limited solubility in water.[2] | [2][6][7] |
| Storage | Store in a dry, cool place (2°C - 8°C).[4][8] For long-term stability (≥ 4 years), store at -20°C.[6] | [4][6][8] |
| Stability | Considered highly stable.[1][9][10] Solutions are stable for at least 24 hours at room temperature and at 4°C.[7] | [1][7][9][10] |
Safety Precautions
Before handling this compound, review the Safety Data Sheet (SDS). The following are key safety recommendations:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side protection, and chemical-resistant gloves (tested according to EN 374).[8]
-
Engineering Controls: Handle the solid compound in a well-ventilated area to avoid dust formation.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[11][12] Do not ingest or inhale the powder.[12] Avoid prolonged or repeated exposure.
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8]
Experimental Protocol: Preparation of Standard Solutions
This protocol provides instructions for preparing a high-concentration stock solution and subsequent working solutions through serial dilution.
Required Materials and Equipment
-
This compound (≥98% purity)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks (Class A; various sizes, e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes (calibrated; various ranges)
-
Pipette tips
-
Spatula
-
Weighing paper or boat
-
Vortex mixer
-
Ultrasonic bath (optional, to aid dissolution)
-
Solvents:
-
Methanol (HPLC grade or equivalent)
-
Ethanol (ACS grade or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO) (Anhydrous)
-
Procedure for Preparing a 1 mg/mL Stock Solution in Methanol
This concentration is commonly used for analytical techniques like HPTLC.[13][14]
-
Tare the Balance: Place a weighing boat on the analytical balance and tare it.
-
Weigh this compound: Accurately weigh approximately 1.0 mg of this compound powder. Record the exact weight.
-
Transfer: Carefully transfer the weighed powder into a 1.0 mL Class A volumetric flask.
-
Dissolve: Add approximately 0.7 mL of methanol to the flask. Gently swirl the flask or place it in an ultrasonic bath for 2-5 minutes to completely dissolve the solid.
-
Bring to Volume: Once the solid is fully dissolved, add methanol dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Homogenize: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous. A brief vortex can also be used.
-
Label and Store: Label the flask clearly with the compound name ("this compound Stock"), concentration (1 mg/mL), solvent (Methanol), preparation date, and your initials. Store at 2-8°C for short-term use or at -20°C for long-term storage.
Procedure for Preparing a 10 mM Stock Solution in DMSO
For cell-based assays, stock solutions are often prepared at higher molar concentrations in DMSO.
-
Calculate Required Mass:
-
Molecular Weight (MW) of this compound = 332.43 g/mol .
-
To make a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
For 1 mL (0.001 L): Mass = 0.010 mol/L x 0.001 L x 332.43 g/mol = 0.00332 g = 3.32 mg.
-
-
-
Weigh this compound: Accurately weigh approximately 3.32 mg of this compound and record the exact weight.
-
Transfer: Transfer the powder to a 1.0 mL volumetric flask or an appropriate vial.
-
Dissolve: Add approximately 0.9 mL of anhydrous DMSO. Vortex or sonicate until the solid is completely dissolved.
-
Bring to Volume: Add DMSO to the final volume of 1.0 mL.
-
Homogenize: Mix thoroughly by vortexing.
-
Label and Store: Label the solution appropriately. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions by Serial Dilution
Working solutions are prepared by diluting the stock solution to the desired final concentration.
Example: Preparing a 10 µg/mL working solution from a 1 mg/mL stock.
-
Determine Dilution Factor:
-
C₁ (Stock Concentration) = 1 mg/mL = 1000 µg/mL
-
C₂ (Working Concentration) = 10 µg/mL
-
Dilution Factor = C₁ / C₂ = 1000 / 10 = 100x
-
-
Perform Dilution: Use the formula C₁V₁ = C₂V₂. To prepare 1 mL of the working solution:
-
(1000 µg/mL) * V₁ = (10 µg/mL) * (1 mL)
-
V₁ = 10 / 1000 = 0.01 mL = 10 µL
-
-
Procedure: Pipette 990 µL of the appropriate solvent (e.g., methanol) into a clean microcentrifuge tube. Add 10 µL of the 1 mg/mL this compound stock solution. Vortex to mix. This creates a 10 µg/mL working solution.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preparing a this compound standard solution, from weighing the compound to creating final working solutions.
Caption: Workflow for preparing this compound standard solutions.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 465-92-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C20H28O4 | CID 73401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 465-92-9 | XM36381 | Biosynth [biosynth.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. carlroth.com [carlroth.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | MDPI [mdpi.com]
- 11. biosynth.com [biosynth.com]
- 12. biosynth.com [biosynth.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Marrubiin as a Reference Standard for Herbal Medicine Analysis
Introduction
Marrubiin is a bioactive furanic labdane (B1241275) diterpenoid and the primary bitter compound found in white horehound (Marrubium vulgare L.), a member of the Lamiaceae family.[1][2][3] It serves as a crucial chemotaxonomic marker for the Marrubium genus and is considered the main active ingredient responsible for many of the plant's therapeutic properties.[4][5] this compound's extensive biological activities, including anti-inflammatory, antioxidant, analgesic, vasorelaxant, and antidiabetic effects, make it a compound of significant interest in pharmacology and drug development.[1][3][6][7][8]
The use of this compound as a pharmaceutical primary reference standard is essential for the quality control and standardization of herbal raw materials and finished products.[9] Quantitative analysis ensures the identity, purity, and content of this compound, which is critical for guaranteeing the consistency, safety, and efficacy of herbal medicines derived from Marrubium species.[5][10] The European Pharmacopoeia, for instance, mandates a minimum content of 0.7% this compound in the dried herb.[5][11]
Quantitative Data
The concentration of this compound can vary significantly based on the plant species, geographical origin, and extraction method. The following tables summarize quantitative data from various analytical studies.
Table 1: Reported this compound Content in Marrubium Species
| Plant Species | Plant Part | Extraction Method | This compound Content | Reference |
| Marrubium vulgare | Aerial Parts | Methanol (B129727) Extraction | 156 mg/g of extract | [1][5][6][10][12] |
| Marrubium alysson | Not specified | Methanol Extraction | 14.09 mg/g of dry extract | [7][13] |
| Marrubium vulgare | Whole Plant | Soxhlet (Ethanol:Water) | 0.69% in extract | [14] |
| Marrubium vulgare | Whole Plant | Microwave-Assisted (Ethanol:Water) | 1.35% in extract | [14] |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Stationary Phase | HPTLC plates with silica (B1680970) gel 60 F₂₅₄ | HPTLC plates with silica gel 60 F₂₅₄ |
| Mobile Phase | Toluene : Ethyl Acetate : Acetic Acid (5:4:1, v/v/v) | Benzene : Acetone (17:3, v/v) |
| Development | Ascending development | Not specified |
| Derivatization | Heat at 110°C for 5 min | Anisaldehyde-sulfuric acid reagent spray |
| Detection | Densitometric scanning (UV-Visible) | TLC scanner |
| Rf Value | 0.47 ± 0.05 | 0.82 |
| Linearity Range | 40 - 400 ng/spot | Not specified |
| Reference | [15][16] | [1] |
Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Quantification
| Parameter | Method Details |
| Stationary Phase | ODS C18 column (4 mm, 250 x 4.6 mm, Hypersil) |
| Mobile Phase | Gradient elution: Acetonitrile (A) and Water with 0.2% Acetic Acid (B) |
| Gradient Program | 15% A (0-12 min), 40% A (12-14 min), 60% A (14-18 min), 80% A (18-20 min), 90% A (20-24 min), 100% A (24-28 min) |
| Flow Rate | 0.5 mL/min |
| Detection | Not specified (typically UV detection at ~210-220 nm) |
| Reference | [17] |
Experimental Protocols
Protocol 1: Extraction of this compound from Herbal Material
This protocol describes a general method for preparing an extract from dried plant material for subsequent analysis.
1. Materials and Equipment:
-
Dried, powdered aerial parts of Marrubium vulgare.
-
Methanol (HPLC grade).
-
Grinder or pulverizer.
-
Soxhlet apparatus or microwave-assisted extraction (MAE) system.
-
Rotary evaporator.
-
Filter paper (Whatman No. 4 or equivalent).
-
Volumetric flasks.
2. Procedure:
-
Grinding: Pulverize the dried aerial parts of the plant material to a fine powder (e.g., 60-80 mesh).[14]
-
Extraction:
-
Methanol Extraction: Macerate 1 g of the powdered plant material with 10 mL of 80% methanol. Mix for 30 minutes and allow to stand for 24 hours at 4°C.[17]
-
Microwave-Assisted Extraction (MAE): For an optimized yield, extract the powdered sample with an ethanol:water (1:1) mixture using an MAE system. Optimized conditions may include a microwave power of ~540 W, an irradiation time of ~370 seconds, and a solvent-to-drug ratio of 32 mL/g.[14][16]
-
-
Filtration: Filter the resulting mixture through filter paper to separate the extract from the solid plant material.[17]
-
Concentration: Evaporate the solvent from the filtrate under vacuum using a rotary evaporator to obtain the dry extract.
-
Sample Preparation: Accurately weigh the dried extract and dissolve it in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm membrane filter before chromatographic analysis.[14]
Protocol 2: Quantification of this compound by HPTLC-Densitometry
This protocol provides a validated method for the quantitative estimation of this compound in a prepared herbal extract.[15]
1. Materials and Equipment:
-
HPTLC system with a densitometric scanner (e.g., CAMAG).
-
HPTLC plates pre-coated with silica gel 60 F₂₅₄ (20 x 10 cm).
-
This compound reference standard.
-
Mobile phase: Toluene, ethyl acetate, acetic acid (all analytical grade).
-
Methanol (HPLC grade).
-
Micropipettes or automated applicator.
-
Chromatography tank.
-
TLC plate heater.
2. Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this, prepare working standards to create a calibration curve (e.g., in the range of 40-400 ng/spot).
-
Sample Application: Apply the prepared herbal extract solution and the standard solutions as bands onto the HPTLC plate using an automated applicator.
-
Chromatographic Development: Place the HPTLC plate in a chromatography tank pre-saturated with the mobile phase (Toluene:Ethyl Acetate:Acetic Acid, 5:4:1 v/v/v). Develop the plate up to a distance of 80 mm.
-
Drying and Visualization: Remove the plate from the tank, air dry it, and then heat it on a TLC plate heater at 110°C for 5 minutes.[16]
-
Densitometric Analysis: Scan the developed plate using a TLC densitometric scanner in absorbance mode.
-
Quantification: Identify the band corresponding to this compound in the sample chromatogram by comparing its Rf value with that of the standard (Rf ≈ 0.47).[15] Calculate the amount of this compound in the sample by plotting a calibration curve of peak area versus the concentration of the standard.
Visualizations
// Nodes start [label="Plant Material\n(e.g., Marrubium vulgare)", fillcolor="#F1F3F4", shape=cylinder]; prep [label="Drying & Pulverization", fillcolor="#FBBC05"]; extraction [label="Solvent Extraction\n(e.g., Methanol / MAE)", fillcolor="#FBBC05"]; filtration [label="Filtration & Concentration", fillcolor="#FBBC05"]; sample_prep [label="Sample Preparation\n(1 mg/mL in Methanol)", fillcolor="#FBBC05"];
ref_std [label="this compound\nReference Standard", fillcolor="#F1F3F4", shape=cylinder]; std_prep [label="Standard Solution\nPreparation", fillcolor="#4285F4"];
analysis [label="Chromatographic Analysis\n(HPTLC / HPLC)", fillcolor="#34A853"];
data_acq [label="Data Acquisition\n(Peak Area / R_f Value)", fillcolor="#EA4335"]; quant [label="Quantification\n(Calibration Curve)", fillcolor="#EA4335"]; result [label="Result\n(this compound Content)", fillcolor="#F1F3F4", shape=ellipse];
// Edges start -> prep; prep -> extraction; extraction -> filtration; filtration -> sample_prep; sample_prep -> analysis;
ref_std -> std_prep; std_prep -> analysis;
analysis -> data_acq; data_acq -> quant; quant -> result; } dot Caption: Workflow for the quantification of this compound in herbal samples.
// Nodes stimuli [label="Inflammatory Stimuli\n(e.g., Carrageenan)", fillcolor="#F1F3F4"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
cells [label="Immune Cells\n(e.g., Mast Cells)", fillcolor="#FBBC05"];
pathways [label="Pro-inflammatory Pathways\n(e.g., Tyrosine Kinase, COX)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ros [label="Reactive Oxygen Species (ROS)\nProduction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cytokines [label="Pro-inflammatory Cytokines\n(e.g., TNF-α)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
response [label="Inflammatory Response\n(Cell Infiltration, Edema)", fillcolor="#F1F3F4", shape=ellipse];
// Edges stimuli -> cells [arrowhead=normal]; cells -> pathways [arrowhead=normal];
This compound -> pathways [label="Inhibits"];
pathways -> ros [arrowhead=normal]; pathways -> cytokines [arrowhead=normal];
ros -> response [arrowhead=normal]; cytokines -> response [arrowhead=normal]; } dot Caption: this compound's inhibition of pro-inflammatory pathways.
References
- 1. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marrubium vulgare L. Leave Extract: Phytochemical Composition, Antioxidant and Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijbpsa.com [ijbpsa.com]
- 7. Analysis of this compound in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase Inhibitory Activity, and Molecular Docking [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. extrasynthese.com [extrasynthese.com]
- 10. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique [apb.tbzmed.ac.ir]
- 11. Marrubium vulgare L.: A Phytochemical and Pharmacological Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of this compound in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase Inhibitory Activity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. journaljamps.com [journaljamps.com]
- 16. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing Marrubiin Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of marrubiin from Marrubium vulgare (white horehound). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from Marrubium vulgare?
A1: Modern extraction techniques have proven to be more efficient than conventional methods. Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) with CO2 are highly effective.[1][2] For instance, MAE can nearly double the this compound concentration in the extract compared to the traditional Soxhlet method.[1][3][4] Supercritical CO2 extraction has also been shown to be a highly efficient method for this compound recovery.[2]
Q2: What factors can influence the this compound content in the plant material?
A2: The concentration of this compound in Marrubium vulgare can be significantly affected by several factors, including:
-
Geographical origin and growing conditions: Studies have shown that the harvest site strongly affects the this compound content.
-
Harvesting season and plant development stage: The timing of harvest is a critical factor influencing the quantity of active ingredients.[5]
-
Drying and storage conditions: The method and duration of drying, as well as storage conditions, can impact the final this compound concentration. For instance, storing leaf tissue at -80°C can lead to a decrease in this compound over time due to its potential conversion from its precursor, prethis compound (B1194150).
Q3: Are there ways to increase this compound production in the plant itself?
A3: While research is ongoing, several strategies are being explored to enhance the biosynthesis of this compound in Marrubium vulgare. These include:
-
Elicitation: The use of elicitors, such as methyl jasmonate and salicylic (B10762653) acid, has been shown to enhance the production of other terpenoids in related plant species and could be a promising strategy for this compound.
-
Metabolic Engineering: Advances in metabolic engineering, including the overexpression of key biosynthetic genes or the downregulation of competing pathways, offer potential avenues for increasing this compound yield.[6][7][8][9] The biosynthesis of this compound follows a non-mevalonate pathway, providing specific enzymatic targets for genetic modification.[10][11]
Troubleshooting Guide: Low this compound Yield
| Issue | Potential Cause | Recommended Solution |
| Low this compound concentration in the extract | Inefficient extraction method. | Switch to a more efficient method like Microwave-Assisted Extraction (MAE) or Supercritical Fluid Extraction (SFE). Optimize extraction parameters such as solvent type, temperature, and time. |
| Degradation of this compound during extraction. | Avoid prolonged exposure to high temperatures. For MAE, use optimized power and irradiation time to prevent thermal decomposition.[1] | |
| Poor quality of plant material. | Ensure the plant material was harvested at the optimal time and dried and stored correctly. Consider the geographical source of the plant material.[5] | |
| Inconsistent yields between batches | Variation in plant material. | Standardize the source, harvest time, and post-harvest processing of the plant material. |
| Inconsistent extraction procedure. | Strictly adhere to a validated and optimized extraction protocol. | |
| Presence of prethis compound in the extract | Incomplete conversion of prethis compound to this compound. | Heating the extract can enhance the conversion of prethis compound to this compound. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent | Key Parameters | This compound Yield (%) | Reference |
| Soxhlet Extraction | Ethanol:Water (1:1) | 80°C | 0.69 ± 0.08 | [1][12] |
| Microwave-Assisted Extraction (MAE) | Ethanol:Water (1:1) | 539 W, 373 s, 32 mL/g | 1.35 ± 0.04 | [1][3][4] |
| Microwave-Assisted Solvent Extraction (MASE) | Methanol:Water (80:20) | 800 W, 10 min, 60°C | 6.62 (in extract) | [13] |
| Supercritical CO2 Extraction | CO2 | 200 bar, 60°C | 71.96 (relative content) | [2][5][14] |
| Supercritical CO2 Extraction (Optimized for intensification) | CO2 | 300 bar, 60°C (after 1h) | 75.14 (relative content) | [5] |
Experimental Protocols
Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on the optimized conditions described by Mittal & Nanda (2017).[1]
Materials:
-
Dried, powdered Marrubium vulgare plant material (whole plant).
-
Solvent: Ethanol:Water (1:1 v/v).
-
Microwave extraction system.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Weigh 1 g of the powdered plant material and place it in the microwave extraction vessel.
-
Add 32 mL of the ethanol:water (1:1) solvent to the vessel.
-
Set the microwave parameters to a power of 539 W and an irradiation time of 373 seconds.
-
After extraction, allow the mixture to cool.
-
Filter the extract to separate the solid plant material from the liquid.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Quantify the this compound content using a suitable analytical method such as HPTLC or HPLC.
Supercritical Fluid Extraction (SFE) Protocol
This protocol is based on the conditions described by Gavarić et al. (2021).[2][5]
Materials:
-
Dried, powdered Marrubium vulgare plant material.
-
Supercritical fluid extractor.
-
Liquid CO2.
Procedure:
-
Load the extraction vessel with the powdered plant material.
-
Set the extraction conditions to a pressure of 200 bar and a temperature of 60°C for optimal this compound content. For intensification of this compound, a pressure of 300 bar and a temperature of 60°C can be used, with fractions collected over time.
-
Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state.
-
Allow the supercritical CO2 to pass through the plant material, dissolving the this compound.
-
The this compound-rich supercritical fluid then flows into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the this compound to precipitate.
-
Collect the extracted this compound.
-
Quantify the this compound content using an appropriate analytical technique.
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: Key factors influencing the final yield of this compound.
Caption: Simplified non-mevalonate pathway for this compound biosynthesis.
References
- 1. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supercritical CO2 extraction of Marrubium vulgare: intensification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Supercritical CO 2 extraction of Marrubium vulgare : intensification of this compound - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10253A [pubs.rsc.org]
- 6. Metabolic engineering for enhanced terpenoid production: Leveraging new horizons with an old technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of the labdane diterpene this compound in Marrubium vulgare via a non-mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of the labdane diterpene this compound in Marrubium vulgare via a non-mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Marrubium vulgare L. Leave Extract: Phytochemical Composition, Antioxidant and Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting low purity of isolated Marrubiin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low purity of isolated Marrubiin.
Troubleshooting Low this compound Purity
Low purity of isolated this compound is a common issue that can arise from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving these issues.
Question: My final this compound isolate has low purity. What are the potential causes and how can I improve it?
Answer: Low purity can stem from several stages of your workflow. Here's a breakdown of common causes and their solutions:
1. Inefficient Initial Extraction:
-
Problem: The initial extraction from the plant material (Marrubium vulgare) may not be selective enough, leading to the co-extraction of a high amount of impurities. Conventional extraction methods can sometimes result in lower yields and purity compared to more modern techniques.[1][2]
-
Solution:
-
Optimize Extraction Method: Consider using advanced extraction techniques like Microwave-Assisted Extraction (MAE) or Supercritical CO2 (SC-CO2) extraction, which have been shown to provide higher yields and purity of this compound.[3][4] For instance, MAE can nearly double the concentration of this compound in the extract compared to the traditional Soxhlet method.[1][2][5][6]
-
Solvent Selection: The choice of solvent is critical. While ethanol (B145695) and methanol (B129727) are commonly used, the polarity of the solvent will affect which compounds are extracted. An 80% methanol solution has been noted for high total flavonoid content, while a 60% acetone (B3395972) solution can increase condensed tannins, both of which could be impurities.[7] Experiment with different solvent systems and ratios to maximize this compound extraction while minimizing the co-extraction of impurities. This compound is soluble in organic solvents like chloroform (B151607) and ethanol but has limited solubility in water.[8][9]
-
2. Presence of Co-extracted Impurities:
-
Problem: Marrubium vulgare contains a variety of other compounds that can be co-extracted with this compound, including phenolic compounds, flavonoids, tannins, and other diterpenes.[7][10][11] These impurities can be difficult to separate in later purification steps.
-
Solution:
-
Pre-extraction Processing: Consider a pre-extraction wash of the plant material with a non-polar solvent like hexane (B92381) to remove some of the lipophilic impurities before the main extraction.
-
Selective Solid-Phase Extraction (SPE): Utilize SPE cartridges to perform a preliminary cleanup of the crude extract. Choosing the right sorbent and elution solvent can selectively retain impurities while allowing this compound to pass through, or vice-versa.
-
3. Ineffective Chromatographic Purification:
-
Problem: The chromatographic step is crucial for separating this compound from co-extracted impurities. An unoptimized chromatography protocol can lead to poor resolution and overlapping peaks, resulting in a low-purity final product.
-
Solution:
-
Stationary Phase Selection: While silica (B1680970) gel is commonly used, other stationary phases could offer better selectivity. Chitin has been reported as a successful stationary phase for separating this compound from complex mixtures.[11]
-
Mobile Phase Optimization: Systematically optimize the mobile phase composition. For High-Performance Thin-Layer Chromatography (HPTLC), a mobile phase of toluene, ethyl acetate, and acetic acid (5:4:1 v/v/v) has been used successfully.[1][5] For column chromatography, a gradient elution from a non-polar to a more polar solvent system is often effective.
-
Loading and Flow Rate: Overloading the column can lead to broad peaks and poor separation. Ensure that the amount of crude extract loaded is appropriate for the column size. Optimize the flow rate to allow for proper equilibration and separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield and purity of this compound I can expect?
A1: The yield and purity of this compound can vary significantly depending on the extraction and purification methods used. Conventional Soxhlet extraction may yield around 0.69% this compound in the extract, while optimized Microwave-Assisted Extraction (MAE) can increase this to 1.35%.[1][2][6] Supercritical CO2 extraction has shown even higher potential, with this compound content in the extract reaching up to 71.96% under optimized conditions.[3] The final purity after chromatographic separation can be ≥98%.[9]
Q2: What analytical techniques are best for assessing the purity of my this compound sample?
A2: High-Performance Thin-Layer Chromatography (HPTLC) is a rapid, precise, and cost-effective method for both qualitative and quantitative analysis of this compound.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is another excellent method for purity assessment, providing accurate quantification. For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q3: Are there any stability concerns with this compound during isolation?
A3: this compound is a relatively stable compound.[10][13][14] However, prolonged exposure to high temperatures or harsh pH conditions during extraction and purification should be avoided to prevent potential degradation. It is advisable to use a rotary evaporator under reduced pressure for solvent removal at moderate temperatures (e.g., below 60°C).[6]
Quantitative Data Summary
The following table summarizes the this compound content in extracts obtained by different methods, providing a basis for comparison.
| Extraction Method | Solvent | Key Parameters | This compound Content in Extract (%) | Reference |
| Soxhlet Extraction | Ethanol:Water (1:1) | - | 0.69 ± 0.08 | [1][6] |
| Microwave-Assisted Extraction (MAE) | Ethanol:Water (1:1) | 539 W, 373 s, 32 mL/g | 1.35 ± 0.04 | [1][2][6] |
| Supercritical CO2 Extraction | CO2 | 200 bar, 60 °C | 71.96 | [3] |
| Supercritical CO2 Extraction | CO2 | 300 bar, 60 °C (after 1h) | 75.14 | [15] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on an optimized method for enhancing this compound yield.[1][4]
-
Plant Material Preparation: Dry the aerial parts of Marrubium vulgare and grind them into a fine powder (60-80 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into the extraction vessel.
-
Add the solvent, a 1:1 mixture of ethanol and water, at a solvent-to-drug ratio of 32 mL/g.
-
Set the microwave power to 539 W and the irradiation time to 373 seconds.
-
-
Post-Extraction:
-
After extraction, allow the mixture to cool.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 60°C to obtain the crude extract.
-
Protocol 2: HPTLC Analysis of this compound
This protocol provides a method for the quantification of this compound in an extract.[1][5]
-
Sample and Standard Preparation:
-
Prepare a standard solution of this compound in methanol (e.g., 1 mg/mL).
-
Dissolve the crude extract in methanol (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.
-
-
Chromatography:
-
Stationary Phase: Use pre-coated silica gel 60 F254 HPTLC plates.
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automatic applicator.
-
Mobile Phase: Prepare a mobile phase consisting of toluene, ethyl acetate, and acetic acid in a ratio of 5:4:1 (v/v/v).
-
Development: Develop the plate in a saturated twin-trough chamber up to a distance of 80 mm.
-
-
Detection and Quantification:
-
Dry the plate after development.
-
Visualize the spots under UV light at 254 nm.
-
Scan the plate with a densitometer and quantify the this compound content by comparing the peak area of the sample to that of the standard. The retention factor (Rf) for this compound is approximately 0.48.[1]
-
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Decision tree for troubleshooting low this compound purity.
References
- 1. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supercritical CO 2 extraction of Marrubium vulgare : intensification of this compound - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10253A [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CAS 465-92-9: this compound | CymitQuimica [cymitquimica.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Marrubium vulgare L.: A Phytochemical and Pharmacological Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Supercritical CO2 extraction of Marrubium vulgare: intensification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPTLC Analysis of Marrubiin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the High-Performance Thin-Layer Chromatography (HPTLC) analysis of marrubiin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for HPTLC analysis of this compound?
A1: The most commonly recommended stationary phase is pre-coated silica (B1680970) gel 60 F254 plates, typically on an aluminum sheet support.[1][2][3]
Q2: What are the most effective mobile phases for separating this compound?
A2: Several mobile phase systems have been successfully used. The choice depends on the specific sample matrix and desired separation. Common compositions include toluene (B28343): ethyl acetate (B1210297): acetic acid (5:4:1, v/v/v) and benzene-acetone (17:3, v/v).[1][2][3][4] Refer to the table below for a comparison of different mobile phases and their reported Rf values.
Q3: How can I visualize the this compound spots on the HPTLC plate?
A3: this compound can be visualized under UV light at 254 nm.[1] For enhanced visualization and quantification, especially at lower concentrations, post-chromatographic derivatization with anisaldehyde-sulfuric acid reagent followed by heating is effective.[2][5]
Q4: What are the expected linearity ranges for this compound quantification?
A4: Linearity ranges for this compound quantification by HPTLC have been reported to be between 40-400 ng/spot and 30-500 ng/band.[4][5]
Q5: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound using HPTLC?
A5: The LOD and LOQ for this compound have been reported to be 15 ng and 40 ng, respectively.[4]
Troubleshooting Guide
Problem: Poor separation or overlapping spots.
-
Possible Cause: The mobile phase composition may not be optimal for your specific sample.
-
Solution:
-
Adjust Mobile Phase Polarity: Try varying the ratios of the solvents in your mobile phase. For the commonly used toluene: ethyl acetate: acetic acid system, a slight increase in the proportion of ethyl acetate can increase polarity, while an increase in toluene will decrease it.
-
Try an Alternative Mobile Phase: If adjusting the current system doesn't work, consider switching to a different validated mobile phase, such as benzene-acetone (17:3, v/v).[2]
-
Ensure Chamber Saturation: Pre-saturate the developing chamber with the mobile phase for at least 30 minutes before placing the plate inside to ensure a uniform solvent vapor environment.[2]
-
Problem: Tailing of spots.
-
Possible Cause 1: The sample is overloaded.
-
Solution 1: Reduce the amount of sample applied to the plate. Dilute your sample extract and re-apply.
-
Possible Cause 2: The mobile phase is too polar.
-
Solution 2: Decrease the polarity of the mobile phase. For example, in a toluene: ethyl acetate: acetic acid system, slightly increase the proportion of toluene.
-
Possible Cause 3: Interaction with active sites on the silica gel.
-
Solution 3: The inclusion of a small amount of acid (e.g., acetic acid or formic acid) in the mobile phase can help to reduce tailing by protonating the analyte and minimizing interactions with the stationary phase.[1][3][4][6]
Problem: The Rf value is too high or too low.
-
Rf too high (spot runs close to the solvent front):
-
Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase. For instance, increase the toluene content in a toluene: ethyl acetate: acetic acid mixture.
-
-
Rf too low (spot remains near the application point):
-
Cause: The mobile phase is not polar enough.
-
Solution: Increase the polarity of the mobile phase. For instance, increase the ethyl acetate content in a toluene: ethyl acetate: acetic acid mixture.
-
Problem: Faint or no visible spots after development.
-
Possible Cause 1: The concentration of this compound in the sample is below the detection limit.
-
Solution 1: Concentrate your sample extract or apply a larger volume.
-
Possible Cause 2: Inadequate visualization method.
-
Solution 2: If using UV detection at 254 nm is not sensitive enough, use a post-chromatographic derivatization reagent like anisaldehyde-sulfuric acid followed by heating to enhance spot visibility.[2][5]
Data Presentation
Table 1: Comparison of Mobile Phases for this compound HPTLC Analysis
| Mobile Phase Composition | Ratio (v/v/v) | Reported Rf of this compound | Reference |
| Toluene: Ethyl acetate: Acetic acid | 5:4:1 | 0.47 ± 0.05 | [3][4] |
| Toluene: Ethyl acetate: Acetic acid | 5:4:1 | 0.48 | [1] |
| Benzene: Acetone | 17:3 | 0.82 | [2][7] |
| Acetone: Toluene: Formic acid | 3:17:0.5 | Not Specified | [6] |
| Water: Methanol (B129727): Acetic acid | 15:80:5 | Not Specified | [6] |
Experimental Protocols
Optimized HPTLC Method for Quantification of this compound[3][4]
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol (1 mg/mL). Further dilute to a working concentration of 10 µg/mL.
-
Sample Solution: Dissolve the dried plant extract in methanol to a concentration of 5 mg/mL. Filter the solution through a 0.45 µm membrane filter.
-
-
Stationary Phase:
-
Use pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
-
-
Application of Samples:
-
Apply the standard and sample solutions as 4 mm wide bands using an automatic TLC sampler.
-
For the calibration curve, apply different volumes of the standard solution to obtain a concentration range of 40-400 ng/spot.
-
-
Chromatographic Development:
-
Develop the chromatogram in a twin-trough chamber pre-saturated with the mobile phase Toluene: Ethyl acetate: Acetic acid (5:4:1, v/v/v) for at least 30 minutes.
-
Allow the mobile phase to ascend up to 80% of the plate height.
-
-
Drying and Detection:
-
Dry the developed plate at room temperature.
-
Heat the plate at 110°C for 5 minutes.
-
Visualize the spots under UV light at 254 nm.
-
-
Densitometric Analysis:
-
Scan the plates using a TLC densitometric scanner in the UV-Visible range.
-
Use appropriate software to analyze the data and plot the calibration curve of peak area versus concentration.
-
Quantify the amount of this compound in the sample extracts using the regression equation from the calibration curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound HPTLC analysis.
Caption: Experimental workflow for HPTLC analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journaljamps.com [journaljamps.com]
- 5. Analysis of this compound in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase Inhibitory Activity, and Molecular Docking [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
Preventing Marrubiin degradation during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marrubiin extraction. Our goal is to help you optimize your extraction protocols to prevent degradation and maximize the yield of this valuable bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction a concern?
This compound is a furanic labdane (B1241275) diterpene and the primary bioactive compound found in Marrubium vulgare (white horehound). It is responsible for many of the plant's therapeutic properties, including antioxidant, anti-inflammatory, and antispasmodic effects.[1][2] this compound's stability is a concern because it can degrade during the extraction process, particularly when using conventional methods that involve high heat and prolonged extraction times.[3][4] Degradation leads to a lower yield of the active compound and can impact the efficacy of the final extract.
Q2: What are the main factors that can cause this compound degradation during extraction?
Several factors can contribute to the degradation of this compound during extraction:
-
High Temperatures: Prolonged exposure to high temperatures, common in methods like Soxhlet extraction, can lead to the decomposition of this compound.[3][4]
-
Presence of its Precursor (Prethis compound): this compound can be formed from its precursor, prethis compound (B1194150), during the extraction process. Inconsistent conversion of prethis compound can lead to variable and seemingly lower yields of this compound.[5][6][7]
-
Solvent Choice: The type of solvent used can influence the extraction efficiency and stability of this compound.[5]
-
Extraction Time: Longer extraction times, especially at elevated temperatures, increase the risk of degradation.[3][4]
Q3: Which extraction methods are recommended for minimizing this compound degradation?
Modern, "green" extraction technologies are generally recommended over conventional methods to minimize this compound degradation:
-
Supercritical CO2 Extraction: This method uses carbon dioxide in its supercritical state as a solvent. It allows for extraction at lower temperatures, preserving heat-sensitive compounds like this compound. It has been shown to yield extracts with a high concentration of this compound, whereas conventional methods like Soxhlet extraction resulted in no detectable this compound.[3][4][8]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a much faster extraction process. This reduced extraction time significantly lowers the risk of thermal degradation.[9][10][11] Studies have shown that optimized MAE can nearly double the yield of this compound compared to the traditional Soxhlet method.[9][10][11][12]
Q4: Can I use conventional methods like Soxhlet extraction? What are the risks?
While Soxhlet extraction can be used, it is not ideal for preserving this compound. The primary risk is the degradation of this compound due to the prolonged exposure to the boiling point of the solvent.[3][4] In some studies, no this compound was detected in extracts obtained through Soxhlet extraction, suggesting complete degradation.[3][8] If you must use this method, it is crucial to use a solvent with a low boiling point and to minimize the extraction time as much as possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Extraction method: Use of high-temperature, long-duration methods (e.g., Soxhlet). | Switch to a more efficient, low-temperature method like Supercritical CO2 Extraction or Microwave-Assisted Extraction (MAE).[3][9][10][11] |
| Incomplete conversion of prethis compound: Prethis compound, a precursor, may not have fully converted to this compound. | Heat the extract at a controlled temperature (e.g., 30°C for 3 days) to facilitate the conversion of prethis compound to this compound. | |
| Suboptimal extraction parameters: Incorrect solvent, temperature, pressure, or time for the chosen method. | Optimize your extraction parameters. Refer to the quantitative data tables below for recommended starting points. | |
| Inconsistent Results Between Batches | Variability in plant material: Differences in the age, growing conditions, or harvesting time of the plant material. | Ensure consistent sourcing and pre-processing of your Marrubium vulgare. |
| Inconsistent extraction process: Minor variations in extraction parameters between batches. | Standardize your extraction protocol and carefully control all parameters (temperature, time, solvent-to-solid ratio, etc.). | |
| Degradation during storage: Improper storage of either the plant material or the final extract. | Store leaf tissue and extracts at -80°C to minimize degradation over time.[5] | |
| No this compound Detected in Extract | Complete degradation: The extraction method used was too harsh, leading to the complete breakdown of this compound. | This is a known issue with methods like Soxhlet extraction.[3][4] Immediately switch to a recommended method like Supercritical CO2 or MAE. |
| Analytical issues: Problems with the analytical method used for quantification (e.g., HPLC, HPTLC). | Verify your analytical method with a certified this compound standard. Ensure proper sample preparation and instrument calibration. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound extraction, providing a clear comparison of different methods and parameters.
Table 1: Comparison of this compound Content by Extraction Method
| Extraction Method | Solvent | Key Parameters | This compound Content (% of extract) | Reference |
| Supercritical CO2 | Carbon Dioxide | 200 bar, 60°C | 71.96% | [3][8] |
| Supercritical CO2 | Carbon Dioxide | 200 bar, 50°C | 68.41% | [3][8] |
| Supercritical CO2 | Carbon Dioxide | 200 bar, 40°C | 62.60% | [3][8] |
| Microwave-Assisted Extraction (MAE) | Ethanol:Water (1:1) | 539 W, 373 s, 32 mL/g | 1.35 ± 0.04% | [9][10][11][12] |
| Soxhlet Extraction | Ethanol | 80°C | 0.69 ± 0.08% | [10][11][12] |
| Soxhlet Extraction | Methylene Chloride | Approx. 40°C, 6 hours | Not Detected | [3][4] |
| Methanol Extraction | Methanol | - | 156 mg/g (15.6%) | [13][14][15] |
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction for High-Yield this compound
This protocol is based on the optimal conditions identified for maximizing this compound content.
Materials:
-
Dried and ground Marrubium vulgare plant material
-
Supercritical Fluid Extraction (SFE) system
-
Liquid CO2
Methodology:
-
Load the extraction vessel with 40 g of the dried, ground plant material.
-
Set the extraction pressure to 200 bar and the temperature to 60°C.
-
Maintain a constant CO2 flow rate of 0.3 kg/h .
-
Conduct the extraction for a total of 4 hours.
-
Set the separator conditions to 15 bar and 23°C to effectively separate the extract from the CO2.
-
Collect the extract for analysis.
Protocol 2: Optimized Microwave-Assisted Extraction (MAE)
This protocol provides a rapid and efficient method for extracting this compound while minimizing degradation.
Materials:
-
Dried and ground Marrubium vulgare plant material
-
Microwave extraction system
-
Ethanol:Water (1:1, v/v) solution
Methodology:
-
Place the plant material in the microwave extraction vessel.
-
Add the Ethanol:Water (1:1) solvent at a solvent-to-drug ratio of 32 mL/g.
-
Set the microwave power to 539 W.
-
Irradiate the sample for 373 seconds.
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
The resulting extract is then ready for analysis.
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound extraction.
Caption: Factors leading to this compound degradation.
Caption: Comparison of extraction workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supercritical CO 2 extraction of Marrubium vulgare : intensification of this compound - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10253A [pubs.rsc.org]
- 4. Supercritical CO2 extraction of Marrubium vulgare: intensification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashs.confex.com [ashs.confex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique [apb.tbzmed.ac.ir]
- 14. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
Marrubiin Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of marrubiin in solution for long-term storage. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is generally considered a stable compound, characterized by low turnover and catabolism, which are favorable traits for therapeutic compounds.[1][2][3][4][5] However, its stability can be influenced by factors such as pH, temperature, and storage duration.
Q2: What is the primary degradation pathway for this compound?
A2: The most well-documented degradation pathway for this compound is the hydrolysis of its γ-lactone ring under alkaline conditions, which results in the formation of marrubiinic acid.[6]
Q3: How should I store my this compound stock solutions for short-term use?
A3: For short-term storage, standard solutions of this compound have been shown to be stable for at least 24 hours at both room temperature and refrigerated at 4°C without any significant degradation.
Q4: What are the recommended conditions for long-term storage of this compound solutions?
A4: For long-term storage, it is advisable to store this compound solutions at -20°C or -80°C in a suitable solvent. However, it is important to note that even at -80°C, a decrease in this compound concentration has been observed over several weeks.[7] Therefore, it is recommended to re-quantify the concentration of long-term stored solutions before use.
Q5: Which solvents are suitable for dissolving and storing this compound?
A5: this compound is soluble in various organic solvents. For analytical purposes, methanol (B129727) is commonly used to prepare stock solutions.[6] Other solvents that can be used for extraction and dissolution include ethanol, acetone, and mixtures of chloroform (B151607) and methanol. The choice of solvent may impact long-term stability, and it is recommended to use anhydrous solvents to minimize hydrolysis.
Troubleshooting Guide
Problem: I am seeing a decrease in the concentration of my this compound standard over time, even when stored at low temperatures.
-
Possible Cause 1: Solvent Volatility.
-
Solution: Ensure that your storage vials are tightly sealed to prevent solvent evaporation, which would increase the concentration of your standard. Use vials with PTFE-lined caps (B75204) for optimal sealing.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles.
-
Solution: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
-
Possible Cause 3: Degradation due to Water Content.
-
Solution: Use high-purity, anhydrous solvents to prepare your solutions to minimize the risk of hydrolysis, especially if storing for extended periods.
-
Problem: I am observing an additional peak in my chromatogram when analyzing older this compound solutions.
-
Possible Cause 1: Alkaline Hydrolysis.
-
Explanation: If your solution has a basic pH, this compound's lactone ring may have opened, forming marrubiinic acid.
-
Solution: Verify the pH of your solution. If you suspect alkaline hydrolysis, you can confirm the identity of the new peak by comparing its retention time to a marrubiinic acid standard, if available. For future preparations, ensure the solvent and any additives are pH-neutral or slightly acidic.
-
-
Possible Cause 2: Presence of Prethis compound (B1194150).
-
Explanation: In extracts from plant material, the precursor prethis compound might be present and can convert to this compound over time, or vice-versa depending on the conditions.[7]
-
Solution: If working with plant extracts, be aware of the potential for interconversion. Heating the extract at 30°C for several days has been shown to convert prethis compound to this compound, leading to a more stable sample for quantification.[7]
-
Problem: The peak corresponding to this compound in my HPLC analysis is broad or shows tailing.
-
Possible Cause: Poor Chromatographic Conditions.
-
Solution: Optimize your HPLC method. This may involve adjusting the mobile phase composition, pH, or flow rate. Ensure your column is in good condition and properly equilibrated before analysis. Refer to the detailed experimental protocol below for a starting point.
-
Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound under different conditions.
Table 1: Short-Term Stability of this compound in Solution
| Storage Condition | Duration | Solvent | Stability | Reference |
| Room Temperature | 24 hours | Methanol | Stable | |
| 4°C | 24 hours | Methanol | Stable |
Table 2: Long-Term Storage Stability of this compound
| Storage Temperature | Duration | Sample Type | Concentration Change | Reference |
| -80°C | 4 weeks | Leaf Tissue Extract | 24% Decrease | [7] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for quantifying this compound and separating it from its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable acid for pH adjustment)
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
4. Sample Preparation:
-
Dissolve the sample containing this compound in methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound or a solution to 60°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before injection.
6. Data Analysis:
-
Create a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
In the forced degradation samples, assess the peak purity of this compound and the resolution between this compound and any degradation products.
Visualizations
Caption: Alkaline hydrolysis of this compound.
Caption: Workflow for stability assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of this compound in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase Inhibitory Activity, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashs.confex.com [ashs.confex.com]
Common interferences in the quantification of Marrubiin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Marrubiin.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
A1: The primary sources of interference in this compound quantification stem from the complex matrix of plant extracts, particularly from Marrubium vulgare. These include:
-
Prethis compound (B1194150): This is a precursor to this compound and can be converted to this compound during extraction, especially when heat is applied. This conversion can lead to an overestimation of the native this compound content.[1]
-
Flavonoids and Phenolic Compounds: Compounds such as luteolin-7-O-d-glucoside and ferulic acid are often present in Marrubium extracts.[2] These compounds can have overlapping UV absorbance spectra with this compound, leading to inaccurate spectrophotometric measurements. In chromatographic methods like HPLC, they may co-elute if the separation is not optimized.
-
Chlorophyll (B73375): This pigment can cause significant interference in spectrophotometric analysis due to its broad absorbance in the visible spectrum. While this compound is typically measured in the UV range, chlorophyll's absorbance can still contribute to the background signal, leading to inaccuracies.
-
Other Diterpenes: The plant matrix may contain other structurally similar diterpenes that could potentially co-elute with this compound in HPLC analysis if the method lacks sufficient resolution.
Q2: How can I minimize the conversion of prethis compound to this compound during sample preparation?
A2: To minimize the artificial inflation of this compound levels from its precursor, prethis compound, it is crucial to avoid high temperatures during the extraction and sample preparation process. Microwave-assisted extraction, while efficient, should be optimized to use lower temperatures.[3] Whenever possible, opt for extraction methods that operate at or near room temperature.
Q3: What is the optimal wavelength for UV detection of this compound in HPLC analysis?
A3: The optimal UV detection wavelength for this compound is typically around 210-220 nm, where it exhibits significant absorbance. However, it is also monitored at other wavelengths, such as 254 nm and 280 nm, depending on the specific method and potential interfering compounds.[2][4] It is advisable to perform a UV scan of a pure this compound standard to determine the lambda max in your specific mobile phase.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound using HPLC and spectrophotometry.
HPLC Troubleshooting
Problem: Peak Tailing or Fronting
-
Symptom: The this compound peak in your chromatogram is not symmetrical, showing a tail or a front. This can affect integration and, therefore, the accuracy of quantification.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | If this compound interacts with residual silanol (B1196071) groups on the silica-based column, it can cause peak tailing. Use a base-deactivated column or add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%). |
| Column Overload | Injecting too high a concentration of this compound or the extract can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Column Void or Contamination | A void at the column inlet or contamination from the sample matrix can cause peak splitting or tailing for all peaks.[5] Reverse-flush the column (if permissible by the manufacturer) or replace the column and guard column. |
Problem: Peak Splitting
-
Symptom: The this compound peak appears as two or more closely eluting peaks.
-
Possible Causes & Solutions:
| Cause | Solution |
| Co-elution | An interfering compound is eluting at a very similar retention time to this compound. Optimize the mobile phase gradient or composition to improve resolution. A smaller injection volume may also help resolve the two peaks. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and splitting.[6] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination | Contamination at the head of the column can create different flow paths for the analyte, resulting in split peaks.[7] Clean or replace the guard column and, if necessary, the analytical column. |
Spectrophotometry Troubleshooting
Problem: Inaccurate Readings due to Background Absorbance
-
Symptom: Absorbance readings are inconsistent or higher than expected, likely due to interfering substances.
-
Possible Causes & Solutions:
| Cause | Solution |
| Chlorophyll Interference | Chlorophyll has a broad absorbance spectrum that can interfere with the measurement of this compound. Use a sample preparation method to remove chlorophyll, such as solid-phase extraction (SPE) with a C18 cartridge or treatment with activated charcoal.[3] |
| Flavonoid and Phenolic Interference | These compounds absorb in the UV region and can lead to an overestimation of this compound. A background correction can be attempted by measuring the absorbance at a wavelength where this compound has minimal absorbance and subtracting this from the reading at the analytical wavelength. However, for complex mixtures, HPLC is the recommended method for accurate quantification. |
Quantitative Data on Interferences
The following table summarizes the potential impact of common interferences on this compound quantification. It is important to note that the exact degree of interference can vary depending on the specific analytical method and the concentration of the interfering substance.
| Interfering Substance | Analytical Method | Potential Impact on this compound Quantification |
| Prethis compound | HPLC, Spectrophotometry | Overestimation, as it can convert to this compound during sample processing. |
| Luteolin-7-O-d-glucoside | Spectrophotometry | Overestimation due to overlapping UV absorbance. |
| Ferulic Acid | Spectrophotometry | Overestimation due to overlapping UV absorbance. |
| Chlorophyll | Spectrophotometry | Overestimation due to broad background absorbance. |
Experimental Protocols
Validated HPLC-UV Method for this compound Quantification
This protocol is a general guideline and may require optimization for your specific instrument and sample matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV/Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Acetic acid (or formic acid, depending on the method).
-
This compound reference standard.
-
-
Mobile Phase:
-
A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% acetic acid.
-
Solvent B: Acetonitrile.
-
Gradient: Start with a higher percentage of Solvent A (e.g., 85%) and gradually increase the percentage of Solvent B over the run time to elute this compound and then wash the column. A typical gradient might be: 0-12 min, 15% B; 12-14 min, 40% B; 14-18 min, 60% B; 18-20 min, 80% B; 20-24 min, 90% B; 24-28 min, 100% B.[2]
-
-
-
Procedure:
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample extract and filter it through a 0.45 µm syringe filter.
-
Set the flow rate to 1.0 mL/min and the detection wavelength to 210 nm.
-
Inject the standards and the sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Spectrophotometric Method for this compound Quantification (with caution)
This method is less specific than HPLC and is prone to interference. It is best used for screening purposes or for relatively pure samples.
-
Instrumentation:
-
UV/Vis Spectrophotometer.
-
-
Reagents:
-
Ethanol or Methanol (spectroscopic grade).
-
This compound reference standard.
-
-
Procedure:
-
Prepare a stock solution of the this compound reference standard in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample extract and ensure it is free of particulate matter. If chlorophyll is present, it must be removed.
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for this compound (determine this by scanning a standard).
-
Construct a calibration curve by plotting absorbance against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve. Be aware of the potential for overestimation due to interfering compounds.
-
Visualizations
This compound's Anti-Inflammatory Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by suppressing the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation.
Caption: this compound inhibits the NF-κB signaling pathway.
Troubleshooting Workflow for HPLC Peak Tailing
This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues in this compound HPLC analysis.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-Analysis, Biological Activities and Characterization of Action Mode of Saudi Marrubium vulgare against Foodborne Diseases Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marrubium vulgare L. Leave Extract: Phytochemical Composition, Antioxidant and Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
How to resolve co-eluting peaks in Marrubiin HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the High-Performance Liquid Chromatography (HPLC) analysis of Marrubiin.
Troubleshooting Guide: Resolving Co-eluting Peaks
Q1: My chromatogram shows a broad or asymmetrical peak where this compound should be. How can I confirm if this is a co-elution issue?
A: The first step is to assess peak purity. A shoulder on the peak or a distorted shape is a strong visual indicator of co-elution.[1] For a more definitive analysis, use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. This will allow you to perform a peak purity analysis by comparing UV-Vis spectra across the peak.[1][2] If the spectra are not identical, it confirms the presence of one or more co-eluting compounds.[1]
Q2: How can I modify my mobile phase to resolve co-eluting peaks?
A: Mobile phase composition is a powerful tool for optimizing separation.[3][4]
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, which is common for diterpenoids like this compound, the mobile phase typically consists of water (or buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[5][6] To increase the retention time and potentially improve separation, decrease the percentage of the organic solvent.[3] This gives the analytes more time to interact with the stationary phase.
-
Change Organic Solvent: If adjusting the strength isn't sufficient, changing the organic solvent (e.g., from acetonitrile to methanol or vice-versa) can alter the selectivity (α) of the separation.[2][3] Different solvents create different interactions between the analytes, stationary phase, and mobile phase, which can be enough to resolve co-eluting peaks.
-
Modify pH: For acidic or basic compounds, the pH of the mobile phase is a critical parameter.[5] While this compound itself is not strongly ionizable, other co-eluting compounds in a crude extract might be. Adjusting the pH can change the retention time of these interfering compounds. Using a buffer can also improve peak shape. Adding a small amount of acid, such as acetic acid or formic acid, is a common practice in this compound analysis to improve peak symmetry.[6][7]
Q3: Could changing the HPLC column or its conditions improve my separation?
A: Yes, the column is a fundamental component of the separation process.
-
Stationary Phase Chemistry: While C18 columns are the most common choice for this compound analysis, trying a different stationary phase chemistry can resolve difficult co-elutions.[5] Phases like C8, Phenyl-Hexyl, or Biphenyl offer different types of interactions that can change the elution order and improve resolution.[2][8]
-
Particle Size and Column Length: Increasing column efficiency (N) can lead to sharper, narrower peaks, which can resolve closely eluting compounds.[9] This can be achieved by using a column with a smaller particle size (e.g., switching from 5 µm to 3 µm or sub-2 µm particles) or by increasing the length of the column.[3][9] Be aware that smaller particle sizes will increase backpressure.[3]
-
Column Temperature: Adjusting the column temperature can influence separation.[5][10] Lowering the temperature may increase the separation factor between peaks, while increasing it can improve efficiency and reduce analysis time.[5][10] It is recommended to experiment with temperatures within the stable range for your column and analytes, for instance, between 25°C and 40°C.[5]
Q4: Can adjusting the flow rate help with co-eluting peaks?
A: Yes, the flow rate can impact resolution. In general, lowering the flow rate can improve peak resolution by allowing more time for mass transfer between the mobile and stationary phases, leading to better separation.[4][10] However, this will also increase the analysis time. Conversely, increasing the flow rate will shorten the run time but may decrease resolution.[10]
Q5: I am analyzing a complex plant extract and simple isocratic methods are not working. What should I try next?
A: For complex samples like plant extracts, a gradient elution method is often necessary.[11] A gradient method involves changing the composition of the mobile phase during the run, typically by increasing the percentage of the organic solvent.[6][11] This allows for the effective elution of compounds with a wide range of polarities, improving the resolution of complex mixtures and sharpening the peaks of late-eluting compounds.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the HPLC analysis of diterpenoids like this compound? A: The most frequent challenges include poor resolution (co-elution), peak tailing (asymmetrical peaks), peak splitting, and variability in retention times.[5]
Q2: What type of HPLC column is most commonly used for this compound separation? A: C18 columns are the most widely used stationary phases for the separation of diterpenoids due to their hydrophobic nature, which provides good retention for these generally non-polar compounds.[5]
Q3: How does injecting too much sample (sample overload) affect peak resolution? A: Sample overload can lead to peak distortion, typically peak fronting, where the front of the peak is less steep than the back. This broadens the peak and can cause it to merge with adjacent peaks, significantly worsening co-elution issues.[10]
Q4: What is a good starting point for sample preparation for this compound HPLC analysis? A: A common method involves extracting the dried, ground plant material (e.g., leaves of Marrubium vulgare) with a solvent like methanol or an ethanol-water mixture.[6][12] The resulting extract is then filtered, often through a 0.45 µm membrane filter, before injection into the HPLC system.[13][14]
Data Presentation: Impact of Parameter Adjustments on Resolution
The following table summarizes how changing key HPLC parameters can affect peak resolution.
| Parameter | Adjustment | Expected Effect on Resolution | Potential Trade-Off |
| Mobile Phase Strength | Decrease % Organic Solvent | Increase | Longer analysis time |
| Selectivity (α) | Change Organic Solvent (e.g., ACN to MeOH) | Change/Improve | May alter elution order |
| Selectivity (α) | Adjust Mobile Phase pH / Additives | Change/Improve | Affects ionizable compounds |
| Column Efficiency (N) | Decrease Column Particle Size | Increase | Higher backpressure |
| Column Efficiency (N) | Increase Column Length | Increase | Longer analysis time, higher backpressure |
| Retention Factor (k) | Lower Flow Rate | Increase | Longer analysis time |
| Temperature | Increase or Decrease | Change/Improve | May affect analyte stability or column life |
Experimental Protocols
Protocol 1: Sample Preparation - Methanolic Extraction
-
Air-dry the leaves of Marrubium vulgare and grind them into a fine powder.[6]
-
Weigh 1 gram of the powdered leaves and place it in a suitable vessel.
-
Add 10 mL of 80% methanol.[6]
-
Mix the suspension for 30 minutes and then let it stand for 24 hours at 4°C.[6]
-
Filter the extract through a Whatman No. 4 filter paper.[6]
-
Evaporate the solvent under vacuum to obtain the dry extract.[6]
-
Before injection, reconstitute the extract in the mobile phase and filter through a 0.45 µm syringe filter.[13][14]
Protocol 2: Example Gradient HPLC Method for this compound Analysis
This protocol is based on a published method for analyzing Marrubium vulgare extracts.[6]
-
HPLC System: Agilent 1100 series or equivalent with a DAD detector.[6]
-
Column: ODS C18, 250 x 4.6 mm, 4 µm particle size.[6]
-
Mobile Phase A: Acetonitrile.[6]
-
Mobile Phase B: Water with 0.2% Acetic Acid.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Room temperature.[6]
-
Detection: 280 nm.[6]
Gradient Program:
| Time (minutes) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (0.2% Acetic Acid in Water) |
| 0 - 12 | 15 | 85 |
| 12 - 14 | 40 | 60 |
| 14 - 18 | 60 | 40 |
| 18 - 20 | 80 | 20 |
| 20 - 24 | 90 | 10 |
| 24 - 28 | 100 | 0 |
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting co-eluting peaks in HPLC analysis.
Caption: Troubleshooting workflow for resolving co-eluting HPLC peaks.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromtech.com [chromtech.com]
- 4. mastelf.com [mastelf.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC-Analysis, Biological Activities and Characterization of Action Mode of Saudi Marrubium vulgare against Foodborne Diseases Bacteria [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 9. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. immun.lth.se [immun.lth.se]
- 12. researchgate.net [researchgate.net]
- 13. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Marrubiin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Marrubiin by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of this compound.[1] Components like phospholipids, salts, and endogenous metabolites in biological samples are common causes of matrix effects.[1]
Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A2: Yes, inconsistent reproducibility and accuracy are hallmark signs of uncharacterized or poorly controlled matrix effects.[2] Variations in the composition of the biological matrix between different samples or lots can lead to variable ion suppression or enhancement, thus affecting the reliability of your results.[1] It is crucial to assess and mitigate matrix effects during method development and validation.
Q3: How can I determine if my this compound LC-MS/MS assay is experiencing matrix effects?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference between these responses indicates the presence of matrix effects. A qualitative assessment can also be performed using the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1]
Q4: What are the primary strategies to reduce or eliminate matrix effects for this compound analysis?
A4: The main strategies can be categorized as follows:
-
Optimized Sample Preparation: Employ more selective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before injection.[3][4]
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.[3]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[5][6] If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated to track the matrix effects of this compound.
-
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[4]
Q5: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis to minimize matrix effects?
A5: ESI is generally more susceptible to matrix effects than APCI.[2] If you are experiencing significant ion suppression with ESI, switching to APCI could be a viable option, as it is often less affected by matrix components. However, the suitability of APCI will depend on the thermal stability and volatility of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Low this compound Signal Intensity & Poor Sensitivity | Ion Suppression | 1. Evaluate Sample Preparation: If using protein precipitation, consider switching to a more rigorous method like SPE or LLE to achieve a cleaner extract.[3][4] 2. Optimize Chromatography: Adjust the LC gradient to separate this compound from early-eluting, highly suppressing components like phospholipids. 3. Check for Phospholipid Co-elution: Monitor for characteristic phospholipid MRM transitions to see if they co-elute with this compound. 4. Reduce Injection Volume: A smaller injection volume can decrease the amount of matrix components entering the MS source. 5. Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[7] |
| Inconsistent and Irreproducible Results | Variable Matrix Effects Between Samples | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[5][6] 2. Use Matrix-Matched Calibrators: Ensure your calibration standards are prepared in a representative blank matrix.[4] 3. Evaluate Different Lots of Blank Matrix: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure consistency. |
| High Signal Intensity & Positive Bias | Ion Enhancement | 1. Improve Chromatographic Separation: Separate this compound from the components causing signal enhancement. 2. Optimize Sample Preparation: A more selective extraction method can remove the compounds responsible for ion enhancement. |
| Peak Shape Tailing or Splitting | Co-eluting Interferences | 1. Adjust LC Mobile Phase: Modify the pH or organic solvent composition of the mobile phase to improve peak shape. 2. Use a Different LC Column: Experiment with a column of different chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the calculation of the Matrix Factor (MF), which quantifies the extent of ion suppression or enhancement.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Take a blank biological matrix sample (e.g., human plasma) and process it through your entire sample preparation procedure. In the final, clean extract, spike this compound to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Take a blank biological matrix sample and spike it with this compound at the same concentration as in Set A before starting the sample preparation procedure.
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using your established LC-MS/MS method.
3. Data Calculation:
-
Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (%RE):
-
%RE = [(Peak Area of this compound in Set C) / (Peak Area of this compound in Set B)] * 100
-
-
Process Efficiency (%PE):
-
%PE = [(Peak Area of this compound in Set C) / (Peak Area of this compound in Set A)] * 100
-
Illustrative Quantitative Data
The following table provides an example of how to present the data from the matrix effect experiment. Note: These are illustrative values for this compound analysis in human plasma and are not derived from a specific publication.
| Analyte | Concentration (ng/mL) | Mean Peak Area (Set A - Neat) | Mean Peak Area (Set B - Post-Spike) | Mean Peak Area (Set C - Pre-Spike) | Matrix Factor (MF) | Recovery (%RE) | Process Efficiency (%PE) |
| This compound | 10 | 55,000 | 38,500 | 33,500 | 0.70 | 87.0% | 60.9% |
| This compound | 100 | 545,000 | 392,400 | 345,312 | 0.72 | 88.0% | 63.4% |
| This compound | 1000 | 5,550,000 | 4,051,500 | 3,605,835 | 0.73 | 89.0% | 65.0% |
Interpretation of Illustrative Data: The Matrix Factor of approximately 0.7 indicates about 30% ion suppression for this compound in this hypothetical human plasma matrix. The recovery is consistently high, suggesting the extraction procedure is efficient.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Logical workflow for troubleshooting matrix effects in this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
Technical Support Center: Improving the Reproducibility of Marrubiin Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of Marrubiin bioassays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: High Variability in Anti-Inflammatory Assays (e.g., Carrageenan-Induced Paw Edema)
-
Question: My carrageenan-induced paw edema assay shows high variability between animals in the same group. What are the potential causes and solutions?
-
Answer: High variability in this assay can obscure the true effect of this compound. Here are common causes and troubleshooting steps:
Potential Cause Troubleshooting Steps Inconsistent Carrageenan Injection Ensure the injection volume, depth, and location on the sub-plantar surface of the paw are consistent for all animals. Use a trained and experienced technician for injections. Animal Stress Acclimatize animals to the experimental environment for at least a week before the study. Handle animals gently and consistently to minimize stress, which can affect the inflammatory response.[1] Inaccurate Paw Volume Measurement Use a plethysmometer for accurate and consistent measurements. Ensure the immersion depth of the paw is the same for every measurement. Take baseline measurements before drug administration. Incorrect Timing of Drug Administration Administer this compound at a consistent time point before carrageenan injection, typically 30-60 minutes prior. The optimal time can depend on the vehicle and route of administration.
Issue 2: Inconsistent Results in Analgesic Assays (e.g., Acetic Acid-Induced Writhing Test)
-
Question: I am observing a large discrepancy in the number of writhes in my control group for the acetic acid-induced writhing test. Why is this happening and how can I improve consistency?
-
Answer: The writhing test is sensitive to various factors that can lead to inconsistent results.[1] Here’s how to address them:
Potential Cause Troubleshooting Steps Subjective Counting of Writhes Clearly define what constitutes a "writhe" (e.g., contraction of the abdominal muscles accompanied by stretching of the hind limbs).[2][3] Have the same person, blinded to the treatment groups, count the writhes to ensure consistency. Consider using automated writhing detection devices if available.[4] Variable Acetic Acid Concentration Prepare a fresh solution of acetic acid for each experiment to ensure consistent potency.[2] Animal-Related Factors Use animals of the same sex, age, and weight range.[5] House animals under controlled conditions (temperature, light-dark cycle) and allow for an acclimatization period.[1] Time of Day Perform the experiments at the same time of day to minimize the influence of circadian rhythms on pain perception.[1]
Issue 3: Suspected Interference in In Vitro Assays (e.g., Acetylcholinesterase Inhibition Assay)
-
Question: My in vitro acetylcholinesterase (AChE) inhibition assay with this compound is giving unexpected or false-positive results. How can I troubleshoot this?
-
Answer: Natural compounds like this compound can sometimes interfere with in vitro assays. Here are steps to identify and mitigate interference:
Potential Cause Troubleshooting Steps Direct Reaction with Assay Reagents Run a control experiment with this compound and the assay reagents (e.g., DTNB in the Ellman's method) in the absence of the enzyme. A color change indicates a direct reaction and a false positive. This compound Solubility Issues This compound is soluble in ethanol (B145695) and chloroform. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before diluting in the assay buffer. Precipitation can interfere with absorbance readings. Include a vehicle control to assess any effects of the solvent itself. Assay Buffer pH Verify that the pH of your assay buffer is optimal for both the enzyme activity and the stability of this compound.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound's anti-inflammatory effects?
This compound has been reported to exert its anti-inflammatory effects through the suppression of the NF-κB signaling pathway.[6][7] It may also inhibit the production of prostaglandins (B1171923) and modulate the activity of enzymes like cyclooxygenase (COX) and lipoxygenase.[8][9]
2. How should I prepare this compound for in vivo and in vitro studies?
For in vivo studies, this compound can be dissolved in a suitable vehicle such as a mixture of saline and a small amount of a non-toxic solvent like Tween 80 or DMSO. For in vitro studies, a stock solution of this compound is typically prepared in DMSO and then diluted to the final concentration in the cell culture medium or assay buffer. It is crucial to include a vehicle control in all experiments.
3. What are typical effective doses of this compound in animal models?
Effective doses of this compound can vary depending on the animal model and the specific bioassay. For example, in a gastroprotective assay in mice, a dose of 25 mg/kg showed significant effects.[6] In an antioedematogenic assay, a dose of 100 mg/kg significantly inhibited allergic edema in mice.[6] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
4. Is this compound stable in solution?
This compound is generally considered to have high stability.[10] However, it is always good practice to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: Reported In Vivo Efficacious Doses of this compound
| Bioassay | Animal Model | Dose | Effect | Reference |
| Gastroprotective | Mice | 25 mg/kg | Significant reduction in ulcers | [6] |
| Antioedematogenic | Mice | 100 mg/kg | 67.6 ± 4% maximal inhibition of allergic edema | [6] |
| Analgesic (Writhing Test) | Mice | 2.2 µmol/kg (ID50) | Inhibition of acetic acid-induced writhing | [11] |
| Analgesic (Formalin Test) | Mice | 6.3 µmol/kg (ID50, 2nd phase) | Inhibition of formalin-induced pain | [11] |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Mice
This protocol is used to assess the in vivo anti-inflammatory activity of this compound.
-
Animals: Male or female mice (e.g., Swiss albino), weighing 20-25g.
-
Reagents:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (vehicle control, positive control, and this compound treatment groups).
-
Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.
-
Administer this compound, vehicle, or positive control (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
2. Acetic Acid-Induced Writhing Test in Mice
This protocol evaluates the peripheral analgesic activity of this compound.
-
Animals: Male or female mice, weighing 20-25g.
-
Reagents:
-
This compound
-
Acetic acid (0.6% or 0.7% v/v in distilled water)
-
Vehicle (e.g., 0.9% saline)
-
Positive control (e.g., Aspirin or Diclofenac)
-
-
Procedure:
-
Acclimatize animals as previously described.
-
Divide animals into experimental groups.
-
Administer this compound, vehicle, or positive control 30 minutes before the acetic acid injection.[12]
-
Inject 10 ml/kg body weight of the acetic acid solution intraperitoneally.[12]
-
Immediately after the injection, place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes for a period of 15 minutes.[12][13] A writhe is characterized by abdominal constriction and stretching of the hind limbs.[2][3]
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
-
3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This in vitro assay determines the potential of this compound to inhibit the enzyme acetylcholinesterase.
-
Reagents:
-
This compound stock solution (in DMSO)
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Positive control (e.g., Donepezil)
-
-
Procedure (96-well plate format):
-
Add phosphate buffer to each well.
-
Add the this compound solution (at various concentrations), vehicle (DMSO), or positive control to the respective wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Add the DTNB solution to all wells.
-
Incubate the plate at room temperature for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each well and determine the percentage of AChE inhibition by this compound.
-
Visualizations
Caption: General workflow for in vivo and in vitro bioassays of this compound.
Caption: Troubleshooting logic for common issues in this compound bioassays.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A device for automatic measurement of writhing and its application to the assessment of analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalsciencebooks.info [globalsciencebooks.info]
- 11. ijbpsa.com [ijbpsa.com]
- 12. 2.9.1. Acetic acid induced writhing test [bio-protocol.org]
- 13. saspublishers.com [saspublishers.com]
How to confirm the identity of Marrubiin in a complex extract
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and confirmation of Marrubiin in complex extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for confirming the identity of this compound in a complex plant extract?
A1: The most common and reliable methods for identifying this compound are chromatographic techniques. High-Performance Thin-Layer Chromatography (HPTLC) is frequently used for both identification and quantification due to its precision, speed, and cost-effectiveness.[1][2][3] High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is another powerful technique for separation and identification.[4][5] For unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.[6][7][8]
Q2: Why is the use of a reference standard crucial for identifying this compound?
A2: A certified reference standard of this compound is essential for accurate identification.[9][10] In chromatographic techniques like HPTLC and HPLC, the retention time (for HPLC) or Retention factor (Rf) (for HPTLC) of the analyte in the sample extract is compared directly with that of the reference standard under identical conditions.[3] This co-chromatography is a primary method of identification. For spectroscopic methods, the spectrum of the compound isolated from the extract must match the spectrum of the reference standard.
Q3: What are the key identification parameters to consider in chromatographic analysis?
A3: In HPTLC, the primary identification parameter is the Retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[1][3] In HPLC, the key parameter is the retention time (Rt), which is the time it takes for the analyte to pass through the column. For confirmation, it is also recommended to overlay the UV-Vis spectra of the sample peak with the standard peak to ensure they are identical.[3]
Q4: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for this compound identification?
A4: GC-MS is generally not a suitable method for the direct identification of this compound in plant extracts.[11][12][13] this compound is a diterpenoid lactone that may not be volatile enough or could degrade under the high temperatures used in GC analysis. Studies have shown that this compound may not be detected using typical GC-MS techniques.[11][12][13]
Q5: Which spectroscopic methods can provide absolute confirmation of this compound's structure?
A5: For absolute structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[6][8] Techniques such as 1H-NMR and 13C-NMR provide detailed information about the chemical structure of the molecule, which can be compared with literature data or a reference standard to confirm the identity of this compound unequivocally.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No peak/spot corresponding to this compound is observed. | Inappropriate extraction solvent or method. | This compound is typically extracted with methanol (B129727) or ethanol.[2][7] Ensure your extraction method is suitable for diterpenoids. |
| Low concentration of this compound in the extract. | Concentrate the extract or use a more sensitive analytical technique. The amount of this compound can vary significantly based on the plant part and origin.[14][15] | |
| The Rf value of the sample spot does not match the this compound standard in HPTLC. | The mobile phase composition is incorrect or has changed. | Prepare fresh mobile phase and ensure the developing chamber is properly saturated.[3][16] |
| The stationary phase (HPTLC plate) is inactive or of a different type. | Use high-quality silica (B1680970) gel 60 F254 plates and handle them carefully to avoid deactivation.[1][3] | |
| Multiple peaks are observed around the expected retention time of this compound in HPLC. | Co-elution of interfering compounds from the complex matrix. | Optimize the mobile phase gradient and column temperature to improve peak resolution. |
| Isomers or related compounds are present. | Utilize a mass spectrometer (LC-MS) to differentiate compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.[4][5] | |
| Ambiguous Mass Spectrometry (MS) data. | Poor ionization of the molecule. | Optimize the MS source parameters (e.g., electrospray voltage, gas flow). |
| The presence of adducts (e.g., [M+Na]+, [M+K]+). | Identify common adducts and confirm the molecular weight of the parent ion [M+H]+ or [M-H]-. |
Experimental Protocols
High-Performance Thin-Layer Chromatography (HPTLC) for this compound Identification
This protocol is a synthesis of methodologies reported in the literature.[1][3][16]
1. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.[16] Further dilute to a working concentration (e.g., 10-100 ng/µL).
-
Sample Solution: Dissolve the dried plant extract in methanol (e.g., 10 mg/mL), vortex, and filter through a 0.45 µm syringe filter.
2. HPTLC Plate and Application:
-
Stationary Phase: Use HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm).[16]
-
Application: Apply the standard and sample solutions as bands (e.g., 6-8 mm wide) using an automated applicator.
3. Chromatography:
-
Mobile Phase: A common mobile phase is a mixture of toluene, ethyl acetate, and acetic acid in a ratio of 5:4:1 (v/v/v).[3][16] Another reported mobile phase is benzene:acetone (17:3 or 9.5:0.5).[1][11]
-
Development: Develop the plate in a saturated twin-trough chamber up to a distance of approximately 80 mm.
-
Drying: Dry the plate in a stream of warm air.
4. Detection and Identification:
-
UV Detection: Visualize the spots under UV light at 254 nm.
-
Derivatization (Optional but Recommended): Spray the plate with an anisaldehyde-sulfuric acid reagent and heat at 100-110°C for 5-10 minutes for visualization.[1][10]
-
Identification: Compare the Rf value and color of the spot in the sample chromatogram with that of the this compound standard. The Rf for this compound is typically around 0.47 ± 0.05 with the toluene-based mobile phase[3] and 0.82 with a benzene-acetone mobile phase.[1]
Quantitative Data Summary
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₄ | [9] |
| Molecular Weight | 332.43 g/mol | |
| CAS Number | 465-92-9 | [9] |
HPTLC Method Parameters for this compound Analysis
| Mobile Phase (v/v/v) | Stationary Phase | Reported Rf Value | Reference |
| Toluene: Ethyl Acetate: Acetic Acid (5:4:1) | Silica Gel 60 F254 | ~0.47 | [3][16] |
| Benzene: Acetone (17:3) | Silica Gel 60 F254 | ~0.82 | [1] |
| Benzene: Acetone (9.5:0.5) | Silica Gel 60 F254 | ~0.60 | [11] |
Visual Guides
General Workflow for this compound Identification
Caption: General workflow for identifying this compound in an extract.
HPTLC Experimental Workflow
Caption: Step-by-step workflow for HPTLC analysis of this compound.
References
- 1. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique [apb.tbzmed.ac.ir]
- 3. journaljamps.com [journaljamps.com]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. UPLC‐ESI‐QTOF‐MS/MS Profiling, Antioxidant, and Cytotoxicity Potentials of Marrubium vulgare L. Extracts: Experimental Analysis and Computational Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Marrubium vulgare L. Leave Extract: Phytochemical Composition, Antioxidant and Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. extrasynthese.com [extrasynthese.com]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of this compound in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase Inhibitory Activity, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of this compound in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase In… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. csub.edu [csub.edu]
- 16. tandfonline.com [tandfonline.com]
Dealing with batch-to-batch variation of Marrubiin extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marrubiin extracts. The information is designed to address common challenges, particularly batch-to-batch variation, and to provide standardized protocols for experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a compound of interest?
A1: this compound is a bioactive furanic labdane (B1241275) diterpene found in species of the Lamiaceae family, most notably Marrubium vulgare (white horehound).[1][2] It is considered a chemotaxonomic marker for the Marrubium genus.[3] this compound is of significant interest due to its wide range of pharmacological properties, including anti-inflammatory, analgesic, antidiabetic, and gastroprotective effects.[2][4]
Q2: What are the primary causes of batch-to-batch variation in this compound extracts?
A2: Batch-to-batch variation in this compound extracts can be attributed to several factors:
-
Raw Material Variability: The concentration of this compound in the plant material can differ significantly based on geographical origin, climate, cultivation methods, harvest time, and post-harvest processing and storage conditions.[3]
-
Extraction and Processing Methods: The choice of extraction technique (e.g., maceration, Soxhlet, microwave-assisted extraction, supercritical CO2 extraction), solvent type and concentration, temperature, and extraction duration all have a substantial impact on the final composition of the extract.[3]
-
Manufacturing and Analytical Processes: Minor deviations in experimental protocols, equipment calibration, and even different operators can introduce variability during the manufacturing and quality control analysis of the extracts.
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are two common and effective methods for the quantification of this compound in extracts.[5][6][7] These techniques allow for the separation and quantification of this compound by comparing the sample to a known standard.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
Problem 1: Low Yield of this compound in the Extract
-
Possible Cause 1: Suboptimal Extraction Method.
-
Solution: The choice of extraction method significantly impacts the yield of this compound. Conventional methods like Soxhlet extraction may result in lower yields compared to more advanced techniques. Consider optimizing your extraction parameters or switching to a more efficient method such as Microwave-Assisted Extraction (MAE) or Supercritical CO2 extraction, which have been shown to produce higher concentrations of this compound.[8][9][10]
-
-
Possible Cause 2: Inappropriate Solvent Selection.
-
Solution: The polarity of the solvent used for extraction is crucial. This compound is a diterpene and its solubility will vary with different solvents. Ethanol (B145695) and methanol (B129727) are commonly used. For MAE, a 1:1 ethanol:water mixture has been used effectively.[9][10] For supercritical CO2 extraction, the use of a co-solvent like ethanol can enhance the extraction of more polar compounds.
-
-
Possible Cause 3: Poor Quality of Raw Material.
-
Solution: The concentration of this compound in Marrubium vulgare can vary. Ensure that the plant material was harvested at the optimal time and has been properly dried and stored. It is advisable to source plant material from a reputable supplier with consistent quality control.
-
Problem 2: Inconsistent Bioactivity Between Different Extract Batches
-
Possible Cause 1: Variation in this compound Concentration.
-
Solution: The most likely cause of inconsistent bioactivity is a difference in the concentration of the active compound, this compound. It is essential to quantify the this compound content in each batch using a validated analytical method like HPTLC or HPLC.[5][6][7] This will allow you to normalize the dose of the extract based on the this compound concentration, ensuring consistent biological effects.
-
-
Possible Cause 2: Presence of Interfering Compounds.
-
Solution: The crude extract contains a complex mixture of compounds, some of which may have synergistic or antagonistic effects. If consistent bioactivity is critical, consider further purification of the extract to isolate this compound or a this compound-rich fraction.
-
-
Possible Cause 3: Degradation of this compound.
-
Solution: this compound may degrade under certain conditions. Ensure that extracts are stored properly, protected from light and heat, to maintain their stability and biological activity.
-
Data Presentation
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Solvent | Key Parameters | This compound Yield in Extract (% w/w) | Reference |
| Soxhlet (Conventional) | Ethanol:Water (1:1) | 80°C | 0.69 ± 0.08 | [9][10] |
| Microwave-Assisted Extraction (MAE) | Ethanol:Water (1:1) | 539 W power, 373 s irradiation time, 32 mL/g solvent to drug ratio | 1.35 ± 0.04 | [9][10] |
| Supercritical CO2 Extraction | Supercritical CO2 | 200 bar pressure, 60°C temperature | up to 71.96 | [8][11][12] |
| Supercritical CO2 Extraction | Supercritical CO2 | 300 bar pressure, 60°C temperature | up to 75.14 (after 1h of extraction) | [8][11][12] |
Experimental Protocols
Protocol 1: Quantification of this compound using HPTLC
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.
-
Preparation of Standard Solution:
-
Preparation of Sample Solution:
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[7]
-
Mobile Phase: A mixture of toluene, ethyl acetate, and acetic acid (5:4:1, v/v/v) has been shown to be effective.[13] Another reported mobile phase is benzene-acetone (17:3).[7] The chamber should be saturated with the mobile phase vapor for at least 20 minutes before developing the plate.[14]
-
Application: Apply known volumes of the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.[13]
-
-
Development and Detection:
-
Develop the plate in the saturated chamber until the mobile phase reaches the desired height.
-
Dry the plate thoroughly.
-
For visualization, the plate can be sprayed with anisaldehyde-sulfuric acid reagent and heated.[7][14]
-
Densitometric scanning of the plate is performed at a suitable wavelength (e.g., 254 nm before derivatization or 510 nm after derivatization) to quantify the this compound in the samples by comparing the peak areas with the calibration curve generated from the standards.[13][14]
-
Protocol 2: Supercritical CO2 Extraction of this compound
This protocol provides a general workflow for supercritical CO2 extraction. Specific parameters will need to be optimized for your equipment and desired extract characteristics.
-
Preparation of Raw Material:
-
Dry the aerial parts of Marrubium vulgare and grind them to a uniform particle size to increase the surface area for extraction.
-
-
Setting up the Supercritical CO2 Extraction System:
-
Extraction Process:
-
Pressurize and heat the CO2 to bring it to a supercritical state (above 31.1°C and 73.9 bar).[15]
-
Introduce the supercritical CO2 into the extraction vessel. The supercritical fluid will act as a solvent, dissolving the this compound from the plant matrix.[15]
-
Optimal conditions for high this compound yield have been reported at pressures of 200-300 bar and a temperature of 60°C.[8][11][12]
-
-
Separation and Collection:
-
Pass the this compound-rich supercritical CO2 from the extraction vessel to a separator.[15]
-
In the separator, reduce the pressure, causing the CO2 to return to its gaseous state and lose its solvent properties.[15]
-
The this compound extract will precipitate and can be collected from the separator.[15]
-
The CO2 gas can be recycled for subsequent extractions.[15]
-
Mandatory Visualizations
References
- 1. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marrubium vulgare L. methanolic extract inhibits inflammatory response and prevents cardiomyocyte fibrosis in isoproterenol-induced acute myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marrubium vulgare L.: A Phytochemical and Pharmacological Overview [mdpi.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. HPLC-Analysis, Biological Activities and Characterization of Action Mode of Saudi Marrubium vulgare against Foodborne Diseases Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatographic Fingerprint Analysis of this compound in Marrubium vulgare L. via HPTLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supercritical CO 2 extraction of Marrubium vulgare : intensification of this compound - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10253A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Supercritical CO2 extraction of Marrubium vulgare: intensification of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
Optimizing Cell Viability in Marrubiin Cytotoxicity Assays: A Technical Support Center
Welcome to the technical support center for optimizing cell viability in Marrubiin cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining reliable and reproducible results. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and data summaries to support your research with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
This compound is a bioactive furan (B31954) labdane (B1241275) diterpenoid, a major active compound found in plants of the Marrubium genus, such as Marrubium vulgare (white horehound). Its cytotoxic effects are largely attributed to the induction of apoptosis (programmed cell death). Studies on ethanolic extracts of Marrubium vulgare, rich in this compound, have shown that it can arrest the cell cycle in the S+G2/M phase.[1][2] This is associated with the activation of the p38 MAP kinase pathway and the upregulation of antiproliferative genes like p53, p21, and p27.[1][2] Furthermore, it triggers the mitochondrial apoptotic pathway, leading to mitochondrial depolarization, activation of initiator caspase-9 and effector caspase-3, and ultimately, DNA fragmentation.[1][2][3]
Q2: What are the typical IC50 values for this compound or its extracts in cancer cell lines?
The half-maximal inhibitory concentration (IC50) values for this compound and Marrubium vulgare extracts can vary significantly depending on the cell line, the specific extract used, and the duration of the assay. The provided table summarizes IC50 values reported in various studies.
Data Presentation
Table 1: IC50 Values of this compound and Marrubium vulgare Extracts in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound/Extract | IC50 Value | Exposure Time |
| U87 | Glioblastoma | Methanol Extract | 270.3 µM | Not Specified |
| LN229 | Glioblastoma | Methanol Extract | 343.9 µM | Not Specified |
| T98G | Glioblastoma | Methanol Extract | 336.6 µM | Not Specified |
| HeLa | Cervical Cancer | Essential Oil | 0.258 µg/mL | Not Specified |
| B16 | Melanoma | Ethanolic Extract | Dose-dependent reduction in viability | 24 h |
| U251 | Glioma | Ethanolic Extract | Dose-dependent reduction in viability | 24 h |
| K562 | Leukemia | Ladanein (from M. vulgare) | 20-40 µM | Not Specified |
| K562R | Leukemia (Imatinib-resistant) | Ladanein (from M. vulgare) | 20-40 µM | Not Specified |
| 697 | Leukemia | Ladanein (from M. vulgare) | 20-40 µM | Not Specified |
Note: IC50 values can be influenced by experimental conditions and should be determined empirically for each specific assay system.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound cytotoxicity experiments.
Issue 1: High variability between replicate wells.
-
Q: My absorbance/fluorescence readings show high standard deviations between replicate wells. What could be the cause?
-
A: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask or tube before aspirating cells for each row or column. Variations in cell density at the start of the experiment are a common cause of variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to variable results. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate solutes and affect cell health. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.
-
Incomplete Reagent Mixing: After adding assay reagents (e.g., MTT, LDH substrate), ensure they are mixed thoroughly but gently with the well contents. An orbital shaker can be useful for this purpose.
-
-
Issue 2: No significant cytotoxic effect observed.
-
Q: I've treated my cells with this compound, but I'm not seeing the expected decrease in cell viability. What should I check?
-
A: A lack of cytotoxic effect can be due to several reasons:
-
Suboptimal Concentration Range: The concentrations of this compound used may be too low to induce a cytotoxic response in your specific cell line. It is recommended to perform a dose-response experiment with a broad range of concentrations to determine the optimal range.
-
Compound Stability and Purity: Verify the purity of your this compound sample. If dissolved in a solvent like DMSO, ensure the stock solution has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles.
-
Short Treatment Duration: The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider extending the treatment time to 48 or 72 hours.
-
Cell Health and Confluency: Ensure you are using healthy, log-phase cells. Cells that are over-confluent or have been passaged too many times may show altered sensitivity to cytotoxic compounds.
-
-
Issue 3: High background signal in control wells.
-
Q: My untreated control wells are showing high levels of cell death or a high background signal in my assay. Why is this happening?
-
A: A high background signal can compromise the validity of your results. Potential causes include:
-
Suboptimal Culture Conditions: Over-confluency, nutrient depletion, or pH changes in the media of control wells can lead to spontaneous cell death. Ensure your initial seeding density is appropriate for the duration of the experiment.
-
Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can interfere with many cytotoxicity assays. Regularly check your cultures for any signs of contamination.[4]
-
Media Components: Phenol (B47542) red in culture media can interfere with the absorbance readings of some colorimetric assays like the MTT assay. Consider using phenol red-free media during the assay incubation step.[4] Serum components can also sometimes contribute to background signals.[4]
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture media is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%.
-
-
Experimental Protocols & Visualizations
General Experimental Workflow for a Cytotoxicity Assay
The following diagram outlines the typical workflow for assessing the cytotoxicity of this compound.
References
- 1. Marrubium vulgare ethanolic extract induces proliferation block, apoptosis, and cytoprotective autophagy in cancer cells in vitro | Cellular and Molecular Biology [cellmolbiol.org]
- 2. Marrubium vulgare ethanolic extract induces proliferation block, apoptosis, and cytoprotective autophagy in cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbpsa.com [ijbpsa.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting unexpected results in Marrubiin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Marrubiin.
I. Extraction and Purification
This section addresses issues that may arise during the isolation of this compound from plant sources.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is significantly lower than expected. What are the potential causes?
A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. Key areas to investigate include:
-
Plant Material: The concentration of this compound in Marrubium vulgare can be influenced by environmental factors such as soil salinity.[1][2] High soil salinity has been shown to decrease this compound content. The harvesting season and post-harvest processing also play a crucial role.
-
Extraction Method: Conventional methods like Soxhlet extraction may result in lower yields compared to modern techniques such as microwave-assisted extraction (MAE) or supercritical CO2 extraction.[3][4][5] For instance, MAE has been shown to nearly double the this compound concentration compared to the traditional Soxhlet method.[3][4][5]
-
Extraction Parameters: Inadequate optimization of extraction parameters is a common cause of low yield. For MAE, factors like microwave power, irradiation time, and solvent-to-drug ratio are critical.[3][4][5] For supercritical CO2 extraction, pressure and temperature significantly impact yield and selectivity for this compound.
-
Conversion of Prethis compound (B1194150): this compound can be formed from its precursor, prethis compound, during the extraction process, particularly when heat is applied.[6] Inadequate conversion can lead to lower than expected this compound yields. Heating extracts to around 30°C for an extended period can enhance the conversion of prethis compound to this compound.[6]
-
Solvent Choice: The type of solvent used for extraction can affect the yield. Acetone and ethanol (B145695) are commonly used solvents.[6]
Q2: I am observing unexpected degradation of my this compound sample. What are the stability considerations?
A2: this compound is generally considered to be a stable compound with a low turnover rate.[7][8] However, its stability can be influenced by storage conditions. Storage of both leaf tissue and extracts at -80°C has been shown to affect this compound concentration over time, with a decrease observed over four weeks.[6] This decrease was associated with an increase in a compound with a retention time corresponding to prethis compound.[6] For analytical purposes, standard solutions of this compound in methanol (B129727) have been found to be stable for at least 24 hours at room temperature and under refrigeration.
Troubleshooting Guide: Low Extraction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low this compound yield from Soxhlet extraction. | Inefficient extraction method. | Consider alternative extraction methods like Microwave-Assisted Extraction (MAE) or Supercritical CO2 Extraction for potentially higher yields.[3][4][5] |
| Variable yields between batches of plant material. | Different growing conditions (e.g., soil salinity) or harvesting times. | Source plant material from a consistent and controlled environment if possible. Analyze a small sample of new batches to quantify this compound content before large-scale extraction.[1][2] |
| Low yield despite using MAE. | Suboptimal extraction parameters. | Optimize microwave power, irradiation time, and solvent-to-drug ratio. A study found optimal conditions to be a microwave power of 539 W, irradiation time of 373 s, and a solvent to drug ratio of 32 mL/g.[3][4][5] |
| Presence of a significant peak corresponding to prethis compound in the crude extract. | Incomplete conversion of prethis compound to this compound. | Gently heat the extract (e.g., 30°C for 3 days) to promote the conversion of prethis compound to this compound.[6] |
Experimental Protocol: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on a method shown to significantly improve this compound yield compared to conventional techniques.[3][4][5]
Materials:
-
Dried, powdered Marrubium vulgare plant material (60-80 mesh)
-
Ethanol:water (1:1, v/v) solvent
-
Microwave synthesis reactor
-
Round bottom flask
-
Condenser
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Place 5 g of the powdered plant material into a round bottom flask.
-
Add the ethanol:water solvent at an optimized ratio (e.g., 32 mL/g of plant material).[3][4][5]
-
Connect the flask to the microwave reactor and a condenser.
-
Apply microwave power (e.g., 539 W) for a specified irradiation time (e.g., 373 s).[3][4][5]
-
After extraction, allow the mixture to cool.
-
Centrifuge the extract at 2000 rpm for 5 minutes to pellet the solid material.
-
Filter the supernatant.
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator at 60°C.
-
Store the dried extract in a desiccator until further analysis.
Logical Workflow for Troubleshooting Low Extraction Yield
Caption: Troubleshooting workflow for low this compound extraction yield.
II. Analytical Quantification (HPLC/HPTLC)
This section provides guidance on resolving common issues encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Frequently Asked Questions (FAQs)
Q3: I am observing peak tailing in my this compound HPLC chromatogram. What could be the cause?
A3: Peak tailing in HPLC can be caused by several factors. For this compound analysis, consider the following:
-
Secondary Interactions: this compound, a polar compound, can have secondary interactions with active silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Column Void or Blockage: A void at the column inlet or a partially blocked frit can disrupt the sample flow path and cause peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and its interaction with the stationary phase.
Q4: My HPTLC analysis of this compound shows inconsistent Rf values. What should I check?
A4: Inconsistent Rf values in HPTLC are often due to variations in the experimental conditions. Key factors to control are:
-
Chamber Saturation: Ensure the developing chamber is fully saturated with the mobile phase vapor before placing the plate inside.
-
Mobile Phase Composition: Prepare the mobile phase accurately and consistently for each run.
-
Temperature and Humidity: Maintain a stable temperature and humidity in the laboratory, as these can affect the separation.
-
Plate Quality: Use high-quality HPTLC plates from a reliable supplier.
Q5: How can I differentiate this compound from its related compounds like marrubenol (B1251324) and marrubiinic acid in my chromatogram?
A5: this compound, marrubenol, and marrubiinic acid are structurally related and may have similar retention times. To differentiate them:
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer will allow you to distinguish the compounds based on their different mass-to-charge ratios.
-
Chromatographic Conditions: Optimize your chromatographic method (e.g., gradient elution, mobile phase composition) to achieve baseline separation of the compounds.
Troubleshooting Guide: Chromatographic Issues
| Symptom | Possible Cause | Suggested Solution |
| Peak tailing in HPLC. | Secondary silanol interactions. | Use a column with end-capping or a different stationary phase. Adjust mobile phase pH. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Column void/blockage. | Reverse-flush the column (if permissible by the manufacturer). Replace the column if the problem persists. | |
| Inconsistent Rf values in HPTLC. | Incomplete chamber saturation. | Ensure the chamber is saturated with the mobile phase for at least 30 minutes before developing the plate. |
| Variable mobile phase composition. | Prepare fresh mobile phase for each run and ensure accurate measurement of components. | |
| Co-elution of this compound with other compounds. | Insufficient chromatographic resolution. | Optimize the mobile phase composition and gradient profile. Consider a column with a different selectivity. |
| Presence of structurally similar compounds. | Use reference standards and/or LC-MS to confirm the identity of the peaks. | |
| Unexpected peaks in the chromatogram. | Presence of prethis compound. | This is a common precursor that can be present in extracts. Its identity can be confirmed by heating the sample to see if the peak decreases while the this compound peak increases.[6] |
| Matrix effects from the plant extract. | Employ sample clean-up procedures like solid-phase extraction (SPE) to remove interfering compounds. Use a matrix-matched calibration curve for quantification. |
Experimental Protocol: HPTLC Quantification of this compound
This protocol provides a validated method for the quantification of this compound in plant extracts.[3]
Materials:
-
HPTLC plates (silica gel 60 F254)
-
This compound standard solution (e.g., 10 µg/mL in methanol)
-
Sample extract solution (e.g., 1 mg/mL in methanol)
-
Mobile phase: Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:1 v/v/v)
-
HPTLC applicator
-
Developing chamber
-
Densitometer/TLC scanner
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber. Allow the chamber to saturate for at least 30 minutes.
-
Apply known volumes of the this compound standard solution and the sample extract solution as bands onto the HPTLC plate using the applicator.
-
Place the plate in the saturated developing chamber and allow the mobile phase to ascend to a predetermined distance.
-
Remove the plate from the chamber and dry it in a stream of warm air.
-
Scan the dried plate using a densitometer at a suitable wavelength (e.g., 254 nm) to quantify the this compound in the samples by comparing the peak areas with those of the standards.
Logical Flow for Troubleshooting Chromatographic Issues
Caption: Troubleshooting guide for common chromatographic issues in this compound analysis.
III. Biological Activity Assays
This section focuses on troubleshooting unexpected outcomes in biological assays investigating the activity of this compound, with a focus on its anti-inflammatory properties.
Frequently Asked Questions (FAQs)
Q6: The anti-inflammatory activity of my this compound sample is lower than reported in the literature. What could be the reason?
A6: Lower than expected bioactivity can be due to a variety of factors:
-
Sample Purity: The presence of impurities in your this compound sample can interfere with the assay and reduce its apparent activity. Ensure your sample is of high purity.
-
Sample Stability: this compound, while generally stable, can degrade under certain conditions. Ensure proper storage and handling of your stock solutions.
-
Assay Conditions: The specific conditions of your bioassay, such as cell line, passage number, stimulus concentration, and incubation time, can all influence the outcome.
-
Mechanism of Action: this compound is known to suppress the NF-κB signaling pathway.[1] If your assay does not measure an NF-κB-dependent endpoint, you may not observe significant activity.
-
Dose-Response: this compound's effects are often dose-dependent.[10] Ensure you are testing a wide enough range of concentrations to observe a response.
Q7: I am setting up an NF-κB reporter assay to test this compound. What are the critical parameters to consider?
A7: For a successful NF-κB luciferase reporter assay, pay close attention to the following:
-
Cell Line: Use a cell line that is responsive to the stimulus you are using to activate the NF-κB pathway.
-
Stimulus: The choice and concentration of the NF-κB activator (e.g., TNF-α, LPS) are critical. Titrate the stimulus to determine the optimal concentration that gives a robust but not maximal response.
-
Incubation Times: Optimize the incubation times for both the stimulus and this compound treatment.
-
Controls: Include appropriate positive (stimulus alone) and negative (vehicle control) controls in your experiment.
-
Luciferase Assay Reagent: Use a high-quality luciferase assay reagent and follow the manufacturer's instructions carefully.
Troubleshooting Guide: Low Bioactivity
| Symptom | Possible Cause | Suggested Solution |
| Low or no anti-inflammatory activity observed. | Impure this compound sample. | Re-purify the sample and confirm its purity by HPLC or other analytical techniques. |
| Inappropriate assay endpoint. | Use an assay that measures an NF-κB-dependent outcome, such as a luciferase reporter assay or measurement of downstream pro-inflammatory cytokines.[1] | |
| Suboptimal assay conditions. | Optimize stimulus concentration, incubation times, and cell density. | |
| High variability between replicate wells. | Inconsistent cell seeding or reagent addition. | Ensure accurate and consistent pipetting. Mix cell suspensions thoroughly before seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity. | |
| Cytotoxicity observed at higher concentrations. | This compound may exhibit cytotoxicity at high concentrations. | Perform a cell viability assay (e.g., MTT, LDH) in parallel to determine the non-toxic concentration range of this compound for your cell line. |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on NF-κB activation.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
NF-κB activator (e.g., TNF-α)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
This compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
NF-κB Activation: Add the NF-κB activator (e.g., TNF-α) to the wells (except for the negative control wells) to a final concentration that induces a submaximal luciferase response.
-
Incubation: Incubate the plate for an optimized period (e.g., 6 hours).
-
Luciferase Assay: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage inhibition of NF-κB activity by this compound compared to the stimulus-only control.
Signaling Pathway Diagram: this compound and NF-κB
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. pjoes.com [pjoes.com]
- 2. How Salt Stress Represses the Biosynthesis of this compound and Disturbs the Antioxidant Activity of Marrubium Vulgare L [pjoes.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashs.confex.com [ashs.confex.com]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Marrubiin vs. Marrubiinic Acid: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marrubiin, a labdane (B1241275) diterpenoid, is the principal bioactive compound isolated from Marrubium vulgare (white horehound), a plant with a long history in traditional medicine. Its diverse pharmacological profile includes analgesic, anti-inflammatory, antidiabetic, and gastroprotective properties.[1][2] this compound can be readily converted to marrubiinic acid through the alkaline hydrolysis of its lactone ring.[2] While this compound is extensively studied, its derivative, marrubiinic acid, has also demonstrated significant biological effects, particularly in the realm of analgesia.
This guide provides an objective comparison of the bioactivity of this compound and its primary derivative, marrubiinic acid. It synthesizes available experimental data to highlight differences in potency and spectrum of action, offering a valuable resource for researchers in pharmacology and drug discovery.
Comparative Analysis of Bioactivity
The most definitive comparative data available pertains to the analgesic and antinociceptive properties of this compound and marrubiinic acid. For other bioactivities, such as anti-inflammatory and antioxidant effects, direct comparative studies with quantitative data are limited in the current literature.
Analgesic & Antinociceptive Activity
Experimental evidence strongly suggests that marrubiinic acid is a more potent analgesic agent than its precursor, this compound .[3][4] Studies utilizing the acetic acid-induced writhing test in mice, a model for visceral pain, have consistently reported the superior activity of marrubiinic acid.[3]
This compound itself is a potent antinociceptive compound, demonstrating greater efficacy than well-known non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and diclofenac (B195802) in certain models.[5] Its mechanism of action in pain models appears to be independent of the opioid system.[6] The structural modification from this compound to marrubiinic acid, specifically the opening of the lactone ring to form a free carboxylic acid, appears to enhance this analgesic activity.[3]
Table 1: Comparative Antinociceptive Activity in Murine Models
| Compound | Test Model | Route | ID₅₀ (µmol/kg) | Reference |
|---|---|---|---|---|
| This compound | Acetic Acid-Induced Writhing | i.p. | 2.2 | [6] |
| Formalin Test (Phase I) | i.p. | 6.6 | [6] | |
| Formalin Test (Phase II) | i.p. | 6.3 | [6] | |
| Capsaicin Test | i.p. | 28.8 | [6] | |
| Marrubiinic Acid | Acetic Acid-Induced Writhing | i.p. | Reported as more potent than this compound | [3][5] |
| Aspirin (for comparison) | Acetic Acid-Induced Writhing | i.p. | 123 | [6] |
| Diclofenac (for comparison) | Acetic Acid-Induced Writhing | i.p. | 31 |[6] |
ID₅₀ (Median Inhibitory Dose): The dose required to produce a 50% reduction in the nociceptive response. i.p.: Intraperitoneal administration.
Anti-inflammatory Activity
This compound has well-documented anti-inflammatory properties. It has been shown to inhibit carrageenan-induced peritoneal inflammation by preventing the infiltration of inflammatory cells and inhibiting the degranulation of mast cells.[5] A key mechanism underlying its anti-inflammatory effect is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a central regulator of the inflammatory response.[1] By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and mediators.
Antioxidant Activity
Studies on the antioxidant properties of M. vulgare extracts have shown that methanol (B129727) and acetone (B3395972) extracts possess significant free radical scavenging activity. However, isolated this compound demonstrated comparatively low antioxidant activity in these assays. This suggests that while the whole plant extract is a potent antioxidant, this compound itself is not the primary contributor to this effect, and other phenolic compounds in the extract may be responsible. There is currently a lack of available data on the specific antioxidant capacity of marrubiinic acid.
Key Experimental Protocols
Acetic Acid-Induced Writhing Test
This model is widely used to screen for peripheral analgesic activity.[7][8]
-
Objective: To assess visceral pain and the efficacy of analgesic compounds.
-
Animals: Male Swiss albino mice (typically 20-25 g).
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound (e.g., this compound, marrubiinic acid) or a standard drug (e.g., diclofenac) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route. The control group receives the vehicle.
-
After a set absorption period (e.g., 30 minutes), a solution of acetic acid (commonly 0.6-1% in saline, 10 mL/kg) is injected intraperitoneally to induce a pain response.[9][10]
-
Immediately following the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of "writhes" (a characteristic behavior involving abdominal constriction and stretching of the hind limbs) is counted for a defined period, typically 15-20 minutes.[9]
-
-
Endpoint: The total number of writhes is recorded. Analgesic activity is expressed as the percentage inhibition of writhing compared to the control group.
Formalin Test
This model is valuable as it encompasses two distinct phases of nociception: an initial neurogenic phase followed by a later inflammatory phase.
-
Objective: To differentiate between central/neurogenic and peripheral/inflammatory pain mechanisms.
-
Animals: Male mice or rats.
-
Procedure:
-
Animals are pre-treated with the test compound, standard drug, or vehicle.
-
After the absorption period, a dilute solution of formalin (typically 2.5% in saline, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.
-
The animal is immediately placed in an observation chamber.
-
The amount of time the animal spends licking or biting the injected paw is recorded. The observation is divided into two phases:
-
Phase I (Neurogenic Pain): 0-5 minutes post-injection. This phase is caused by the direct chemical stimulation of nociceptors.
-
Phase II (Inflammatory Pain): 15-30 minutes post-injection. This phase is driven by the release of inflammatory mediators in the paw tissue.
-
-
-
Endpoint: The total time (in seconds) spent licking/biting the paw is recorded for each phase. A reduction in this time indicates antinociceptive activity.
Visualizing Mechanisms and Workflows
This compound's Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects in part by inhibiting the canonical NF-κB signaling pathway. An inflammatory stimulus (like LPS or TNF-α) typically leads to the degradation of the inhibitor protein IκBα, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes in this cascade, preventing the activation of NF-κB.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
General Experimental Workflow for Bioactivity Screening
The process of comparing compounds like this compound and marrubiinic acid follows a structured workflow from preparation to data analysis.
Caption: Standard workflow for in vivo comparison of analgesic and anti-inflammatory compounds.
Conclusion
The current body of scientific evidence indicates that while both this compound and its derivative, marrubiinic acid, possess significant biological activities, marrubiinic acid appears to be the more potent analgesic . The conversion of this compound's lactone ring to a carboxylic acid enhances its ability to mitigate pain in preclinical models.
In contrast, this compound has a broader, more extensively documented range of activities, including notable anti-inflammatory effects mediated through the inhibition of the NF-κB pathway. A significant research gap exists regarding the anti-inflammatory, antioxidant, and other potential bioactivities of marrubiinic acid. Further head-to-head studies with robust quantitative endpoints are necessary to fully elucidate the therapeutic potential of marrubiinic acid compared to its parent compound. For drug development professionals, marrubiinic acid presents a promising scaffold for the development of novel, non-opioid analgesic agents.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 9. saspublishers.com [saspublishers.com]
- 10. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Marrubiin's Mechanism of Action: A Comparative Guide to Gene Silencing Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of the mechanism of action for Marrubiin, a natural compound with recognized anti-inflammatory and antioxidant properties. While this compound is proposed to exert its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, direct validation of this mechanism using gene silencing techniques has yet to be extensively reported. This guide compares the current understanding of this compound's mechanism with that of two other natural compounds, Parthenolide and Resveratrol, for which gene silencing has been instrumental in confirming their modes of action. By presenting the available data and outlining the necessary experimental frameworks, this document serves as a resource for researchers seeking to rigorously validate the therapeutic targets of this compound.
This compound and the NF-κB Signaling Pathway
This compound, a diterpenoid lactone isolated from plants of the Lamiaceae family, has demonstrated significant anti-inflammatory effects.[1] The proposed primary mechanism for this activity is the suppression of the NF-κB signaling pathway, a central regulator of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is thought to interfere with this cascade, thereby reducing inflammation.
Comparative Analysis with Validated Compounds
To illustrate the robust validation achievable through gene silencing, this guide compares this compound with Parthenolide and Resveratrol, two natural compounds with similar anti-inflammatory properties targeting the NF-κB pathway.
Parthenolide , a sesquiterpene lactone, has been shown to inhibit NF-κB activation. Crucially, studies have utilized small interfering RNA (siRNA) to silence the p65 subunit of NF-κB. This gene knockdown was shown to abolish the anti-inflammatory and anti-proliferative effects of Parthenolide, providing direct evidence of its mechanism.
Resveratrol , a polyphenol found in grapes and other plants, also exhibits anti-inflammatory effects by modulating the NF-κB pathway. Its mechanism is, however, more complex and involves the activation of Sirtuin 1 (SIRT1), a deacetylase that can inhibit NF-κB signaling. Gene silencing studies using siRNA to knock down SIRT1 have been pivotal in demonstrating that the anti-inflammatory effects of Resveratrol are dependent on this protein, thus confirming its upstream target.[2][3][4]
Quantitative Data Comparison
The following tables summarize the quantitative data on the effects of this compound and the comparative compounds on key markers of the NF-κB pathway. The data for Parthenolide and Resveratrol is derived from studies employing gene silencing techniques, highlighting the level of validation that is currently lacking for this compound.
| Compound | Target Pathway | Key Experimental Observation | Quantitative Effect | Supporting Gene Silencing Data |
| This compound | NF-κB | Inhibition of pro-inflammatory cytokine release. | Dose-dependent reduction in TNF-α and IL-6. | Not yet reported. |
| Parthenolide | NF-κB | Inhibition of TNF-α-induced cytokine expression. | Significant reduction in IL-8 secretion. | siRNA-mediated knockdown of p65 reverses the inhibitory effect of Parthenolide.[5] |
| Resveratrol | SIRT1/NF-κB | Inhibition of TNF-α-induced inflammatory gene expression. | Dose-dependent decrease in MMP-9, IL-6, and iNOS mRNA levels. | Knockdown of SIRT1 via siRNA diminishes the anti-inflammatory effects of Resveratrol.[2][3] |
| Compound | Assay | Endpoint Measured | Result |
| This compound | In vivo (Carrageenan-induced peritonitis) | Inflammatory cell infiltration | Dose-dependent decrease in peritoneal inflammatory cells.[6][7] |
| Parthenolide | In vitro (Colorectal cancer cells) | Cell Viability | Reduction in cell viability is correlated with basal p-IκBα levels.[8] |
| Resveratrol | In vitro (Fibroblasts) | NF-κB p65 acetylation | Resveratrol reduces p65 acetylation in a SIRT1-dependent manner.[4] |
Experimental Protocols
To facilitate the validation of this compound's mechanism of action, this section provides detailed methodologies for key experiments.
siRNA-mediated Gene Silencing to Validate NF-κB Pathway Involvement
This protocol describes how to use siRNA to knock down the p65 subunit of NF-κB to determine if this compound's anti-inflammatory effects are dependent on this transcription factor.
a. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a relevant immune cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates to reach 60-80% confluency on the day of transfection.
-
Prepare two sets of transfection mixtures: one with siRNA targeting p65 and another with a non-targeting control siRNA.
-
For each well, dilute 50 pmol of siRNA in 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent in 100 µL of serum-free medium.
-
Combine the siRNA and transfection reagent solutions, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the 200 µL siRNA-lipid complex dropwise to the cells.
-
Incubate the cells for 48-72 hours to allow for gene silencing.
b. Validation of Gene Knockdown:
-
After incubation, harvest the cells and lyse them to extract total protein.
-
Perform Western blotting using a primary antibody specific for p65 to confirm the reduction in its expression in the siRNA-treated group compared to the control. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
c. Assessment of this compound's Anti-inflammatory Effect:
-
Following confirmation of p65 knockdown, treat both the p65-silenced and control cells with a pro-inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the levels of a key pro-inflammatory cytokine, such as IL-6 or IL-8, using an ELISA kit according to the manufacturer's instructions.
-
Expected Outcome: If this compound's anti-inflammatory effect is mediated through the NF-κB pathway, its ability to reduce cytokine production will be significantly diminished in the p65-silenced cells compared to the control cells.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to this compound treatment.
a. Cell Transfection:
-
Co-transfect HEK293T cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
b. Treatment and Luciferase Measurement:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.[9]
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9][10]
c. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in this compound-treated wells to that in the stimulated control wells.
-
Determine the IC50 value of this compound for NF-κB inhibition.
p65 Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the effect of this compound on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
a. Cell Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 30-60 minutes to induce p65 translocation.
b. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate the cells with a primary antibody against p65, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
c. Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm in multiple cells for each treatment condition.
Visualizations
Caption: Experimental workflows for validating this compound's mechanism of action.
Caption: The proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Conclusion
This compound holds considerable promise as an anti-inflammatory agent, with substantial evidence pointing towards the inhibition of the NF-κB pathway as its primary mechanism of action. However, to meet the rigorous standards of modern drug development, direct validation of this mechanism using gene silencing techniques is imperative. The experimental frameworks provided in this guide, drawn from successful validation studies of comparable natural products like Parthenolide and Resveratrol, offer a clear roadmap for future research. By employing siRNA-mediated knockdown of key pathway components such as p65, researchers can unequivocally establish the causal link between NF-κB inhibition and the therapeutic effects of this compound. This will not only solidify our understanding of its molecular pharmacology but also significantly advance its potential for clinical application.
References
- 1. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Sirt1 by Resveratrol Inhibits TNF-α Induced Inflammation in Fibroblasts | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dual knockdown of p65 and p50 subunits of NF-kappaB by siRNA inhibits the induction of inflammatory cytokines and significantly enhance apoptosis in human primary synoviocytes treated with tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Parthenolide inhibits proliferation and invasion, promotes apoptosis, and reverts the cell-cell adhesion loss through downregulation of NF-κB pathway TNF-α-activated in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPTLC and HPLC Methods for the Quantification of Marrubiin
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Marrubiin, a labdane (B1241275) diterpenoid found in Marrubium vulgare (white horehound), has garnered significant interest for its therapeutic potential. This guide provides a detailed comparison of two common chromatographic techniques—High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC)—for the quantitative analysis of this compound, supported by experimental data and detailed methodologies.
This comparison aims to assist in selecting the most suitable analytical method based on specific research or quality control needs, considering factors such as sensitivity, speed, and cost.
Data Presentation: A Side-by-Side Look at Performance
The following tables summarize the key performance parameters of validated HPTLC and HPLC methods for this compound quantification, compiled from published studies.
| Parameter | HPTLC Method 1 | HPTLC Method 2 | HPLC Method |
| Linearity Range | 40 - 400 ng/spot | 30 - 500 ng/band | 0.20–50.00 μg/mL |
| Correlation Coefficient (r²) | 0.996 | 0.997 | > 0.9944 |
| Limit of Detection (LOD) | 15 ng/spot | 10 ng/band | 0.09–0.18 μg/mL |
| Limit of Quantification (LOQ) | 40 ng/spot | 35 ng/band | 0.30–0.60 μg/mL |
| Accuracy (Recovery) | > 95% | 96.4 - 97.7% | 85.97 - 108.11% |
| Precision (%RSD) | < 2% | 2.82% (System) | 2.34–3.77% (Intra-day), 3.04–4.96% (Inter-day) |
Experimental Protocols: A Detailed Breakdown
Reproducibility is the cornerstone of scientific research. Here, we provide the detailed methodologies for the HPTLC and HPLC analyses of this compound.
Sample Preparation for Analysis
A consistent sample preparation protocol is crucial for reliable results. A typical procedure for extracting this compound from plant material is as follows:
-
Extraction: The dried and powdered plant material (e.g., leaves of Marrubium vulgare) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, using techniques like soxhlet extraction or microwave-assisted extraction.[1]
-
Filtration and Concentration: The resulting extract is filtered and then concentrated under vacuum to obtain a dry residue.
-
Sample Solution Preparation: A stock solution of the dried extract is prepared in a suitable solvent (e.g., methanol) at a known concentration (e.g., 5 mg/mL). This solution is then filtered through a 0.45 µm membrane filter before application to the chromatographic system.
HPTLC Method Protocol
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Sample Application: Samples and standards are applied as bands of a specific width using an automated applicator.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and acetic acid in a ratio of 5:4:1 (v/v/v) is commonly used.[1] Another reported mobile phase is benzene:acetone (9.5:0.5).
-
Development: The plate is developed in a pre-saturated twin-trough chamber to a specific distance.
-
Derivatization: For visualization and enhanced sensitivity, the developed plate can be sprayed with a solution of anisaldehyde-sulfuric acid reagent and heated.
-
Densitometric Analysis: The plates are scanned using a densitometer at a specific wavelength (e.g., 254 nm before derivatization or 510 nm after derivatization) to quantify the this compound content by comparing the peak areas of the sample with those of the standard.
HPLC Method Protocol
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution system is often employed. For example, a gradient of acetonitrile (B52724) (Solvent A) and water with 0.2% acetic acid (Solvent B) can be used.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Detection: The detection of this compound is commonly performed at a wavelength of 220 nm.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area with that of a standard of known concentration.
Mandatory Visualization: Workflow for Method Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of HPTLC and HPLC methods for this compound analysis.
References
Marrubiin's Antioxidant Power Validated In Vivo: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antioxidant activity of Marrubiin against established alternatives, supported by experimental data. The following sections detail the quantitative performance, experimental methodologies, and underlying signaling pathways of this compound, N-acetylcysteine (NAC), Resveratrol, and Curcumin.
This compound, a bioactive diterpenoid found in plants of the Marrubium genus, has demonstrated significant antioxidant properties in various in vivo studies. Its efficacy in mitigating oxidative stress has been observed in models of liver injury and neuroinflammation, positioning it as a promising candidate for further therapeutic development. This guide offers a comparative overview of this compound's in vivo antioxidant activity alongside three well-characterized antioxidant compounds: N-acetylcysteine (NAC), Resveratrol, and Curcumin.
Quantitative Comparison of In Vivo Antioxidant Activity
The antioxidant effects of this compound and its alternatives have been quantified in several animal studies, primarily focusing on their ability to modulate key antioxidant enzymes and reduce markers of oxidative damage. The data presented below is compiled from studies utilizing a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats, a standard for assessing antioxidant potential.
| Compound | Dose | Superoxide (B77818) Dismutase (SOD) Activity | Glutathione (B108866) Peroxidase (GPx) Activity | Catalase (CAT) Activity | Malondialdehyde (MDA) Levels | Glutathione (GSH) Levels | Reference |
| This compound (from M. vulgare extract) | 400 mg/kg | Significant increase | Data not available | Data not available | Significant decrease | Significant increase | [1][2] |
| N-acetylcysteine (NAC) | Varies | Increase | Increase | Increase | Significant decrease | Significant increase (precursor) | [3][4][5] |
| Resveratrol | 20-80 mg/kg | Increase | Increase | Increase | Decrease | Increase | [6][7] |
| Curcumin | 50 mg/kg | Significant increase | Significant increase | Markedly restored | Significant decrease | Markedly restored | [8][9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vivo experiments cited in this guide.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
This model is widely used to induce oxidative stress and liver damage, providing a platform to evaluate the protective effects of antioxidant compounds.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Hepatotoxicity: A single intraperitoneal injection of CCl4 (commonly 1-2 ml/kg body weight), often diluted in olive oil or liquid paraffin, is administered.
-
Treatment: The test compound (this compound, NAC, Resveratrol, or Curcumin) is administered orally or intraperitoneally at specified doses for a designated period before and/or after CCl4 administration.
-
Sample Collection: After the treatment period, animals are euthanized, and blood and liver tissue samples are collected for biochemical and histopathological analysis.[1][12][13]
Measurement of Antioxidant Enzymes and Oxidative Stress Markers
-
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay is based on the inhibition of the autoxidation of pyrogallol (B1678534). SOD in the sample competes with the indicator for superoxide radicals.
-
Procedure: Liver tissue is homogenized in a suitable buffer. The homogenate is centrifuged, and the supernatant is used for the assay. The rate of pyrogallol autoxidation is measured spectrophotometrically at 420 nm in the presence and absence of the sample. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of pyrogallol autoxidation by 50%.[10][11][14][15][16]
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Principle: GPx catalyzes the reduction of hydrogen peroxide (H2O2) or organic hydroperoxides by oxidizing reduced glutathione (GSH) to its oxidized form (GSSG). The activity is measured by monitoring the rate of NADPH oxidation at 340 nm, which is coupled to the recycling of GSSG back to GSH by glutathione reductase.
-
Procedure: Tissue homogenates are prepared, and the supernatant is used. The reaction mixture contains buffer, GSH, glutathione reductase, NADPH, and a substrate (e.g., cumene (B47948) hydroperoxide). The decrease in absorbance at 340 nm is recorded.[13][17][18][19][20]
-
-
Malondialdehyde (MDA) Level Assay (Thiobarbituric Acid Reactive Substances - TBARS):
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions at high temperatures to form a pink-colored complex.
-
Procedure: Plasma or tissue homogenate is mixed with a TBA reagent and heated. After cooling, the absorbance of the resulting pink chromogen is measured spectrophotometrically at 532 nm.[7][21][22][23]
-
Signaling Pathways in Antioxidant Activity
The antioxidant effects of these compounds are mediated through the modulation of specific signaling pathways that regulate the expression of antioxidant enzymes and other protective proteins.
This compound's Antioxidant Signaling
While the precise signaling pathway for this compound's antioxidant activity is still under full investigation, evidence suggests its involvement in increasing intracellular glutathione (GSH) levels and potentially modulating the NF-κB pathway. The increase in GSH, a crucial endogenous antioxidant, directly contributes to the detoxification of reactive oxygen species (ROS).[24]
N-acetylcysteine (NAC) Experimental Workflow
NAC primarily acts as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH). By replenishing intracellular GSH levels, NAC enhances the body's natural antioxidant defense system.
Resveratrol and Curcumin: Nrf2-Keap1 Signaling Pathway
Both Resveratrol and Curcumin exert a significant portion of their antioxidant effects through the activation of the Nrf2-Keap1 signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like Resveratrol and Curcumin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for SOD, GPx, and CAT.[1][2][6][12][25][26][27][28][29][30]
References
- 1. Curcumin Supports Antioxidant Status through the Nrf2 Pathway [casi.org]
- 2. researchgate.net [researchgate.net]
- 3. atsjournals.org [atsjournals.org]
- 4. staff.univ-batna2.dz [staff.univ-batna2.dz]
- 5. Bot Verification [gallmet.hu]
- 6. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 7. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 8. mdpi.com [mdpi.com]
- 9. Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. ias.ac.in [ias.ac.in]
- 12. ruidera.uclm.es [ruidera.uclm.es]
- 13. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Superoxide dismutase: a review and a modified protocol for activities measurements in rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. nwlifescience.com [nwlifescience.com]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nwlifescience.com [nwlifescience.com]
- 23. assaygenie.com [assaygenie.com]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]
- 28. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Resveratrol-mediated NRF2/HO-1 signaling pathway to improve postoperative cognitive dysfunction in elderly rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Marrubiin Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various techniques for extracting Marrubiin, a bioactive diterpenoid found in Marrubium vulgare (white horehound). The following sections detail the performance of conventional and modern extraction methods, supported by experimental data, to inform the selection of the most suitable technique for your research or drug development pipeline.
Quantitative Comparison of Extraction Techniques
The efficiency of this compound extraction varies significantly depending on the method employed. Modern techniques generally offer higher yields and greater efficiency compared to traditional methods. The table below summarizes the key quantitative data from comparative studies.
| Extraction Technique | This compound Yield (%) | Total Extract Yield (%) | Key Parameters | Reference |
| Soxhlet Extraction (SME) | 0.69 ± 0.08 | 11.27 ± 1.45 | Ethanol, 80°C, 18 hours | [1][2] |
| Microwave-Assisted Extraction (MAE) | 1.35 ± 0.04 | 20.23 | 50% Ethanol, 539 W, 373 s, 32 mL/g | [1][3][4] |
| Ultrasound-Assisted Extraction (UAE) | 0.91 ± 0.04 | 14.2 ± 0.9 | Ethanol, 467 W, 47 min, 33 mL/g | [5][6] |
| Supercritical CO2 Extraction (SC-CO2) | Up to 75.14 (in fractions) | 3.51 | 200 bar, 60°C | [7][8] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below.
Soxhlet Extraction (Conventional Method)
This traditional method relies on the continuous washing of a solid sample with a solvent.
Protocol:
-
10 g of powdered and dried Marrubium vulgare plant material is placed in a thimble.[1][2]
-
The thimble is placed into a Soxhlet apparatus.
-
The apparatus is fitted with a condenser and a flask containing 500 mL of ethanol.
-
The solvent is heated to its boiling point (80°C) and the vapor travels to the condenser.[1][2]
-
The condensed solvent drips into the thimble, gradually filling it.
-
Once the thimble is full, the solvent, now containing the extracted this compound, is siphoned back into the flask.
-
This cycle is repeated for approximately 18 hours until the extraction is complete.[8]
-
The solvent is then evaporated to yield the crude extract.
Soxhlet Extraction Workflow
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process.
Protocol:
-
5 g of processed plant sample is placed in a four-necked round-bottom flask.[2]
-
A 50% ethanol-water solution is added as the solvent at a ratio of 32 mL per gram of the drug.[1][3][4]
-
The flask is placed in a microwave reactor.
-
The sample is subjected to microwave irradiation at a power of 539 W for 373 seconds.[1][3][4]
-
After extraction, the mixture is filtered.
-
The solvent is evaporated from the filtrate to obtain the crude extract.
Microwave-Assisted Extraction Workflow
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the plant cell walls, enhancing extraction.
Protocol:
-
The whole plant of Marrubium vulgare is collected and dried.
-
The dried plant material is extracted using an ultrasound-assisted technique.
-
The optimized extraction parameters are an ultrasound power of 467 W, a sonication time of 47 minutes, and a solvent-to-drug ratio of 33 mL per gram.[5][6]
-
Ethanol is used as the solvent.
-
Following sonication, the mixture is filtered.
-
The solvent is removed from the filtrate by evaporation to yield the crude extract.
Ultrasound-Assisted Extraction Workflow
Supercritical CO2 (SC-CO2) Extraction
This "green" technique uses carbon dioxide in its supercritical state as a solvent, which offers high selectivity and leaves no residual solvent in the final product.
Protocol:
-
40 g of ground Marrubium vulgare material is loaded into the extraction vessel of a high-pressure extraction plant.[9]
-
The system is pressurized with CO2 to 200 bar and heated to 60°C.[8]
-
The supercritical CO2 is passed through the plant material at a constant flow rate.
-
The extraction is carried out for a specific duration, with fractions collected at different time intervals to intensify the this compound concentration. A high concentration of this compound (75.14%) can be achieved after 1 hour of extraction.[7][8]
-
The pressure is then reduced in a separator, causing the CO2 to return to its gaseous state and precipitate the extracted this compound.
-
The CO2 can be recycled for further extractions.
Supercritical CO2 Extraction Workflow
References
- 1. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Intensification of this compound concentration by optimization of microwave-assisted (low CO2 yielding) extraction process for Marrubium vulgare using central composite design and antioxidant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Supercritical CO2 extraction of Marrubium vulgare: intensification of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supercritical CO 2 extraction of Marrubium vulgare : intensification of this compound - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10253A [pubs.rsc.org]
Marrubiin vs. Synthetic Drugs: A Comparative Guide to Anti-inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of marrubiin, a natural diterpenoid, against widely used synthetic anti-inflammatory drugs. The information presented is collated from preclinical studies to support further research and development in inflammatory disease therapeutics.
Introduction: Mechanisms of Action
Inflammation is a complex biological response involving various cell types, signaling molecules, and enzymatic pathways. Synthetic anti-inflammatory drugs typically target specific enzymes or receptors within this cascade. Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac (B195802) primarily inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins (B1171923). Corticosteroids such as dexamethasone (B1670325) exert broader effects by binding to the glucocorticoid receptor, which in turn suppresses the genes encoding multiple pro-inflammatory proteins, including cytokines and COX-2.
This compound, isolated from plants of the Marrubium genus, presents a distinct and multi-targeted anti-inflammatory profile. Its mechanism is not reliant on direct COX inhibition but rather on the modulation of crucial inflammatory signaling pathways. Evidence indicates that this compound suppresses the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB), prevents mast cell degranulation, and moderately inhibits lipoxygenase.[1] A significant recent finding has identified this compound as a potent inhibitor of Cathepsin C (CTSC), a key enzyme in the maturation of neutrophil serine proteases that drive inflammatory processes.[2] This multifaceted approach suggests a potential for broad anti-inflammatory activity with a different therapeutic profile than conventional synthetic drugs.
Comparative Efficacy: In Vivo Models
In vivo studies are critical for assessing the physiological anti-inflammatory effects of a compound. The carrageenan-induced inflammation model is a standard for evaluating new anti-inflammatory agents. The following table summarizes the comparative efficacy of this compound and synthetic drugs in these models.
Table 1: Comparison of In Vivo Anti-inflammatory Activity
| Compound | Model | Dose | Efficacy Metric | Result | Reference |
|---|---|---|---|---|---|
| This compound | Carrageenan-Induced Peritonitis (mice) | 1-40 mg/kg | Reduction in Inflammatory Cell Infiltration | Dose-dependent reduction | [3] |
| Carrageenan-Induced Peritonitis (mice) | 1-40 mg/kg | Inhibition of Mast Cell Degranulation | Significant inhibition; more pronounced than indomethacin and diclofenac | [3] | |
| Carrageenan-Induced Paw Edema (rats) | 200 mg/kg (M. vulgare extract) | Edema Inhibition (%) | 87.3% | ||
| Indomethacin | Carrageenan-Induced Peritonitis (mice) | 10 mg/kg | Reduction in Inflammatory Cell Infiltration | Significant reduction | [3] |
| Carrageenan-Induced Paw Edema (rats) | 10 mg/kg | Edema Inhibition (%) | 62.96% | [4] | |
| Diclofenac | Carrageenan-Induced Peritonitis (mice) | 30 mg/kg | Reduction in Inflammatory Cell Infiltration | Slight reduction | [3] |
| | Carrageenan-Induced Paw Edema (rats) | 20 mg/kg | Edema Inhibition (%) | 71.8% |[5] |
Molecular Mechanisms: Inhibition of Key Pathways
The efficacy of anti-inflammatory drugs is rooted in their ability to inhibit specific molecular targets. While NSAIDs are potent COX inhibitors, this compound and dexamethasone act on broader signaling cascades like NF-κB.
Table 2: Comparison of Inhibitory Activity on Key Inflammatory Pathways
| Target Pathway / Enzyme | This compound | Indomethacin | Diclofenac | Dexamethasone | BAY 11-7082 (Synthetic NF-κB Inhibitor) |
|---|---|---|---|---|---|
| COX-1 Inhibition (IC₅₀) | No direct inhibition reported | 18 - 230 nM[6][7] | 0.61 µM[8] | No direct inhibition | Not applicable |
| COX-2 Inhibition (IC₅₀) | No direct inhibition reported | 26 - 630 nM[6][7] | 0.63 µM[8] | Inhibits expression (IC₅₀ = 7.3 nM)[8] | Not applicable |
| NF-κB Pathway Inhibition (IC₅₀) | Suppresses NF-κB activation[9] | Not a primary mechanism | Not a primary mechanism | 0.5 nM (3xκB Reporter)[8] | 10 µM (IκBα Phosphorylation)[6][10] |
| Cathepsin C Inhibition (IC₅₀) | 51.6 nM (intracellular)[2] | Not reported | Not reported | Not reported | Not applicable |
| Lipoxygenase Inhibition (IC₅₀) | 173 µg/mL (moderate) | Not a primary mechanism | Not a primary mechanism | Not a primary mechanism | Not applicable |
Effects on Pro-inflammatory Cytokine Production
The suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β) is a hallmark of potent anti-inflammatory agents.
Table 3: Comparative Effects on Pro-inflammatory Cytokines
| Compound | Effect on TNF-α | Effect on IL-1β | Effect on IL-6 | Reference |
|---|---|---|---|---|
| This compound | Reduces TNF-α-induced gene expression | Carrageenan-induced production is reduced[3] | - | [3] |
| Dexamethasone | Potently inhibits secretion | Potently inhibits secretion | Potently inhibits secretion[3] | [3] |
| Indomethacin / Diclofenac | Indirectly reduces via ↓ prostaglandins | Indirectly reduces via ↓ prostaglandins | Indirectly reduces via ↓ prostaglandins |[3] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs provides a clearer understanding of the comparative data.
Caption: this compound's multi-target anti-inflammatory mechanism.
Caption: Mechanism of action for NSAIDs.
Caption: Dexamethasone's genomic anti-inflammatory mechanism.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Experimental Protocols
6.1. Carrageenan-Induced Peritonitis in Mice This model assesses the ability of a compound to inhibit inflammatory cell migration.
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Groups: (1) Vehicle control (e.g., olive oil), (2) Carrageenan only, (3) this compound (1, 10, 20, 40 mg/kg, i.p.), (4) Indomethacin (10 mg/kg, i.p.), (5) Diclofenac (30 mg/kg, i.p.).[3]
-
Procedure:
-
Test compounds or vehicle are administered intraperitoneally (i.p.).
-
After 30 minutes, inflammation is induced by i.p. injection of 1% carrageenan solution.
-
Four hours post-induction, mice are euthanized.
-
The peritoneal cavity is washed with phosphate-buffered saline (PBS) containing heparin.
-
The collected peritoneal fluid (exudate) is centrifuged.
-
The total number of leukocytes in the exudate is determined using a hemocytometer.
-
Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can be measured in the peritoneal fluid.[3]
-
6.2. Carrageenan-Induced Paw Edema in Rats This is a primary in vivo screening model for acute anti-inflammatory activity.
-
Animals: Male Wistar rats (150-200g).
-
Groups: (1) Vehicle control, (2) this compound or extract, (3) Positive control (e.g., Indomethacin, Diclofenac).
-
Procedure:
-
Animals are fasted overnight prior to the experiment.
-
Test compounds or vehicle are administered orally or i.p.
-
One hour after administration, 0.1 mL of a 1% carrageenan suspension is injected into the sub-plantar surface of the right hind paw.
-
The paw volume is measured immediately after injection (t=0) and at specified intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
-
6.3. NF-κB Nuclear Translocation Assay This assay determines if a compound can prevent the activation and movement of NF-κB to the nucleus.
-
Cell Line: A suitable cell line, such as RAW 264.7 macrophages or a reporter cell line (e.g., HEK293T with an NF-κB luciferase reporter).
-
Procedure:
-
Cells are seeded in appropriate plates and allowed to adhere.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., BAY 11-7082) for 1-2 hours.
-
NF-κB activation is stimulated with an inducer like TNF-α (10 ng/mL) or Lipopolysaccharide (LPS).
-
After a defined period (e.g., 30-60 minutes), cells are fixed.
-
Immunofluorescence staining is performed using an antibody against an NF-κB subunit (e.g., p65). A nuclear counterstain (like DAPI) is also used.
-
Cells are imaged using high-content microscopy. The intensity of p65 staining within the nucleus versus the cytoplasm is quantified to determine the degree of translocation and its inhibition by the test compound.
-
Discussion and Conclusion
The available preclinical data demonstrates that this compound is a potent natural anti-inflammatory compound with a mechanism of action distinct from classical NSAIDs.
-
Efficacy Comparison: In animal models of acute inflammation, extracts containing this compound show efficacy comparable to that of diclofenac in reducing edema. Notably, pure this compound appears to be more effective than both indomethacin and diclofenac at inhibiting mast cell degranulation and inflammatory cell infiltration in a peritonitis model, suggesting a strong effect on the cellular components of inflammation.[3]
-
Mechanistic Differences: The key difference lies at the molecular level. While indomethacin and diclofenac are potent, direct inhibitors of COX enzymes, this compound does not appear to target this pathway directly. Instead, its strength lies in the inhibition of upstream signaling pathways. Its ability to suppress the NF-κB cascade is a mechanism shared with the potent corticosteroid dexamethasone. However, its recently discovered, potent inhibition of Cathepsin C (IC₅₀ = 51.6 nM) places it in a novel mechanistic class.[2] This dual action on NF-κB and Cathepsin C could be highly effective in neutrophil-driven inflammatory diseases.
-
Potential Advantages: The lack of direct COX-1 inhibition by this compound suggests it may have a more favorable gastrointestinal safety profile compared to traditional NSAIDs, which are associated with ulcerogenic side effects. Its multi-target activity on key inflammatory pathways could offer a broader spectrum of action.
References
- 1. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice [mdpi.com]
- 10. Atherosclerosis preventive effects of this compound against (TNF-α)-induced oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Marrubiin and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the naturally occurring diterpenoid, Marrubiin, and its key derivatives. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes the known signaling pathways to facilitate further research and development in this area.
This compound, a labdane (B1241275) diterpene lactone isolated from plants of the Lamiaceae family, has garnered significant scientific interest due to its broad spectrum of pharmacological properties.[1] These activities, ranging from anti-inflammatory and analgesic to anticancer effects, make this compound a promising scaffold for the development of new therapeutic agents. Structure-activity relationship (SAR) studies have revealed that modifications to the this compound molecule can significantly impact its biological efficacy, highlighting the potential for the synthesis of more potent and selective analogs.
This guide focuses on a head-to-head comparison of this compound with its most studied derivatives: marrubiinic acid, marrubenol, and esterified analogs. While the exploration of diverse synthetic analogs remains a developing field of research, the existing data on these derivatives provide valuable insights into the pharmacophore of this natural product.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the biological activities of this compound and its key derivatives.
| Compound | Assay | Target/Cell Line | Activity Metric | Value | Reference |
| This compound | Acetylcholinesterase Inhibition | Acetylcholinesterase | IC50 | 52.66 µM | [2][3] |
| Cathepsin C Inhibition | Recombinant Human CTSC | IC50 | 57.5 nM | [4] | |
| Cathepsin C Inhibition | Intracellular CTSC (U937 cells) | IC50 | 51.6 nM | [4] | |
| Lipoxygenase Inhibition | Lipoxygenase | Moderate Inhibition | Not specified | [5][6] | |
| Marrubiinic Acid | Acetic Acid-Induced Writhing (Analgesic) | In vivo (mice) | LD50 | 12 µM/kg | [7] |
| Esterified Marrubiinic Acid Derivatives | Acetic Acid-Induced Writhing (Analgesic) | In vivo (mice) | - | Reduced activity compared to marrubiinic acid | [8] |
Key Findings from Comparative Data:
-
Marrubiinic acid , formed by the opening of the lactone ring of this compound, demonstrates significantly enhanced analgesic activity, being approximately 11-fold more potent than standard drugs in the writhing test.[7]
-
The presence of a free carboxylic acid group appears to be crucial for the analgesic and anti-inflammatory activities of these compounds, as esterification of this group in marrubiinic acid leads to a reduction in its biological effects.[8]
-
This compound itself shows potent inhibitory activity against the enzyme cathepsin C, suggesting a potential therapeutic application in inflammatory diseases.[4]
Experimental Protocols
Detailed methodologies for key in vivo assays cited in this guide are provided below.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This widely used method assesses the efficacy of peripherally acting analgesics.
Principle: The intraperitoneal injection of a dilute acetic acid solution in mice induces a characteristic writhing response, which is a manifestation of visceral pain. The reduction in the number of writhes by a test compound is indicative of its analgesic potential.
Procedure:
-
Animal Model: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Administration of Test Compound: The test compound (this compound or its analogs) or vehicle (control) is administered, typically via intraperitoneal or oral routes, at a predetermined time before the induction of writhing.
-
Induction of Writhing: A solution of 0.6% acetic acid in distilled water is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of abdominal constrictions (writhes) is counted for a defined period, usually 15-20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each treated group compared to the control group.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This is a standard and reliable model for evaluating acute inflammation.
Principle: The sub-plantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory properties.
Procedure:
-
Animal Model: Wistar rats or Swiss albino mice are commonly used. Animals are fasted overnight before the experiment with free access to water.
-
Grouping: Animals are divided into control and treatment groups.
-
Administration of Test Compound: The test compound or vehicle is administered, typically orally or intraperitoneally, one hour before the carrageenan injection.
-
Induction of Edema: A 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group by comparing the increase in paw volume to that of the control group.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its analogs are attributed to their modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the current understanding of these mechanisms.
Anti-inflammatory Activity: Suppression of the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory mediators.
Anticancer Activity: Induction of the Mitochondrial Apoptosis Pathway
Extracts of Marrubium vulgare, rich in this compound, have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the depolarization of the mitochondrial membrane and the activation of a cascade of caspases.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of this compound in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase Inhibitory Activity, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of this compound in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase Inhibitory Activity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Targets of Marrubiin: A Molecular Docking and In Vitro Validation Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking and in vitro validation of Marrubiin's targets, primarily focusing on Cathepsin C (CTSC) and Acetylcholinesterase (AChE). The data presented is supported by experimental findings to offer a clear perspective on this compound's potential as a therapeutic agent.
Executive Summary
This compound, a labdane (B1241275) diterpenoid, has demonstrated significant inhibitory activity against key enzymes implicated in inflammatory diseases and neurodegenerative disorders. This guide delves into the computational predictions and experimental validations of this compound's interactions with Cathepsin C (CTSC), a crucial mediator in inflammatory cascades, and Acetylcholinesterase (AChE), a primary target in Alzheimer's disease management. Through a comparative analysis with established inhibitors, this document highlights this compound's promising profile as a lead compound for further drug development.
Comparison of this compound with Alternative Inhibitors
The efficacy of this compound as an inhibitor of CTSC and AChE has been evaluated against well-known compounds in the field, providing a benchmark for its potential therapeutic application.
Cathepsin C (CTSC) Inhibition
This compound has been identified as a potent inhibitor of Cathepsin C, an enzyme pivotal for the activation of neutrophil serine proteases and subsequent inflammatory responses.[1] A comparative analysis with AZD7986, a known reversible and covalent inhibitor of CTSC, reveals this compound's comparable in vitro efficacy.[2]
| Compound | Target | IC50 (nM) | Binding Mechanism (Predicted) | Reference |
| This compound | Cathepsin C | 51.6 (intracellular) | Covalent binding to Cys234 | [2] |
| AZD7986 | Cathepsin C | 3.9 | Reversible, covalent | [2] |
Acetylcholinesterase (AChE) Inhibition
In the context of neurodegenerative diseases, this compound has been shown to inhibit Acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] A comparison with Donepezil, a widely prescribed AChE inhibitor for Alzheimer's disease, showcases this compound's potential in this therapeutic area.
| Compound | Target | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| This compound | Acetylcholinesterase | 52.66 | -19.3 | [3][4] |
| Donepezil | Acetylcholinesterase | 0.0067 | -8.75 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to validate the targets of this compound.
Molecular Docking Protocol
Objective: To predict the binding affinity and interaction of this compound with its target proteins, CTSC and AChE.
Software:
General Protocol:
-
Protein Preparation:
-
Ligand Preparation:
-
The 3D structure of this compound and other comparator ligands are generated and optimized.
-
-
Docking Simulation:
-
Analysis:
In Vitro Enzyme Inhibition Assays
Cathepsin C (CTSC) Enzymatic Assay
Objective: To determine the in vitro inhibitory potency of this compound against CTSC.
Principle: This assay measures the enzymatic activity of CTSC by monitoring the cleavage of a fluorogenic substrate. The reduction in fluorescence in the presence of an inhibitor indicates its potency.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human CTSC enzyme solution, fluorogenic substrate solution, and a serial dilution of this compound.
-
Assay Procedure:
-
In a microplate, add the diluted this compound or control inhibitor.
-
Add the CTSC enzyme solution to all wells except the control.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To quantify the AChE inhibitory activity of this compound.
Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Protocol:
-
Reagent Preparation: Prepare phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) substrate solution, AChE enzyme solution, and a serial dilution of this compound.
-
Assay Procedure:
-
In a 96-well plate, add the buffer, AChE solution, DTNB, and the this compound solution or a control.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition. The IC50 value is determined from the dose-response curve.
Visualizing the Molecular Landscape
To better understand the complex biological processes and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.
References
- 1. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a Cathepsin C Inhibitor for Treating Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of this compound in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase Inhibitory Activity, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. thepharmajournal.com [thepharmajournal.com]
A Comparative Guide to Marrubiin Bioavailability: An Evaluation of Formulation Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of formulation strategies aimed at enhancing the oral bioavailability of Marrubiin, a bioactive labdane (B1241275) diterpenoid with significant therapeutic potential. Due to its low aqueous solubility, the oral absorption of this compound is limited, prompting research into advanced drug delivery systems. This document summarizes the available data on a promising formulation approach and outlines the experimental protocols necessary for a comprehensive comparative bioavailability assessment.
Introduction to this compound and Bioavailability Challenges
This compound, the principal active constituent of Marrubium vulgare (white horehound), has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects[1][2]. Its therapeutic efficacy is, however, hampered by poor water solubility, which is a critical determinant of oral bioavailability. While computational models predict high gastrointestinal absorption for this compound, with an Abbott bioavailability score of 0.55, experimental data on its oral pharmacokinetics are scarce[3]. To overcome this limitation, various formulation strategies are being explored to improve its dissolution and absorption.
Formulation Strategies for Enhanced Bioavailability
Currently, the scientific literature details the development of specific advanced formulations for this compound. One such notable example is the formulation of this compound into solid lipid nanoparticles (SLNs).
This compound-Loaded Solid Lipid Nanoparticles (SLNs)
Researchers have successfully formulated this compound-loaded SLNs with the aim of improving its pharmacokinetic profile and bioavailability[1][4]. These nanoparticles serve as a lipid-based carrier system to enhance the absorption of lipophilic compounds like this compound.
Table 1: Physicochemical Characteristics of this compound-Loaded SLNs
| Parameter | Result | Reference |
| Particle Size | < 100 nm | [1][4] |
| Zeta Potential | -1.28 ± 0.17 mV | [1][4] |
| Encapsulation Efficiency (% EE) | 98% | [1][4] |
| Drug Loading | 31.74 mg/g | [1][4] |
| In Vitro Release (24h) | ~90% | [1][4] |
Note: As of the latest available data, in vivo pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound-loaded SLNs, or any direct comparative bioavailability studies between different this compound formulations, have not been published in the peer-reviewed literature. The data presented here is based on in vitro characterization.
Experimental Protocols
To conduct a comprehensive comparative bioavailability study of different this compound formulations, a standardized experimental protocol is essential. The following outlines a typical methodology for such an investigation.
Formulation Preparation
A detailed description of the preparation method for each formulation to be tested is required. For instance, the preparation of this compound-loaded SLNs is as follows:
Protocol for this compound-Loaded SLN Preparation (Hot Homogenization/Solidification Method) [1][4]
-
Lipid Phase Preparation: A solid lipid (e.g., glyceryl monostearate) is melted at a temperature above its melting point. This compound is then dissolved in this molten lipid.
-
Aqueous Phase Preparation: A surfactant (e.g., Poloxamer 188) is dissolved in hot deionized water to form the aqueous phase.
-
Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: The resulting pre-emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Solidification: The hot nanoemulsion is cooled down in an ice bath to allow the lipid to solidify, thereby forming the solid lipid nanoparticles encapsulating this compound.
-
Purification: The SLN dispersion is purified by methods such as centrifugation or dialysis to remove any unencapsulated drug.
Animal Pharmacokinetic Study
A typical in vivo pharmacokinetic study in a relevant animal model (e.g., rats) would involve the following steps:
-
Animal Model: Male Wistar rats (200-250 g) are commonly used. Animals are fasted overnight before drug administration with free access to water.
-
Dosing: Animals are divided into groups, with each group receiving a different this compound formulation (e.g., this compound solution as a control, this compound-loaded SLNs). The drug is administered orally via gavage at a predetermined dose.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
Mechanism of Action and Signaling Pathway
This compound is known to exert its anti-inflammatory effects through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[2].
Caption: this compound's inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The development of this compound-loaded solid lipid nanoparticles represents a promising step towards overcoming the bioavailability challenges of this therapeutically valuable compound. The detailed physicochemical characterization provides a solid foundation for further in vivo studies. However, a critical gap remains in the literature concerning the comparative in vivo performance of different this compound formulations. Future research should prioritize conducting well-designed pharmacokinetic studies to quantify the bioavailability of this compound from various delivery systems, including SLNs, solid dispersions, and other nanoformulations, in comparison to a standard this compound solution. Such data are indispensable for the rational development of effective oral dosage forms of this compound for clinical applications.
References
- 1. This compound-loaded solid lipid nanoparticles' impact on TNF-α treated umbilical vein endothelial cells: A study for cardioprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of this compound in Marrubium alysson L. Extract Using Advanced HPTLC: Chemical Profiling, Acetylcholinesterase Inhibitory Activity, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of Marrubiin: A Comparative Guide for Researchers
Introduction
Marrubiin, a furanic labdane (B1241275) diterpenoid and the primary active compound in Marrubium vulgare (white horehound), has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and antiproliferative effects.[1][2] While its efficacy as a standalone agent is established, its potential to act synergistically with other therapeutic compounds remains a compelling area of investigation. The combination of natural products with conventional drugs, such as chemotherapeutics, is a promising strategy to enhance efficacy, reduce toxicity, and overcome drug resistance.
This guide provides a comparative assessment of this compound's bioactivity and explores its synergistic potential. Due to a lack of direct published evidence on this compound's synergistic combinations, this document will:
-
Present the quantitative data on the standalone antiproliferative and anti-inflammatory activities of this compound.
-
Provide a comparative analysis of a well-documented study on the synergistic effects of other terpenoids with the chemotherapeutic agent Doxorubicin.
-
Detail the experimental protocols necessary to conduct synergistic analyses.
-
Illustrate key signaling pathways and experimental workflows to guide future research in this area.
Standalone Bioactivity of this compound
This compound has been evaluated for its efficacy against various cancer cell lines and inflammatory markers. The following tables summarize the available quantitative data on its performance as a single agent.
Antiproliferative Activity
While some reports suggest this compound lacks broad cytotoxic effects against many cancer cell lines, extracts of Marrubium vulgare, rich in this compound, have shown notable activity.[3]
Table 1: Antiproliferative Activity of Marrubium vulgare Extracts
| Cell Line | Cancer Type | Compound/Extract | IC50 Value | Reference |
| HeLa | Cervical Cancer | M. vulgare Essential Oil | 0.258 µg/mL | [3] |
| B16 | Melanoma | M. vulgare Ethanolic Extract | Dose-dependent reduction in viability | [3] |
| U251 | Glioma | M. vulgare Ethanolic Extract | Dose-dependent reduction in viability | [3] |
Anti-inflammatory and Antioxidant Activity
This compound demonstrates significant anti-inflammatory and antioxidant properties, which are crucial for its therapeutic potential, particularly in the context of chronic inflammation and cancer.
Table 2: Anti-inflammatory and Antioxidant Activity of this compound
| Assay/Model | Effect Measured | Compound | IC50 / ID50 Value | Reference |
| DPPH Assay | Free Radical Scavenging | This compound | EC50: 16.7 µM | [4] |
| Lipoxygenase Inhibition | Enzyme Inhibition | This compound | Moderate Activity | [1] |
| Carrageenan-induced Edema | Anti-oedematogenic Effect (in vivo) | This compound | ID50: 13.61 mg/kg | [5] |
| Histamine-induced Edema | Anti-oedematogenic Effect (in vivo) | This compound | ID50: 13.84 mg/kg | [5] |
| Bradykinin-induced Edema | Anti-oedematogenic Effect (in vivo) | This compound | ID50: 18.82 mg/kg | [5] |
Comparative Analysis: Synergistic Effects of Terpenoids with Doxorubicin
To illustrate the potential for synergistic interactions, we present data from a study investigating the combination of other terpenoids (isolated from Sarcophyton glaucum) with the widely used chemotherapy drug, Doxorubicin, against the MCF-7 human breast cancer cell line.[6] This serves as a model for how the synergistic effects of this compound could be assessed.
The study evaluated the change in Doxorubicin's IC50 value when combined with fixed concentrations (1/4 IC50 and 1/2 IC50) of the test terpenoids. Synergy was quantified using the Combination Index (CI), where CI < 1 indicates a synergistic effect.
Table 3: Synergistic Antiproliferative Activity of Terpenoids with Doxorubicin on MCF-7 Cells
| Terpenoid Compound | IC50 (Alone) | Doxorubicin IC50 (in Combination) | Combination Index (CI) | Nature of Interaction | Reference |
| Compound 1 | 20.0 µM | with 1/4 IC50: 9.9 µMwith 1/2 IC50: 5.0 µM | with 1/4 IC50: 0.02with 1/2 IC50: 0.114 | Synergism | [6][7] |
| Compound 3 | 2.4 µM | with 1/4 IC50: 0.8 µMwith 1/2 IC50: 0.7 µM | with 1/4 IC50: >1with 1/2 IC50: >1 | Antagonism | [6][7] |
| Compound 4 | 19.1 µM | with 1/4 IC50: 55.9 µMwith 1/2 IC50: 52.0 µM | with 1/4 IC50: 0.184with 1/2 IC50: 0.256 | Synergism | [6][7] |
| Compound 5 | 25.0 µM | with 1/4 IC50: 18.5 µMwith 1/2 IC50: 4.4 µM | with 1/4 IC50: >1with 1/2 IC50: 0.165 | Antagonism / Synergism | [6][7] |
Data adapted from El-Gamal et al. The results demonstrate that specific terpenoids can significantly enhance the cytotoxicity of Doxorubicin, allowing for lower effective doses of the chemotherapeutic agent.[6]
Experimental Protocols
The following are detailed methodologies for key experiments required to assess the synergistic effects of this compound with other compounds.
Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the effect of compounds on cell proliferation and viability.
-
Cell Plating: Seed cells (e.g., MCF-7, A549, etc.) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare stock solutions of this compound and the combination drug (e.g., Doxorubicin) in a suitable solvent like DMSO. Create a series of dilutions for each compound.
-
Treatment: Treat cells with:
-
This compound alone (multiple concentrations to determine its IC50).
-
The combination drug alone (multiple concentrations to determine its IC50).
-
Combinations of this compound and the other drug at fixed ratios (e.g., based on their individual IC50 values). Include vehicle-only controls.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curves.
Synergy Quantification (Chou-Talalay Method)
The Combination Index (CI) is calculated to quantitatively determine the nature of the drug interaction.
-
Data Requirement: IC50 values for each drug alone and the concentrations of each drug in combination that produce 50% inhibition.
-
Calculation: The CI is calculated using the following formula: CI = (D₁ / Dx₁) + (D₂ / Dx₂)
-
Dx₁: The concentration of Drug 1 alone that produces 50% effect.
-
Dx₂: The concentration of Drug 2 alone that produces 50% effect.
-
D₁ and D₂: The concentrations of Drug 1 and Drug 2 in combination that also produce a 50% effect.
-
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with the compounds of interest (single agents and combination) as described in the MTT assay protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Visualizations: Signaling Pathways and Workflows
NF-κB Signaling Pathway
This compound has been reported to exert its anti-inflammatory effects through the suppression of the NF-κB signaling pathway.[8] This pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation. Its inhibition is a key mechanism for many anti-inflammatory and anticancer agents.
Caption: this compound's reported inhibition of the NF-κB signaling pathway.
Experimental Workflow for Synergy Assessment
The logical flow for assessing the synergistic effects of this compound with a compound like Doxorubicin involves a multi-step process from single-agent screening to combination analysis.
Caption: Workflow for evaluating the synergistic effects of two compounds.
Conclusion and Future Directions
The available data indicates that this compound possesses significant antiproliferative and anti-inflammatory properties as a standalone agent. While direct evidence of its synergistic activity with other compounds is currently lacking in published literature, the comparative analysis with other terpenoids suggests a strong scientific rationale for such investigations. The combination of this compound with conventional chemotherapeutics like Doxorubicin could potentially lower the required therapeutic dose, thereby reducing toxicity and mitigating drug resistance.
Researchers are encouraged to utilize the provided protocols and workflows to systematically evaluate the synergistic potential of this compound. Future studies should focus on:
-
Screening this compound in combination with a panel of standard-of-care drugs across various cancer and inflammatory cell models.
-
Quantifying synergy using the Combination Index method.
-
Elucidating the underlying molecular mechanisms, with a particular focus on pathways like NF-κB, to understand how this compound potentiates the effects of other agents.
Such research will be crucial in unlocking the full therapeutic potential of this compound and developing novel, more effective combination therapies.
References
- 1. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atherosclerosis preventive effects of this compound against (TNF-α)-induced oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbpsa.com [ijbpsa.com]
- 6. marz.kau.edu.sa [marz.kau.edu.sa]
- 7. This compound Inhibits Peritoneal Inflammatory Response Induced by Carrageenan Application in C57 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Marrubiin's Safety Profile: A Comparative Guide for Researchers
An objective comparison of the safety and preclinical data of marrubiin against established therapeutic agents.
This compound, a labdane (B1241275) diterpenoid lactone derived from plants like Marrubium vulgare (white horehound), has garnered significant scientific interest for its wide array of pharmacological properties.[1] Extensive preclinical studies have highlighted its potential as an anti-inflammatory, analgesic, antidiabetic, and hepatoprotective agent.[1][2] A key attribute frequently cited is its favorable safety profile, characterized by low turnover, high stability, and minimal catabolism—core characteristics for a therapeutic compound.[1][3][4] This guide provides a comparative analysis of this compound's safety data against existing therapeutics in key areas, supported by experimental evidence and methodologies.
Comparative Safety Profile: this compound vs. Standard Therapeutics
The following tables summarize the known safety profiles of this compound and commonly used drugs for inflammation/pain, type 2 diabetes, and liver disease.
Table 1: Comparison with Anti-inflammatory & Analgesic Drugs
| Feature | This compound | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Corticosteroids (e.g., Prednisone) |
| Therapeutic Class | Diterpenoid Lactone | Cyclooxygenase (COX) Inhibitors | Glucocorticoids |
| Common Adverse Effects | Not well-documented in humans; preclinical studies suggest a high safety margin.[1][4] | Indigestion, stomach pain, nausea, diarrhea, headaches, dizziness.[5][6][7] | Weight gain, mood changes, insomnia, fluid retention, increased blood sugar.[8][9][10] |
| Serious Adverse Effects | LD50 of 370 mg/kg (in vivo) reported.[1] High doses of plant extract (up to 5 g/kg) showed no acute toxicity in mice. | Stomach ulcers, gastrointestinal bleeding, increased risk of heart attack and stroke, kidney and liver damage.[5][6][11][12] | Osteoporosis, cataracts, glaucoma, increased risk of infections, adrenal gland suppression, diabetes.[8][13][14] |
| Contraindications | No established contraindications; caution advised due to lack of extensive clinical data. | History of stomach ulcers, heart, kidney, or liver problems, asthma, third trimester of pregnancy.[5][11] | Systemic fungal infections, hypersensitivity, administration of live vaccines (with immunosuppressive doses).[14] |
Table 2: Comparison with Antidiabetic Drugs
| Feature | This compound | Metformin |
| Therapeutic Class | Diterpenoid Lactone | Biguanide |
| Common Adverse Effects | Not well-documented. | Diarrhea, nausea, abdominal pain, flatulence.[15][16][17] |
| Serious Adverse Effects | Preclinical data suggests a high safety margin.[1] | Lactic acidosis (rare, primarily in patients with severe kidney impairment).[15][18] |
| Key Safety Advantages | Appears to have a wide therapeutic window in preclinical models. | Low risk of hypoglycemia when used alone, weight neutral or aids in weight loss, potential cardiovascular benefits.[15][16] |
| Contraindications | No established contraindications. | Severe kidney disease (eGFR <30 mL/min/1.73 m²), acute or chronic metabolic acidosis.[15][17][18] |
Table 3: Comparison with Agents Used in Liver Disease
| Feature | This compound (Hepatoprotective Potential) | Standard Treatments (Varies by Condition) |
| Therapeutic Class | Diterpenoid Lactone | Varies (e.g., Corticosteroids, Antivirals, TKIs) |
| Reported Safety | Preclinical studies on M. vulgare extract (high in this compound) show no signs of hepatotoxicity. | Varies widely; NSAIDs are often contraindicated in advanced liver disease.[19] Corticosteroids have numerous side effects.[8] Some TKIs for liver cancer have safety concerns in patients with impaired liver function.[20] |
| Key Considerations | Potential to protect the liver without inducing damage, based on animal models. | Many medications require dose adjustments or are contraindicated in patients with liver disease due to altered drug metabolism and risk of further injury.[19][21] |
Experimental Protocols & Methodologies
The safety and efficacy data for this compound are derived from established preclinical models. Below are detailed protocols for key experiments cited in the literature.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This study evaluates the potential adverse effects of a single high dose of a substance.
-
Objective: To determine the acute toxicity of an aqueous extract of Marrubium vulgare, with this compound as a major component.
-
Animals: Swiss mice.
-
Methodology:
-
Acclimatization: Animals are housed for a week in standard laboratory conditions to adapt.
-
Grouping and Dosing: Animals are divided into groups. A control group receives the vehicle (e.g., saline), while test groups receive a single oral dose of the extract at concentrations of 1, 2, and 5 g/kg body weight.
-
Observation: Mice are observed continuously for the first few hours post-administration and then periodically for 14 days. Observations include mortality, changes in behavior, and any signs of toxicity.
-
Analysis: At the end of the 14-day period, blood samples are collected for biochemical analysis of liver (ALT, AST, Bilirubin) and kidney (Urea, Creatinine) function markers. Organs are harvested for histopathological examination.
-
-
Results Cited: Studies using this methodology found no mortality or signs of toxicity at doses up to 5 g/kg, with no significant alterations in liver or kidney function markers.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute anti-inflammatory activity.[22]
-
Objective: To assess the ability of this compound to reduce acute inflammation.
-
Animals: Mice or rats.
-
Methodology:
-
Pre-treatment: Animals are treated with this compound, a standard drug (e.g., indomethacin, diclofenac), or a vehicle, typically 30-60 minutes before the inflammatory insult.[23][24]
-
Induction of Edema: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw.[23][24][25]
-
Measurement: The volume or thickness of the paw is measured using a plethysmometer or calipers at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[23]
-
Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
-
Results Cited: Methanolic extract of M. vulgare (200 mg/kg) caused a significant decrease in inflammation (87.30%), comparable to the standard drug diclofenac (B195802) (85.52%).[2]
Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is used to screen for peripheral analgesic activity.[26][27]
-
Objective: To evaluate the pain-relieving effects of this compound.
-
Animals: Mice.
-
Methodology:
-
Pre-treatment: Animals are administered this compound, a standard analgesic, or a vehicle orally or intraperitoneally 30-60 minutes prior to the stimulus.[28][29]
-
Induction of Pain: A solution of acetic acid (e.g., 0.7%) is injected intraperitoneally.[29][30]
-
Observation: After a short latency period (e.g., 5 minutes), the number of "writhes" (a characteristic stretching response) is counted for a set duration (e.g., 10-15 minutes).[26][28][29]
-
Analysis: The analgesic effect is quantified by the reduction in the number of writhes in the treated groups compared to the control group.
-
-
Results Cited: this compound demonstrates potent, dose-related antinociceptive effects in this model, with a reported ID50 value of 2.2 µmol/kg.[31]
Visualizations: Signaling Pathways and Workflows
This compound's Anti-inflammatory Mechanism
This compound is reported to exert its anti-inflammatory effects through the suppression of the NF-κB signaling pathway.[1][32] This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Experimental Workflow: Acute Oral Toxicity Study
The following diagram illustrates the logical flow of a preclinical acute toxicity assessment, a foundational study for determining a compound's safety.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NSAIDs - NHS [nhs.uk]
- 6. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. arthritis.org [arthritis.org]
- 9. Prednisone and other corticosteroids: Balance the risks and benefits - Mayo Clinic [mayoclinic.org]
- 10. lung.org [lung.org]
- 11. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Reducing Side Effects of NSAIDs Like Ibuprofen and Naproxen [hss.edu]
- 13. Infection Risk and Safety of Corticosteroid Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Metformin - Wikipedia [en.wikipedia.org]
- 16. Long-Term Safety, Tolerability, and Weight Loss Associated With Metformin in the Diabetes Prevention Program Outcomes Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. FDA SAFETY ANNOUNCEMENTS FOR METFORMIN - Metformin Use in Patients with Historical Contraindications or Precautions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Medication Safety for Patients with Advanced Liver Disease - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 20. pharmacytimes.com [pharmacytimes.com]
- 21. mdpi.com [mdpi.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. inotiv.com [inotiv.com]
- 24. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. rjptsimlab.com [rjptsimlab.com]
- 27. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 28. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 29. 2.9.1. Acetic acid induced writhing test [bio-protocol.org]
- 30. saspublishers.com [saspublishers.com]
- 31. caymanchem.com [caymanchem.com]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Marrubiin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a paramount responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Marrubiin, a labdane (B1241275) diterpenoid lactone, aligning with standard laboratory safety protocols and environmental regulations. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste management standards.
Key Safety and Hazard Information
This compound is classified as harmful if swallowed.[1][2] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be performed in a well-ventilated area or under a chemical fume hood.
A summary of critical safety data for this compound is presented in the table below for quick reference.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity 3 / 4, Oral[2] | GHS06 / GHS07 | Danger / Warning | H301 / H302: Toxic / Harmful if swallowed | P501: Dispose of contents/container in accordance with local/regional/national/international regulations[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is crucial to prevent environmental contamination and ensure workplace safety. The following protocol outlines the necessary steps for the safe disposal of solid this compound and solutions containing this compound.
Experimental Protocol: this compound Waste Disposal
-
Segregation of Waste:
-
Properly segregate this compound waste from other laboratory waste streams.
-
Solid this compound waste (e.g., expired product, contaminated consumables) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound (e.g., leftover solutions from experiments) should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard (e.g., "Toxic" or "Harmful if Swallowed").
-
Include the date of waste accumulation.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Ensure containers are kept closed except when adding waste.
-
Follow institutional guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound waste down the drain or in regular trash.
-
-
Decontamination of Glassware and Surfaces:
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.
-
Use an appropriate solvent (e.g., ethanol, chloroform) to rinse glassware, and collect the rinsate as hazardous waste.[3]
-
Wash the decontaminated glassware with a suitable laboratory detergent and water.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always consult your institution's specific safety and waste management guidelines.
References
Essential Protective Measures for Handling Marrubiin
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety when handling chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Marrubiin, a bioactive diterpenoid. Adherence to these protocols is critical to mitigate risks associated with its handling, storage, and disposal.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and can cause irritation. When handling this compound, especially in its solid, powdered form, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent ingestion, inhalation, and skin contact.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved P100 particulate respirator is essential when handling this compound powder. | Prevents inhalation of fine particles which can be harmful if ingested. |
| Hand Protection | Nitrile gloves are required for incidental contact. For tasks with a high risk of splashing or when using solvents, double-gloving or using thicker, chemical-resistant gloves is recommended. Gloves must be changed immediately upon contamination. | Protects against skin contact. Nitrile offers good splash resistance, but breakthrough times with certain solvents can be very short. |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn at all times. | Protects eyes from dust particles and potential splashes of solutions containing this compound. |
| Protective Clothing | A buttoned-up laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will significantly minimize exposure risks. The following procedural steps should be strictly followed.
Preparation and Handling:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne particles.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.
-
Donning PPE: Put on PPE in the following order: lab coat, respirator, safety goggles, and then gloves. Ensure gloves are pulled over the cuffs of the lab coat.
During the Procedure:
-
Avoid Dust Generation: Handle the powder carefully to minimize the creation of dust.
-
Spill Management: In case of a spill, calmly assess the situation. For small powder spills, gently cover with a damp paper towel to avoid making the powder airborne, and then wipe up. For larger spills, follow your institution's specific spill cleanup procedures. All materials used for cleanup should be disposed of as hazardous waste.
-
Solvent Use: If dissolving this compound in solvents such as chloroform (B151607) or ethanol, be aware of the very short breakthrough times for nitrile gloves (potentially less than one minute for chloroform). In such cases, consider using more resistant gloves or change nitrile gloves immediately upon any contact.
After the Procedure:
-
Decontamination: Wipe down the work surface with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful not to contaminate yourself. Remove gloves first, followed by the lab coat, safety goggles, and finally the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid this compound Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and paper towels used for cleanup, must be disposed of as hazardous chemical waste. Place these items in a designated, sealed waste bag or container.
-
Waste Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
-
Deactivation: For some laboratory settings, deactivation of pharmaceutical compounds using methods like adsorption onto activated carbon before disposal may be a viable option, in accordance with institutional protocols. One Safety Data Sheet for this compound suggests dissolving the compound in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by qualified personnel in a facility equipped for such procedures.
Experimental Protocols: Glove Chemical Compatibility
The choice of gloves is critical, especially when solvents are used. The following table summarizes the breakthrough times for nitrile gloves with common laboratory solvents.
| Chemical | Nitrile Glove Breakthrough Time | Recommendation |
| Chloroform | < 1 minute | Not recommended for prolonged use. For splash protection only; change gloves immediately upon contact. Consider more resistant glove materials. |
| Ethanol | Variable, can be short | Suitable for incidental splash protection. Change gloves frequently and immediately upon contamination. |
Note: Breakthrough times can vary based on glove thickness, manufacturer, and specific experimental conditions. Always consult the glove manufacturer's chemical resistance guide for specific data.
Visual Guidance: PPE Workflow
The following diagram illustrates the logical workflow for donning and doffing Personal Protective Equipment when handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
